molecular formula C38H71NO20 B7840625 m-PEG16-NHS ester

m-PEG16-NHS ester

Cat. No.: B7840625
M. Wt: 862.0 g/mol
InChI Key: IHHBEUYFGWSVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG16-NHS ester (MW: 862.0 g/mol) is a heterobifunctional polyethylene glycol (PEG) linker featuring a methoxy-terminated 16-unit PEG chain and an N-hydroxysuccinimide (NHS) ester at the opposite end . The NHS ester group reacts efficiently with primary amines (-NH₂) on proteins, peptides, amine-modified oligonucleotides, and other biomolecules to form stable amide bonds . This covalent conjugation is typically performed in neutral to slightly basic buffers (pH 7.0-8.0) to maximize efficiency while minimizing NHS ester hydrolysis . The hydrophilic PEG spacer significantly increases the aqueous solubility of conjugated molecules, which is beneficial for various biochemical assays and applications . This reagent is widely used in scientific research for bioconjugation, protein labeling, and the synthesis of antibody-drug conjugates (ADCs) to improve targeting efficiency and therapeutic index . It is also employed in cross-linking studies to investigate protein-protein interactions and in the development of drug delivery systems to enhance bioavailability . The mechanism of action involves a nucleophilic attack by the primary amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond . Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H71NO20/c1-43-6-7-45-10-11-47-14-15-49-18-19-51-22-23-53-26-27-55-30-31-57-34-35-58-33-32-56-29-28-54-25-24-52-21-20-50-17-16-48-13-12-46-9-8-44-5-4-38(42)59-39-36(40)2-3-37(39)41/h2-35H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHBEUYFGWSVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H71NO20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG16-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of methoxy polyethylene glycol (16 units) N-hydroxysuccinimidyl ester (m-PEG16-NHS ester). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, bioconjugation, and related fields. This document details the key characteristics of this compound, provides structured data for easy reference, and outlines detailed experimental protocols for its use.

Core Concepts: Chemical Structure and Properties

This compound is a heterobifunctional crosslinker that combines a methoxy-terminated polyethylene glycol (PEG) chain with an amine-reactive N-hydroxysuccinimidyl (NHS) ester. The PEG component is a hydrophilic and biocompatible polymer, which, when conjugated to a molecule, can enhance its solubility, stability, and pharmacokinetic profile. The NHS ester group allows for the covalent attachment of the PEG chain to primary amines (-NH2) on proteins, peptides, antibodies, and other biomolecules, forming a stable amide bond.

The chemical structure of this compound consists of a linear PEG chain with 16 ethylene glycol units, capped at one end with a methyl ether group and activated at the other end with an NHS ester.

Key chemical and physical properties of this compound are summarized in the table below:

PropertyValueReferences
Molecular Formula C38H71NO20[1]
Molecular Weight 862.0 g/mol [1][2]
Purity Typically >95%[1]
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents like DCM.[1]
Storage Conditions -20°C, desiccated to prevent hydrolysis of the NHS ester.

Reactivity and Stability

The reactivity of this compound is centered around the NHS ester functional group, which readily reacts with primary amines in a process called acylation or amidation. This reaction is highly efficient and specific under appropriate conditions.

Reaction with Primary Amines

The primary application of this compound is the covalent modification of biomolecules containing primary amines, such as the N-terminus of proteins and the side chain of lysine residues. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The efficiency of this conjugation reaction is significantly influenced by pH. The optimal pH range for the reaction is typically between 7.2 and 8.5. At lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction rate. At higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired amidation reaction.

Stability and Hydrolysis

The NHS ester group is susceptible to hydrolysis, particularly in aqueous solutions. The rate of hydrolysis is dependent on the pH and temperature of the solution. At pH 7, the half-life of an NHS ester can be several hours, but it decreases to minutes at a pH of 8.6. Therefore, it is crucial to prepare solutions of this compound immediately before use and to control the pH of the reaction mixture to maximize conjugation efficiency.

The following table summarizes the key factors influencing the stability of the NHS ester:

FactorEffect on StabilityRecommendationsReferences
pH Hydrolysis rate increases with increasing pH.Maintain pH in the optimal range of 7.2-8.5 for conjugation.
Temperature Higher temperatures accelerate hydrolysis.Perform reactions at room temperature or on ice to control the reaction rate.
Moisture Prone to hydrolysis in the presence of water.Store desiccated at -20°C and equilibrate to room temperature before opening to prevent condensation.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various research and therapeutic applications.

Bioconjugation and PEGylation

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacological properties of therapeutic proteins, peptides, and small molecules. This compound is an effective reagent for this purpose, offering several advantages:

  • Increased Solubility: The hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on proteins, reducing their immunogenicity.

  • Prolonged Circulation Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, leading to a longer in vivo half-life.

  • Improved Stability: PEGylation can protect proteins from proteolytic degradation.

Targeted Drug Delivery

This compound can be used to functionalize the surface of nanoparticles, liposomes, and other drug delivery systems. By conjugating targeting ligands such as antibodies or peptides to the surface of these carriers via the PEG linker, it is possible to achieve targeted delivery of therapeutic agents to specific cells or tissues, thereby enhancing efficacy and reducing off-target side effects.

PROTAC Linker Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. PEG chains, including those derived from this compound, are commonly used as linkers in PROTAC design to modulate the solubility, permeability, and ternary complex formation of the PROTAC molecule.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Protocol for Protein PEGylation

This protocol describes a general procedure for the conjugation of this compound to a protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • PEGylation Reaction:

    • Calculate the desired molar excess of this compound to protein. A 10- to 20-fold molar excess is a common starting point.

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification: Remove unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.

Protocol for Nanoparticle Surface Functionalization

This protocol outlines a general method for modifying the surface of amine-functionalized nanoparticles with this compound.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.5-8.0

  • Washing Buffer: Deionized water or a suitable buffer

  • Anhydrous DMF or DMSO

  • Centrifuge

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • This compound Solution Preparation: Prepare a fresh solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle dispersion. The molar ratio of the PEG linker to the nanoparticles should be optimized for the specific application.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Washing:

    • Centrifuge the nanoparticle suspension to pellet the modified nanoparticles.

    • Remove the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in the washing buffer.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted materials.

  • Final Resuspension: Resuspend the final PEGylated nanoparticles in a suitable buffer for storage and further use.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and a conceptual signaling pathway involving this compound.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This workflow depicts the steps involved in creating an ADC using this compound as a linker to attach a drug to an antibody.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Drug Preparation cluster_final_conjugation Final Conjugation and Purification Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7.2-8.0) Antibody->Buffer_Exchange Purified_Antibody Purified Antibody Buffer_Exchange->Purified_Antibody Final_Conjugation Final Conjugation (Antibody + Linker-Drug) Purified_Antibody->Final_Conjugation mPEG16_NHS This compound Linker_Drug_Conjugation Conjugation Reaction mPEG16_NHS->Linker_Drug_Conjugation Drug Amine-containing Drug Drug->Linker_Drug_Conjugation Purified_Linker_Drug Purified Linker-Drug Linker_Drug_Conjugation->Purified_Linker_Drug Purified_Linker_Drug->Final_Conjugation Purification Purification (e.g., SEC) Final_Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the general mechanism of action for a PROTAC, where a PEG linker, such as one derived from this compound, connects the target protein binder and the E3 ligase ligand.

PROTAC_Pathway cluster_components PROTAC Components cluster_process Degradation Process PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Mediates Recycling Recycling of PROTAC and E3 Ligase Degradation->Recycling Releases

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile tool for researchers and drug development professionals. Its well-defined structure, combined with the beneficial properties of the PEG chain, makes it an ideal reagent for a wide range of applications, from fundamental research in bioconjugation to the development of advanced therapeutics such as ADCs and PROTACs. A thorough understanding of its chemical properties, reactivity, and the optimization of reaction conditions are essential for its successful implementation. This guide provides a solid foundation for the effective use of this compound in various scientific endeavors.

References

m-PEG16-NHS Ester: A Technical Guide to its Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methoxypolyethylene glycol-N-hydroxysuccinimidyl ester with a 16-unit PEG chain (m-PEG16-NHS ester) is a crucial tool in modern biopharmaceutical research and development. It is an amine-reactive PEGylation reagent widely used for the covalent modification of proteins, peptides, oligonucleotides, and other molecules.[1][2][3] This modification, known as PEGylation, enhances the therapeutic properties of molecules by increasing their solubility, prolonging their circulation half-life, and reducing their immunogenicity.[4]

This technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and the fundamental principles governing its use in research.

Core Applications

The primary application of this compound is in bioconjugation, where it is used to attach a hydrophilic polyethylene glycol (PEG) chain to a molecule of interest. This process is leveraged in several key research areas:

  • Drug Delivery: PEGylation with this compound is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[5] The attached PEG chain forms a hydrophilic shield around the molecule, which can protect it from enzymatic degradation and reduce renal clearance, thereby extending its presence in the body.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, PEG linkers are used to connect the antibody to the cytotoxic payload. The use of this compound can enhance the solubility and stability of the final conjugate.

  • Surface Modification: The surfaces of nanoparticles, liposomes, and medical implants can be functionalized with this compound to improve their biocompatibility and reduce non-specific protein absorption.

  • Proteomics and Diagnostics: This reagent is used to label proteins and other biomolecules for detection and analysis, leveraging the specific reactivity of the NHS ester with primary amines.

Mechanism of Action

The utility of this compound lies in the specific and efficient reaction of the N-hydroxysuccinimidyl (NHS) ester group with primary amines (-NH2). This reaction, which occurs under mild pH conditions (typically pH 7-9), results in the formation of a stable and irreversible amide bond. The primary amines are commonly found on the N-terminus of proteins and on the side chain of lysine residues.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products mPEG16_NHS This compound Reaction_Node pH 7-9 mPEG16_NHS->Reaction_Node Biomolecule Biomolecule with Primary Amine (R-NH2) Biomolecule->Reaction_Node Conjugate PEGylated Biomolecule (m-PEG16-NH-R) Reaction_Node->Conjugate Byproduct N-hydroxysuccinimide Reaction_Node->Byproduct

Figure 1: Reaction mechanism of this compound with a primary amine.

Quantitative Data Summary

The efficiency of the PEGylation reaction is dependent on several factors, including the concentration of the reactants, pH, temperature, and reaction time. The following tables summarize typical reaction parameters for the use of this compound.

ParameterValueReference(s)
Molar Excess of Reagent
For Proteins (e.g., IgG)20-fold molar excess
For Small Molecules1:1 to 2:1 molar ratio
Reaction pH
Optimal Range7.0 - 9.0
Recommended for Proteins7.2 - 8.0
Reaction Time
At Room Temperature30 - 60 minutes
On Ice2 hours
For Small Molecules3 - 24 hours

Table 1: Recommended Reaction Conditions for PEGylation with this compound

PropertyDescriptionReference(s)
Purity Typically > 90-95% upon shipping, though slight degradation can occur over time due to instability.
Solubility Soluble in organic solvents like DMSO and DMF, and the hydrophilic PEG spacer increases aqueous solubility of the conjugate.
Storage Store at -20°C with a desiccant to prevent moisture-induced hydrolysis of the NHS ester.

Table 2: Physicochemical Properties of this compound

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: PEGylation of a Protein (e.g., IgG)

Materials:

  • Protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or glycine)

  • Dialysis or desalting columns for purification

Procedure:

  • Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Reagent Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is readily hydrolyzed.

  • Calculation: Determine the volume of the this compound stock solution needed to achieve a desired molar excess (e.g., 20-fold) relative to the protein.

  • Reaction: Add the calculated volume of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM.

  • Purification: Remove unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.

  • Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.

Protocol 2: Modification of an Amine-Containing Small Molecule

Materials:

  • Amine-containing small molecule

  • This compound

  • Anhydrous organic solvent (e.g., DMF, DCM, DMSO)

  • Base (e.g., triethylamine, DIPEA) (optional, depending on the salt form of the amine)

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Dissolution: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.

  • Reagent Addition: Under continuous stirring, add this compound to the reaction mixture, typically in a 1:1 or 2:1 molar ratio to the small molecule. If the amine is a salt, add a suitable base.

  • Reaction: Stir the reaction mixture for 3-24 hours at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Purification: Upon completion, the final product can be isolated using standard organic synthesis workup procedures, such as extraction and column chromatography.

Experimental Workflow and Logic

The following diagrams illustrate the typical workflow for a bioconjugation experiment and the logical benefits of PEGylation.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Prep_Reagent Prepare 10mM m-PEG16-NHS ester in DMSO/DMF Reaction Add NHS Ester to Protein (e.g., 20x molar excess) Prep_Reagent->Reaction Prep_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) Prep_Protein->Reaction Incubate Incubate (30-60 min RT or 2h on ice) Reaction->Incubate Quench Quench Reaction (e.g., Tris) Incubate->Quench Purify Purify via Dialysis or Desalting Column Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE) Purify->Analyze

Figure 2: General experimental workflow for protein PEGylation.

G cluster_0 Core Technology cluster_1 Physicochemical Changes cluster_2 Therapeutic Benefits PEGylation PEGylation with This compound Size Increased Hydrodynamic Size PEGylation->Size Solubility Increased Solubility PEGylation->Solubility Shielding Steric Shielding PEGylation->Shielding HalfLife Prolonged Half-Life Size->HalfLife Stability Enhanced Stability Solubility->Stability Immunogenicity Reduced Immunogenicity Shielding->Immunogenicity Shielding->Stability

Figure 3: Logical benefits derived from PEGylation.

References

An In-Depth Technical Guide to m-PEG16-NHS Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (16)-N-hydroxysuccinimidyl ester (m-PEG16-NHS ester), a critical amine-reactive PEGylation reagent. This document details its chemical properties, core applications in bioconjugation and drug delivery, and provides detailed experimental protocols for its use.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal methoxy group and an N-hydroxysuccinimidyl (NHS) ester reactive group. The methoxy group renders the PEG chain inert, preventing non-specific interactions, while the NHS ester provides high reactivity and selectivity towards primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[1][2] The PEG spacer, consisting of 16 ethylene glycol units, is hydrophilic, which can enhance the solubility and stability of the conjugated molecule in aqueous environments.[1][2] This reagent is widely utilized in bioconjugation to modify proteins, peptides, oligonucleotides, and other biomolecules.[2]

CAS Number: 174569-25-6

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for calculating reaction stoichiometry and understanding the behavior of the reagent in solution.

PropertyValueReference(s)
CAS Number 174569-25-6
Molecular Formula C₃₈H₇₁NO₂₀
Molecular Weight ~862.0 g/mol
Purity Typically ≥95%
Appearance White to off-white solid or viscous liquidN/A
Solubility Water, DMSO, DMF, Dichloromethane
Storage Conditions -20°C, under inert gas, desiccated

Core Applications

The unique properties of this compound make it a versatile tool in several research and development areas:

  • Bioconjugation: The primary application is the covalent attachment of PEG chains (PEGylation) to biological molecules. This can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides by increasing their hydrodynamic size, which can reduce renal clearance and protect against proteolytic degradation.

  • Drug Delivery: It is used as a linker to attach drugs to targeting ligands or to functionalize nanoparticles and liposomes. This enhances the solubility of hydrophobic drugs and can improve their circulation time and tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.

  • Surface Modification: The hydrophilic PEG chain can be used to modify the surfaces of nanoparticles, quantum dots, and biosensors to reduce non-specific protein adsorption (bio-fouling) and improve biocompatibility.

  • PROTACs and ADC Linkers: While this specific molecule is a simple PEG chain, similar PEG structures are integral components of more complex linkers used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), highlighting the importance of PEG linkers in these advanced therapeutic modalities.

Reaction Mechanism and Workflow

The fundamental reaction of this compound is the nucleophilic acyl substitution where a primary amine on a biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products mPEG16_NHS This compound Conditions Aqueous Buffer pH 7.2 - 8.5 Room Temperature or 4°C mPEG16_NHS->Conditions Reacts with Biomolecule Biomolecule (Protein, Peptide, etc.) with Primary Amine (-NH2) Biomolecule->Conditions Reacts with PEG_Conjugate PEGylated Biomolecule (Stable Amide Bond) Conditions->PEG_Conjugate Forms NHS_byproduct N-hydroxysuccinimide (Byproduct) Conditions->NHS_byproduct Releases

Figure 1. Reaction scheme for the conjugation of this compound to a biomolecule.

The general experimental workflow for protein PEGylation involves several key steps from preparation to characterization of the final conjugate.

G start Start prep_reagents Prepare Reagents - Dissolve protein in amine-free buffer (e.g., PBS) - Dissolve m-PEG16-NHS in anhydrous DMSO/DMF start->prep_reagents conjugation Conjugation Reaction - Add PEG-NHS solution to protein solution - Incubate (e.g., 1 hr at room temp.) prep_reagents->conjugation purification Purification - Remove excess PEG reagent and NHS byproduct (e.g., Dialysis, SEC, Spin Filtration) conjugation->purification characterization Characterization - Confirm PEGylation and purity (e.g., SDS-PAGE, Mass Spectrometry, HPLC) purification->characterization end End characterization->end

Figure 2. General experimental workflow for protein PEGylation.

Detailed Experimental Protocols

The following protocols are adapted from established methods for protein PEGylation and provide a starting point for the use of this compound. Optimization may be required depending on the specific biomolecule.

Materials
  • This compound

  • Protein or other amine-containing molecule

  • Reaction Buffer: 50 mM sodium acetate in Phosphate-Buffered Saline (PBS), pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system: Spin filtration columns (e.g., with a molecular weight cut-off appropriate for the protein), Size-Exclusion Chromatography (SEC), or dialysis cassettes.

  • Characterization instruments: SDS-PAGE system, Mass Spectrometer (e.g., ESI-TOF), HPLC.

Protocol for Protein PEGylation

This protocol is based on the PEGylation of a model protein and can be scaled as needed.

  • Protein Preparation:

    • Prepare a 1 mg/mL solution of the protein in the reaction buffer (50 mM sodium acetate in PBS, pH 8.0). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or spin filtration prior to the reaction.

  • This compound Solution Preparation:

    • Important: this compound is moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 5 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution. The molar ratio of PEG to protein will determine the extent of PEGylation and should be optimized. A starting point is a 10- to 20-fold molar excess of PEG reagent to protein.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Purification of the PEGylated Protein:

    • Remove the excess, unreacted this compound and the NHS byproduct using a spin filtration column with a molecular weight cut-off that retains the protein while allowing the smaller molecules to pass through.

    • Wash the retentate multiple times with fresh PBS to ensure complete removal of impurities.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified product by SDS-PAGE. Successful PEGylation will result in a band shift to a higher apparent molecular weight compared to the unmodified protein. The extent of the shift and the presence of multiple bands can indicate the degree of PEGylation.

    • Mass Spectrometry: For precise characterization, use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the exact mass of the PEGylated protein and confirm the number of attached PEG chains.

    • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate different PEGylated species.

Illustrative Example: Quantitative Data from a PEGylation Experiment

The following table presents representative data from an experiment where a protein, Chondroitinase ABC-SH3 (ChABC-SH3), was PEGylated using an mPEG-NHS ester derivative (mPEG-SVA, which has a similar reactivity to mPEG-NHS ester). This illustrates the tunable nature of the reaction.

Molar Excess of PEG Reagent to ProteinAverage Number of PEG Chains per ProteinReference
1x0.2 ± 0.1
10x6.6 ± 0.2
20x12.6 ± 0.4
50x23.2 ± 0.2
100x25.7 ± 0.1

Data adapted from Hettiaratchi et al. (2019), where the number of attached PEG chains was determined for biotin-PEG-SVA. This serves as an illustrative example of the relationship between reagent concentration and the degree of PEGylation.

Conclusion

This compound is a valuable and versatile reagent for the PEGylation of biomolecules. Its well-defined structure, high reactivity with primary amines, and the beneficial properties conferred by the PEG chain make it a powerful tool in the development of protein therapeutics, targeted drug delivery systems, and advanced biomaterials. Successful application of this reagent requires careful consideration of reaction conditions, stoichiometry, and thorough characterization of the final conjugate. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their experimental designs.

References

The Reactivity of m-PEG16-NHS Ester with Primary Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of methoxy polyethylene glycol (16 units) N-hydroxysuccinimidyl ester (m-PEG16-NHS ester) with primary amines. This information is crucial for professionals in drug development and various research fields who utilize PEGylation to enhance the therapeutic properties of proteins, peptides, and other biomolecules. By covalently attaching PEG chains, researchers can improve a molecule's solubility, stability, and pharmacokinetic profile.

Core Principles of this compound Reactivity

The fundamental reaction between an this compound and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This process forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable and irreversible amide bond.

This desired conjugation reaction, however, faces competition from hydrolysis, where the NHS ester reacts with water. The efficiency of the PEGylation process is therefore a balance between the rate of aminolysis (the reaction with the amine) and the rate of hydrolysis.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 1. Reaction of this compound with a Primary Amine", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=2];

} . Caption: Reaction of this compound with a Primary Amine.

Factors Influencing the Reaction

Several critical parameters govern the outcome of the PEGylation reaction. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.

pH

The pH of the reaction buffer is the most critical factor. It directly influences both the nucleophilicity of the target primary amines and the stability of the this compound.

  • Amine Reactivity: Primary amines are only reactive in their unprotonated form (-NH₂). At a pH below the pKa of the amine (for the ε-amino group of lysine, the pKa is around 10.5), the amine group is predominantly protonated (-NH₃⁺) and non-nucleophilic, significantly reducing the reaction rate. As the pH increases, the concentration of the reactive, deprotonated amine increases.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis reaction increases significantly with higher pH.

Therefore, the optimal pH for NHS ester coupling is a compromise, typically between pH 7.2 and 8.5 , which maximizes the concentration of reactive amines while minimizing the rate of hydrolysis.[1][2]

dot graph "" { graph [fontname="Arial", fontsize=12, label="Figure 2. Influence of pH on Reaction Components", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#4285F4", penwidth=2];

} . Caption: Influence of pH on Reaction Components.

Temperature

Higher temperatures generally accelerate the rate of both the desired aminolysis reaction and the competing hydrolysis reaction.[1] The reaction is typically carried out at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2-4 hours to overnight to better control the reaction and minimize potential degradation of the protein.[3][4]

Buffer Composition

The choice of buffer is critical to avoid unwanted side reactions.

  • Recommended Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer are recommended.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Tris or glycine can, however, be used to quench the reaction at its completion.

Stoichiometry

The molar ratio of this compound to the primary amine-containing molecule is a key parameter to control the degree of PEGylation. A molar excess of the PEG reagent is typically used to drive the reaction to completion. The optimal molar excess depends on the concentration of the protein and the desired number of PEG chains to be attached. For dilute protein solutions, a higher molar excess of the PEG reagent may be necessary. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound and the factors influencing its reactivity.

PropertyValueSource(s)
Molecular Weight 862.0 - 906.03 g/mol
Solubility Soluble in DMSO, DMF; hydrophilic PEG spacer increases aqueous solubility
Reactive Group N-Hydroxysuccinimidyl (NHS) Ester
Target Functional Group Primary Amines (-NH₂)

Table 1: Properties of this compound

ParameterRecommended Range/ValueSource(s)
pH 7.2 - 8.5 (Optimal starting point often cited as 8.3-8.5)
Temperature 4°C to Room Temperature (25°C)
Reaction Time 30 minutes to 4 hours (can be extended to overnight at 4°C)
Buffer Amine-free buffers such as Phosphate, Bicarbonate, HEPES, Borate
NHS Ester Solvent Anhydrous DMSO or DMF
Molar Ratio (PEG:Protein) Varies depending on the protein and desired degree of labeling. A 5- to 20-fold molar excess is a common starting point.

Table 2: Recommended Reaction Conditions for this compound Conjugation

pHTemperature (°C)Approximate Half-life of NHS EsterSource(s)
7.4Ambient> 120 minutes
8.02520.4 minutes (for mPEG-SC)
8.5Ambient~10-15 minutes
9.0Ambient< 9 minutes

Table 3: Approximate Hydrolysis Half-life of mPEG-NHS Esters at Various pH Values. (Note: Data is for similar mPEG-NHS esters and serves as a close approximation for this compound.)

Experimental Protocols

General Protocol for Protein PEGylation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines. Optimization may be required for specific proteins and applications.

dot graph "" { graph [fontname="Arial", fontsize=12, label="Figure 3. General Workflow for Protein PEGylation", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#4285F4", penwidth=2];

} . Caption: General Workflow for Protein PEGylation.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.

  • Initiate the Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently mixing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time and temperature should be determined empirically.

  • Quench the Reaction (Optional): To stop the reaction, add a small amount of quenching buffer (e.g., Tris or glycine) to a final concentration of about 50 mM.

  • Purification: Remove unreacted this compound and the NHS byproduct from the PEGylated protein using a suitable method such as size-exclusion chromatography (SEC-HPLC) or dialysis.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm the integrity of the protein.

Characterization of the PEGylated Product

Thorough characterization of the final PEGylated product is essential for quality control and to understand its properties.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a common technique to qualitatively assess the extent of PEGylation. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly through the gel than the unmodified protein. This results in a shift to a higher apparent molecular weight. It's important to note that the interaction between PEG and SDS can sometimes lead to smeared or broadened bands. Native PAGE can be an alternative to avoid this issue.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic volume. As PEGylation increases the size of the protein, the PEGylated protein will elute earlier from the column than the un-PEGylated protein. This technique can be used to separate and quantify the different PEGylated species (mono-, di-, poly-PEGylated) as well as any remaining unreacted protein.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the detailed characterization of PEGylated proteins. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) can be used to determine the exact mass of the conjugate, and thus the number of attached PEG chains. The heterogeneity of PEG can complicate the mass spectra, but advanced MS techniques and data analysis software can overcome these challenges.

Determination of the Degree of PEGylation

The degree of PEGylation, or the average number of PEG chains attached to each protein molecule, is a critical quality attribute. This can be determined by several methods, including:

  • Mass Spectrometry: As mentioned above, MS can directly measure the mass increase due to PEGylation.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique can be used to quantify the degree of PEGylation by comparing the integral of the PEG-specific signal to a protein-specific signal.

  • Colorimetric Assays: Methods like the trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the number of remaining free primary amines after the reaction, which can then be used to calculate the degree of PEGylation.

Conclusion

The reaction of this compound with primary amines is a robust and widely used method for the PEGylation of biomolecules. A thorough understanding of the reaction mechanism and the influence of key parameters such as pH, temperature, buffer composition, and stoichiometry is essential for successful and reproducible conjugation. By carefully controlling these factors and employing appropriate analytical techniques for characterization, researchers and drug development professionals can effectively utilize this powerful tool to improve the therapeutic potential of their molecules.

References

Safety Data Sheet (SDS) for m-PEG16-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety data for methoxy-poly(ethylene glycol)16-N-hydroxysuccinimidyl ester (m-PEG16-NHS ester). It is intended for researchers, scientists, and professionals in drug development who handle this substance. This document consolidates key safety information, including hazard identification, handling procedures, and emergency measures, presented in a clear and accessible format.

Chemical Identification

Identifier Information Citation
Product Name This compound[1]
Synonyms Methoxy PEG NHS ester[2]
CAS Number 2563873-83-4[1]
Molecular Formula C38H71NO20[1]
Molecular Weight 861.97 g/mol [1]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard Class Hazard Category Hazard Statement Citation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation

GHS Label Elements:

  • Pictogram:

    • alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • Prevention: P264, P270, P280

    • Response: P302+P352, P305+P351+P338, P330, P362+P364

    • Disposal: P501

GHS_Classification cluster_product This compound cluster_hazards Hazard Identification cluster_label GHS Label Elements Product This compound H302 Acute Toxicity, Oral (Cat. 4) H302: Harmful if swallowed Product->H302 H315 Skin Irritation (Cat. 2) H315: Causes skin irritation Product->H315 H319 Eye Irritation (Cat. 2A) H319: Causes serious eye irritation Product->H319 Pictogram Exclamation Mark H302->Pictogram H315->Pictogram H319->Pictogram SignalWord Signal Word: Warning

GHS Hazard Classification for this compound.

Toxicological Information

First-Aid Measures

Exposure Route First-Aid Procedure Citation
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting.
Inhalation Move the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical advice.

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage temperature is -20°C.

Physical and Chemical Properties

Property Value Citation
Appearance Solid
Solubility Soluble in Water, DMSO, DCM, DMF
Purity >90%

Experimental Protocols

Detailed experimental protocols for the specific toxicological assessment of this compound are not publicly available. However, the GHS classifications for skin and eye irritation are typically determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

a) In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (based on OECD TG 439)

This test method evaluates the potential of a substance to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated to remove any transport-related stress compounds.

  • Application of Test Substance: A small amount of this compound is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.

  • Exposure and Post-Exposure Incubation: The tissues are exposed to the substance for a defined period (e.g., 42 minutes) at room temperature. Following exposure, the tissues are rinsed and transferred to fresh medium for a post-exposure incubation period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The viability of the treated tissues is expressed as a percentage relative to the negative control.

  • Classification: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.

Skin_Irritation_Workflow start Start prep Prepare Reconstructed Human Epidermis Tissues start->prep apply Apply this compound, Positive, and Negative Controls prep->apply expose Expose Tissues (e.g., 42 minutes) apply->expose rinse Rinse and Transfer to Fresh Medium expose->rinse incubate Post-Exposure Incubation (e.g., 42 hours) rinse->incubate viability Assess Cell Viability (MTT Assay) incubate->viability analyze Analyze Data: Compare to Controls viability->analyze classify Classify Hazard analyze->classify irritant Category 2 Irritant (Viability ≤ 50%) classify->irritant Yes non_irritant Not Classified (Viability > 50%) classify->non_irritant No end End irritant->end non_irritant->end

Workflow for In Vitro Skin Irritation Testing.

b) In Vitro Eye Irritation Test Methods

A variety of in vitro methods are available to assess eye irritation potential, aiming to replace the traditional in vivo rabbit eye test. These methods include:

  • Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437): This test uses isolated bovine corneas to assess changes in opacity and permeability after exposure to a test substance.

  • Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492): Similar to the skin irritation test, this method uses a 3D model of the human corneal epithelium to evaluate cell viability after exposure to a substance.

  • Fluorescein Leakage (FL) Test Method (OECD TG 460): This method uses a monolayer of epithelial cells to assess damage to cell junctions by measuring the passage of fluorescein dye.

The classification of this compound as a Category 2A eye irritant suggests that in such tests, it would cause significant, but reversible, damage to the corneal cells or tissue models.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards, including oral toxicity and irritation to the skin and eyes. Adherence to the safety precautions outlined in this guide and the corresponding Safety Data Sheet is essential to minimize risk. While specific toxicological data for this compound is limited, the general safety profile of PEG compounds suggests a low overall toxicity when handled appropriately. Researchers should always consult the most up-to-date SDS from their supplier before use.

References

Methodological & Application

Protocol for Protein PEGylation with m-PEG16-NHS Ester: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the covalent modification of proteins using methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester with a chain length of 16 PEG units (m-PEG16-NHS ester). PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique in drug development to enhance the therapeutic properties of proteins.[1][2][3] This modification can improve pharmacokinetic and pharmacodynamic profiles by increasing protein stability, solubility, and circulating half-life, while reducing immunogenicity.[2][3] These application notes offer detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate key processes for researchers, scientists, and professionals in the field of drug development.

Introduction to Protein PEGylation with this compound

The this compound is an amine-reactive PEGylation reagent. The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of a protein, to form a stable amide bond. The "m" in m-PEG signifies that the other end of the PEG chain is capped with a methoxy group, rendering it non-reactive. The PEG16 linker, with a molecular weight of approximately 906.03 g/mol , provides a hydrophilic spacer that can enhance the biophysical properties of the conjugated protein.

The non-specific nature of NHS ester chemistry often results in a heterogeneous mixture of PEGylated products, including positional isomers and species with varying numbers of attached PEG chains (mono-, di-, tri-PEGylated, etc.). Therefore, careful optimization of the reaction conditions and robust purification methods are critical to achieving a desired, consistent product.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Specifications/Notes
PEGylation Reagent This compoundPurity >90%. Store at -20°C with desiccant, protected from moisture.
Protein Protein of InterestDissolved in an appropriate amine-free buffer.
Buffers Reaction BufferPhosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, glycine).
Quenching Buffer1 M Tris-HCl, pH 8.0 or 1 M glycine.
Solvents Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)For dissolving the this compound.
Purification Dialysis Tubing or Centrifugal Desalting ColumnsFor buffer exchange and removal of excess reagents.
Chromatography System (e.g., FPLC, HPLC)For purification of PEGylated protein.
Chromatography ColumnsSize Exclusion (SEC), Ion Exchange (IEX), Hydrophobic Interaction (HIC), or Reverse Phase (RPC) columns.
Analysis SDS-PAGE reagents and equipmentFor qualitative analysis of PEGylation.
Mass Spectrometer (e.g., MALDI-TOF, ESI-MS)For determination of the degree of PEGylation.

Experimental Protocols

Preparation of Reagents
  • Protein Solution Preparation:

    • Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free reaction buffer (e.g., 0.1 M PBS, pH 7.4).

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF. Do not store the reconstituted reagent.

PEGylation Reaction

The following diagram illustrates the general workflow for protein PEGylation.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer React Combine Protein and This compound Protein_Prep->React PEG_Prep Prepare m-PEG16-NHS Ester Solution PEG_Prep->React Incubate Incubate (30-120 min, RT or 4°C) React->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify PEGylated Protein (e.g., SEC, IEX) Quench->Purify Analyze Characterize Product (SDS-PAGE, MS) Purify->Analyze

Figure 1: General workflow for protein PEGylation.
  • Reaction Setup:

    • Calculate the required volume of the this compound solution to achieve the desired molar excess over the protein. A starting point is often a 10- to 50-fold molar excess of the PEG reagent. The optimal ratio should be determined empirically for each protein.

    • Slowly add the calculated volume of the this compound solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may vary depending on the protein.

  • Quenching:

    • Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted this compound.

Purification of PEGylated Protein

Purification is a critical step to separate the desired PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts. A multi-step purification strategy is often necessary.

The following table summarizes common chromatographic techniques for purifying PEGylated proteins.

Technique Principle of Separation Application in PEGylation Purification
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Efficient for removing unreacted, low molecular weight PEG reagent and byproducts. Can separate native protein from PEGylated forms.
Ion Exchange Chromatography (IEX) Separation based on net surface charge.PEGylation can shield surface charges, altering the protein's elution profile. Effective for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be used as a polishing step to separate PEGylated isoforms.
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity under denaturing conditions.Useful for analytical scale separation of positional isomers and for characterizing PEGylation sites.

A general purification scheme is presented below.

Purification_Scheme Reaction_Mixture Quenched Reaction Mixture SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Remove excess PEG reagent and unreacted protein IEX Ion Exchange Chromatography (IEX) SEC->IEX Separate by degree of PEGylation (mono-, di-, etc.) HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Optional polishing step Purified_Product Purified Mono-PEGylated Protein HIC->Purified_Product

Figure 2: A typical purification scheme for PEGylated proteins.
Characterization of PEGylated Protein

Characterization is essential to confirm the extent of PEGylation and the purity of the final product.

Technique Information Obtained
SDS-PAGE Qualitative assessment of PEGylation. PEGylated proteins will show an increase in apparent molecular weight. Can indicate the presence of different PEGylated species.
Mass Spectrometry (MS) Accurate determination of the number of attached PEG chains (degree of PEGylation). Can be used to identify PEGylation sites.
Liquid Chromatography (LC) Separation and quantification of different PEGylated species.

Reaction Chemistry

The reaction between the this compound and a primary amine on a protein is a nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Reaction_Chemistry mPEG mPEG-O-(CH2)2-C(=O)-O-NHS Protein Protein-NH2 PEG_Protein mPEG-O-(CH2)2-C(=O)-NH-Protein mPEG->PEG_Protein + Protein->PEG_Protein pH 7.2-8.0 NHS N-hydroxysuccinimide

Figure 3: Reaction of m-PEG-NHS ester with a primary amine.

Troubleshooting

Problem Possible Cause Solution
Low PEGylation Efficiency Inactive this compound due to hydrolysis.Use fresh reagent, store properly, and equilibrate to room temperature before opening.
Presence of primary amines in the reaction buffer.Perform buffer exchange into an amine-free buffer.
Low molar excess of PEG reagent.Increase the molar ratio of this compound to protein.
High Degree of PEGylation (Polydispersity) High molar excess of PEG reagent.Decrease the molar ratio of this compound to protein.
Long reaction time.Reduce the incubation time.
Protein Precipitation High concentration of organic solvent.Ensure the final concentration of DMSO or DMF is below 10%.
Protein instability under reaction conditions.Optimize pH and temperature.

Conclusion

The protocol outlined in these application notes provides a robust starting point for the successful PEGylation of proteins with this compound. Empirical optimization of reaction conditions, particularly the molar ratio of the PEG reagent to the protein, is crucial for achieving the desired degree of PEGylation. Furthermore, a well-designed purification strategy is essential for isolating a homogeneous product with consistent therapeutic properties. Proper characterization of the final PEGylated protein is a mandatory step to ensure quality and reproducibility.

References

Application Notes and Protocols for Labeling Antibodies with m-PEG16-NHS Ester for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: November 2025

Date: November 29, 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a potent small-molecule drug.[1][2] A critical component in ADC design is the linker, which connects the antibody to the cytotoxic payload. Polyethylene glycol (PEG) linkers are widely used to improve the pharmacokinetic and pharmacodynamic properties of ADCs.[3] Specifically, PEGylation can enhance solubility, reduce immunogenicity, and prolong circulation half-life.[4]

This document provides a detailed protocol for the covalent conjugation of m-PEG16-NHS ester to a monoclonal antibody. The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the ε-amine of lysine residues on the antibody, to form a stable and irreversible amide bond.[5] This process serves as a crucial step in creating a heterobifunctional linker system, where the PEGylated antibody can subsequently be conjugated to a cytotoxic payload.

Principle of Reaction

The conjugation chemistry is based on the reaction between the NHS ester of the m-PEG16 reagent and primary amine groups on the antibody. Lysine residues, which are abundant and typically surface-exposed on antibodies, are the primary target for this reaction. The reaction proceeds optimally under neutral to slightly basic conditions (pH 7.0-9.0), where the primary amine is deprotonated and acts as a strong nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for preparing the antibody, performing the PEGylation reaction, purifying the conjugate, and characterizing the final product.

Materials and Reagents
  • Antibody: Monoclonal antibody (mAb) of interest, free of amine-containing stabilizers like Tris, glycine, or sodium azide. Recommended concentration: 1-10 mg/mL.

  • PEG Reagent: this compound (e.g., BroadPharm, Precise PEG).

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

  • Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.

  • Characterization Equipment: UV-Vis Spectrophotometer, SDS-PAGE or Native PAGE system.

  • Ancillary Supplies: Desiccator, microcentrifuge tubes, dialysis cassettes (e.g., Slide-A-Lyzer), spin desalting columns (e.g., Zeba).

Protocol 1: Antibody Preparation and Buffer Exchange

It is critical to remove any amine-containing buffers or stabilizers from the antibody solution, as they will compete with the antibody for reaction with the NHS ester.

  • Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer (0.1 M PBS, pH 7.2-8.0). This can be accomplished using dialysis cassettes or spin desalting columns according to the manufacturer's instructions.

  • Concentration Adjustment: Adjust the final antibody concentration to 1-10 mg/mL using the Reaction Buffer.

  • Protein Quantification: Measure the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm. An extinction coefficient of ~210,000 M⁻¹cm⁻¹ is typical for an IgG.

Protocol 2: this compound Conjugation
  • Prepare PEG Solution: Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. Do not store the reconstituted reagent.

  • Calculate Reagent Volume: Determine the volume of the 10 mM PEG stock solution needed to achieve the desired molar excess relative to the antibody. The molar ratio of PEG-to-antibody is a critical parameter that influences the final Degree of Labeling (DOL). A 20-fold molar excess is a common starting point.

    • Example Calculation: For 1 mL of a 5 mg/mL IgG solution (~150,000 g/mol ):

      • Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

      • Moles of PEG for 20x excess = (3.33 x 10⁻⁸ mol) * 20 = 6.67 x 10⁻⁷ mol

      • Volume of 10 mM PEG stock = (6.67 x 10⁻⁷ mol) / (0.01 mol/L) = 6.67 x 10⁻⁵ L = 66.7 µL

  • Reaction: Add the calculated volume of the this compound solution to the antibody solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Protect the reaction from light if the subsequent payload is light-sensitive.

  • Quenching: Stop the reaction by adding the Quenching Reagent to a final concentration of 25-50 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction). Incubate for an additional 15-30 minutes.

Protocol 3: Purification of PEGylated Antibody

Purification is necessary to remove unreacted PEG reagent and quenching molecules. Size-Exclusion Chromatography (SEC) is highly effective for this purpose.

  • Column Equilibration: Equilibrate an SEC column (e.g., Superdex 200 or equivalent) with sterile PBS, pH 7.4.

  • Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with PBS at the recommended flow rate for the column. The PEGylated antibody, having a larger hydrodynamic radius, will elute earlier than the smaller, unreacted PEG molecules.

  • Fraction Collection: Collect fractions and monitor the protein elution profile using absorbance at 280 nm.

  • Pooling and Concentration: Pool the fractions containing the purified PEGylated antibody. If necessary, concentrate the final product using centrifugal filtration devices.

Characterization of the PEGylated Antibody

Degree of Labeling (DOL) / Degree of PEGylation

The Degree of Labeling (DOL), which represents the average number of PEG molecules conjugated per antibody, is a critical quality attribute. While direct measurement for a non-chromophoric PEG like m-PEG16 requires advanced methods like mass spectrometry, an estimation can often be made based on established reaction conditions. The optimal DOL for antibodies typically falls between 2 and 10.

SDS-PAGE Analysis

SDS-PAGE can be used to confirm successful PEGylation.

  • Run samples of the un-conjugated antibody and the purified PEGylated antibody on a polyacrylamide gel.

  • PEGylation increases the hydrodynamic size of the antibody, causing a shift to a higher apparent molecular weight. This results in the PEGylated antibody band migrating slower than the unconjugated antibody band.

  • Note: PEGylated proteins can run as broad or smeared bands on SDS-PAGE due to interactions between PEG and SDS. For better resolution, Native PAGE is a recommended alternative.

Data Presentation

The molar ratio of the PEG reagent to the antibody is the primary factor controlling the final Degree of Labeling (DOL). The table below provides expected outcomes based on typical conjugation reactions.

Molar Ratio (m-PEG16-NHS : Antibody)Expected Degree of Labeling (DOL)Observations
5:11 - 3Low level of PEGylation, minimal risk of affecting antigen binding.
10:1 - 20:13 - 6Moderate and often optimal PEGylation for balancing pharmacokinetics and antibody function.
40:16 - 9High level of PEGylation; may increase the risk of reduced antigen-binding affinity.
> 60:1> 8Very high PEGylation; potential for antibody precipitation and significant impact on function.

Table 1: Relationship between PEG:Antibody Molar Ratio and Expected Degree of Labeling (DOL). Data are illustrative and may vary based on specific antibody characteristics and reaction conditions.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis mAb Monoclonal Antibody (in storage buffer) buffer_exchange Buffer Exchange (into PBS, pH 8.0) mAb->buffer_exchange quant Quantify Antibody (A280) buffer_exchange->quant reaction Combine Antibody + PEG (e.g., 20:1 molar excess) quant->reaction peg_prep Prepare 10 mM m-PEG16-NHS in DMSO peg_prep->reaction incubation Incubate (1 hr, RT) reaction->incubation quench Quench Reaction (add Tris buffer) incubation->quench sec Purify via SEC quench->sec analysis Characterize Conjugate (SDS-PAGE, DOL) sec->analysis final_product Purified PEGylated-Ab analysis->final_product

Figure 1. Experimental workflow for antibody PEGylation.
Generalized ADC Mechanism of Action

G cluster_cell Target Cancer Cell receptor Tumor Antigen (Receptor) endosome Endosome receptor->endosome 2. Internalization (Endocytosis) lysosome Lysosome endosome->lysosome 3. Trafficking payload Cytotoxic Payload lysosome->payload 4. Payload Release (Linker Cleavage) nucleus Nucleus death Apoptosis (Cell Death) nucleus->death 6. Induction of Apoptosis adc Antibody-Drug Conjugate (ADC) adc->receptor 1. Binding payload->nucleus 5. Target Action (e.g., DNA Damage)

Figure 2. Generalized signaling pathway for an ADC.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with m-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation time in vivo. The m-PEG16-NHS ester is a heterobifunctional linker consisting of a methoxy-terminated PEG chain with 16 ethylene glycol units and an N-hydroxysuccinimide (NHS) ester reactive group. The NHS ester facilitates the covalent conjugation of the PEG chain to primary amine groups present on the surface of various nanoparticles, forming stable amide bonds.

These application notes provide detailed protocols for the surface functionalization of different types of nanoparticles with this compound, methods for their characterization, and an overview of the cellular uptake mechanisms of PEGylated nanoparticles.

Properties of this compound

The this compound possesses a molecular weight of approximately 906.03 g/mol . The hydrophilic PEG spacer enhances the solubility of the nanoparticles in aqueous media. It is crucial to handle this compound with care as it is moisture-sensitive and the NHS-ester moiety can readily hydrolyze, rendering it non-reactive[1]. Therefore, it is recommended to store the reagent at -20°C with a desiccant and to equilibrate the vial to room temperature before opening to prevent moisture condensation[1]. Solutions of this compound should be prepared immediately before use and any unused reconstituted reagent should be discarded[1].

Experimental Protocols

Detailed methodologies for the surface functionalization of gold, iron oxide, and polymeric nanoparticles with this compound are provided below. These protocols are general guidelines and may require optimization based on the specific characteristics of the nanoparticles and the desired degree of PEGylation.

Protocol 1: Functionalization of Amine-Modified Gold Nanoparticles

This protocol describes the covalent attachment of this compound to gold nanoparticles (AuNPs) that have been pre-functionalized with a layer of molecules presenting primary amine groups.

Materials:

  • Amine-functionalized gold nanoparticles (AuNPs)

  • This compound

  • Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Water-miscible organic solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5, or 1 M Glycine)

  • Centrifuge and centrifuge tubes

  • Deionized water

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized AuNPs in the amine-free reaction buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

  • This compound Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF[1].

  • Conjugation Reaction:

    • Add the this compound solution to the AuNP suspension. A 20-fold molar excess of the PEG linker to the available amine groups on the nanoparticle surface is a common starting point, but this ratio may need to be optimized[1].

    • Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v) to avoid nanoparticle aggregation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).

  • Quenching and Purification:

    • Quench any unreacted NHS-activated esters by adding the quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes.

    • Purify the resulting PEGylated AuNPs by repeated centrifugation and washing steps. Pellet the nanoparticles by centrifugation, remove the supernatant containing excess linker and byproducts, and resuspend the pellet in fresh reaction buffer or deionized water. Repeat this process 2-3 times.

  • Characterization and Storage: Characterize the final product for changes in hydrodynamic diameter and zeta potential. Store the final conjugate at 4°C in a suitable buffer.

Protocol 2: Functionalization of Amine-Modified Iron Oxide Nanoparticles

This protocol outlines the procedure for conjugating this compound to amine-functionalized superparamagnetic iron oxide nanoparticles (SPIONs).

Materials:

  • Amine-functionalized iron oxide nanoparticles (IONPs)

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (if starting with carboxylated IONPs)

  • Magnetic separator

  • Deionized water

Procedure: This protocol assumes the IONPs are pre-functionalized with amine groups. If starting with carboxylated IONPs, an initial activation step with EDC and NHS is required to form an amine-reactive NHS ester on the nanoparticle surface before adding the this compound.

  • Nanoparticle Preparation: Disperse the amine-functionalized IONPs in the reaction buffer to a concentration of 1-5 mg/mL.

  • This compound Solution Preparation: Prepare a fresh 10 mM solution of this compound in DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound solution to the IONP suspension. The molar ratio of the linker to the nanoparticles should be optimized for the specific application.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Collect the PEGylated IONPs using a magnetic separator.

    • Wash the nanoparticles multiple times with the reaction buffer and then with deionized water to remove unreacted PEG and byproducts. Resuspend the nanoparticles in a suitable buffer for storage.

Protocol 3: Functionalization of Amine-Functionalized Polymeric Nanoparticles

This protocol details the conjugation of this compound to polymeric nanoparticles (e.g., PLGA, PLA) with surface amine groups.

Materials:

  • Amine-functionalized polymeric nanoparticles

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4 or Borate Buffer, pH 8.5). Avoid buffers containing primary amines like Tris.

  • Centrifuge and centrifuge tubes

  • Deionized water

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized polymeric nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).

  • This compound Addition: Add a solution of this compound in an appropriate solvent (e.g., DMSO) to the nanoparticle dispersion. The molar ratio of the linker to the nanoparticles should be optimized.

  • Reaction: Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the modified nanoparticles.

    • Remove the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.

    • Repeat the centrifugation and resuspension steps 2-3 times to wash the nanoparticles.

  • Final Product: Resuspend the final m-PEG16-functionalized polymeric nanoparticles in a suitable buffer for storage and further use.

Data Presentation: Characterization of Functionalized Nanoparticles

The successful functionalization of nanoparticles with this compound can be confirmed by various characterization techniques. The following tables summarize typical quantitative data obtained before and after PEGylation.

Nanoparticle TypeParameterBefore FunctionalizationAfter Functionalization with this compoundReference
Gold (Au) Hydrodynamic Diameter (nm)~40~230-250 (with aggregation)
Zeta Potential (mV)Varies (often negative)Closer to neutral
Conjugation Efficiency (%)-Varies (dependent on conditions)
Iron Oxide (Fe₃O₄) Hydrodynamic Diameter (nm)VariesIncrease of 10-50 nm is common
Zeta Potential (mV)+30 to -30Approaches neutrality
Conjugation Efficiency (%)-Can be >80% with optimization
Polymeric (PLGA) Hydrodynamic Diameter (nm)~150~160-180
Zeta Potential (mV)-22.9-6.49
Conjugation Efficiency (%)-10.55% (medium density)

Note: The values presented are illustrative and can vary significantly based on the initial nanoparticle size, surface chemistry, and the specific reaction conditions used for PEGylation.

Visualization of Cellular Uptake and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key processes involved in the functionalization and cellular uptake of this compound modified nanoparticles.

G Experimental Workflow for Nanoparticle Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product NP_prep Amine-Functionalized Nanoparticle Dispersion Conjugation Conjugation Reaction (2-4h at RT or overnight at 4°C) NP_prep->Conjugation PEG_prep This compound Solution Preparation PEG_prep->Conjugation Quenching Quenching of Unreacted NHS Esters Conjugation->Quenching Washing Washing & Centrifugation (or Magnetic Separation) Quenching->Washing Characterization Characterization (DLS, Zeta Potential) Washing->Characterization Storage Storage at 4°C Characterization->Storage G Cellular Uptake Pathways of PEGylated Nanoparticles cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP PEGylated Nanoparticle Receptor Cell Surface Receptors NP->Receptor Binding Clathrin Clathrin-Coated Pit Receptor->Clathrin Clathrin-Mediated Endocytosis Caveolae Caveolae Receptor->Caveolae Caveolae-Mediated Endocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape G Receptor-Mediated Endocytosis of PEGylated Nanoparticles cluster_binding 1. Receptor Binding cluster_internalization 2. Internalization cluster_trafficking 3. Intracellular Trafficking cluster_outcome 4. Outcome Ligand Targeting Ligand on PEGylated Nanoparticle Receptor Cell Surface Receptor Ligand->Receptor Specific Binding Pit_Formation Clathrin/Caveolae Pit Formation Receptor->Pit_Formation Signal Transduction Vesicle_Formation Vesicle Budding & Scission Pit_Formation->Vesicle_Formation Early_Endosome Early Endosome Vesicle_Formation->Early_Endosome Late_Endosome Late Endosome/ Lysosome Early_Endosome->Late_Endosome Drug_Release Drug Release Late_Endosome->Drug_Release Degradation Nanoparticle Degradation Late_Endosome->Degradation

References

Application Notes and Protocols for m-PEG16-NHS Ester Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules like peptides, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased circulating half-life, improved solubility, and reduced immunogenicity of the peptide drug.[1][2][3][4][5] The m-PEG16-NHS ester is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine residues, to form a stable amide bond. This document provides a detailed, step-by-step guide for the conjugation of this compound to peptides, including experimental protocols, data presentation, and visual workflows.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the N-hydroxysuccinimide (NHS) ester of the m-PEG16, resulting in the formation of a stable amide linkage and the release of NHS as a byproduct. This reaction is most efficient at a pH range of 7 to 9.

Peptide Peptide-NH₂ (Primary Amine) PEG_Peptide Peptide-NH-C(=O)-O-PEG16-m (PEGylated Peptide) Peptide->PEG_Peptide pH 7-9 mPEG_NHS m-PEG16-O-C(=O)-NHS (this compound) mPEG_NHS->PEG_Peptide NHS NHS (N-hydroxysuccinimide)

Caption: Chemical reaction of this compound with a primary amine on a peptide.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the conjugation, purification, and characterization of the PEGylated peptide.

Materials and Reagents
  • Peptide: Lyophilized peptide with at least one primary amine (N-terminus or lysine residue).

  • This compound: Ensure it is stored under dessication at -20°C to prevent hydrolysis.

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the this compound.

  • Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0.

  • Purification System: Size exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), or dialysis equipment.

  • Analytical Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization.

Experimental Workflow

start Start dissolve_peptide Dissolve Peptide in Reaction Buffer start->dissolve_peptide dissolve_peg Dissolve this compound in DMF or DMSO dissolve_peptide->dissolve_peg combine Combine Peptide and m-PEG16-NHS Solutions dissolve_peg->combine react Incubate Reaction Mixture combine->react quench Quench Reaction react->quench purify Purify PEGylated Peptide (e.g., SEC or RP-HPLC) quench->purify characterize Characterize Product (e.g., Mass Spectrometry) purify->characterize end End characterize->end

References

Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with m-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of oligonucleotides. The attachment of PEG chains can improve solubility, increase stability against nuclease degradation, prolong circulation half-life, and reduce immunogenicity. This document provides detailed application notes and protocols for the labeling of amine-modified oligonucleotides using methoxy-polyethylene glycol (16 units)-N-hydroxysuccinimidyl ester (m-PEG16-NHS ester).

The this compound is a monofunctional PEG reagent that reacts specifically with primary amines to form a stable amide bond.[1] This process is efficient and can be performed under aqueous conditions, making it suitable for the modification of sensitive biomolecules like oligonucleotides. These application notes will guide researchers through the conjugation process, purification of the PEGylated product, and characterization of the final conjugate.

Data Presentation

The efficiency and outcome of the PEGylation reaction are dependent on several factors, including the molar ratio of reactants, reaction time, temperature, and pH. The following tables summarize key quantitative data related to the labeling of amine-modified oligonucleotides with PEG-NHS esters. Note: Specific quantitative data for this compound is limited in the public domain; therefore, the following tables include representative data from studies using similar PEG-NHS esters to illustrate the expected trends and outcomes.

Table 1: Reaction Parameters for this compound Conjugation

ParameterRecommended RangeNotes
Molar Excess of this compound 5 to 20-foldHigher excess can drive the reaction to completion but may complicate purification.[2]
Reaction pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis.[2]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster reaction; 4°C for overnight reactions to minimize degradation.[2]
Reaction Time 1 - 4 hours at RT; Overnight at 4°CReaction progress should be monitored by a suitable analytical method (e.g., HPLC).[2]
Oligonucleotide Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.

Table 2: Influence of PEG Chain Length on Oligonucleotide Properties

PropertyEffect of Increasing PEG Chain LengthReference
Nuclease Stability IncreasedLonger PEG chains provide greater steric hindrance against nucleases.
Duplex Melting Temperature (Tm) Generally decreasesCan be influenced by the specific oligonucleotide sequence and PEG architecture.
Circulation Half-life IncreasedLarger hydrodynamic radius reduces renal clearance.
Cellular Uptake Can be enhanced or reducedDependent on cell type and uptake mechanism.
Binding Affinity to Target May decrease due to steric hindranceThis effect can be offset by the pharmacokinetic benefits.

Experimental Protocols

Materials
  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: HPLC system with a reverse-phase or ion-exchange column, or materials for ethanol precipitation.

Protocol 1: Labeling of Amine-Modified Oligonucleotide with this compound
  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Note: NHS esters are moisture-sensitive and should be handled in a dry environment.

  • Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the oligonucleotide solution with gentle mixing.

  • Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the oligonucleotide or any other component is light-sensitive.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Proceed immediately to purification of the PEGylated oligonucleotide using either HPLC or ethanol precipitation as described in Protocols 2 and 3.

Protocol 2: Purification of PEGylated Oligonucleotide by HPLC

High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying PEGylated oligonucleotides, as it allows for the separation of the conjugate from unreacted oligonucleotide and excess PEG reagent.

  • Column Selection: A reverse-phase C18 column is often suitable for separating the more hydrophobic PEGylated oligonucleotide from the un-PEGylated starting material. Anion-exchange chromatography can also be used, separating based on the change in charge-to-mass ratio.

  • Mobile Phase: A typical mobile phase for reverse-phase HPLC consists of a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA).

  • Injection and Elution: Inject the reaction mixture onto the column and elute with a suitable gradient. The PEGylated oligonucleotide will typically have a longer retention time on a reverse-phase column compared to the unmodified oligonucleotide.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the desired product peak. Analyze the fractions using UV-Vis spectroscopy and/or mass spectrometry to confirm the presence and purity of the PEGylated oligonucleotide.

  • Desalting: Desalt the purified conjugate using a suitable method, such as size-exclusion chromatography or ethanol precipitation.

Protocol 3: Purification by Ethanol Precipitation

Ethanol precipitation is a simpler but less effective method for removing excess reagents. It is most suitable for removing small molecules but may not efficiently remove unreacted PEG reagent, especially for larger PEG chains.

  • Add Salt: Add 1/10th volume of 3 M sodium acetate, pH 5.2 to the reaction mixture.

  • Add Ethanol: Add 3 volumes of ice-cold absolute ethanol and mix well.

  • Precipitate: Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

  • Centrifuge: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 30 minutes at 4°C to pellet the oligonucleotide.

  • Wash: Carefully decant the supernatant. Wash the pellet with 70% ethanol and centrifuge again.

  • Dry and Resuspend: Air-dry the pellet to remove residual ethanol and resuspend in a suitable buffer or nuclease-free water.

Mandatory Visualizations

Experimental Workflow

experimental_workflow prep_oligo Prepare Amine-Oligo Solution conjugation Conjugation Reaction (RT, 1-4h or 4°C, o/n) prep_oligo->conjugation prep_peg Prepare m-PEG16-NHS Ester Solution prep_peg->conjugation quench Quench Reaction (Optional) conjugation->quench purification Purification (HPLC or Precipitation) conjugation->purification If not quenched quench->purification analysis Analysis (LC-MS, MALDI-TOF) purification->analysis final_product Purified PEGylated Oligonucleotide analysis->final_product

Caption: Workflow for labeling amine-modified oligonucleotides with this compound.

Signaling Pathway: MAPK Signaling Targeted by an Antisense Oligonucleotide

mapk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, ELK1) erk->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation aso m-PEG16-Oligo (Antisense to RAF mRNA) raf_mrna RAF mRNA aso->raf_mrna Binds degradation mRNA Degradation (RNase H) raf_mrna->degradation degradation->raf Prevents Translation bcl2_pathway apoptotic_stimuli Apoptotic Stimuli bax_bak Bax/Bak apoptotic_stimuli->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion Pore formation bcl2 Bcl-2 bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis aso m-PEG16-Oligo (Antisense to Bcl-2 mRNA) bcl2_mrna Bcl-2 mRNA aso->bcl2_mrna Binds degradation mRNA Degradation (RNase H) bcl2_mrna->degradation degradation->bcl2 Prevents Translation

References

Application Notes and Protocols for Bioconjugation Using m-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG16-NHS Ester Bioconjugation

This compound is a methoxy-terminated polyethylene glycol (PEG) derivative activated with an N-hydroxysuccinimide (NHS) ester. This reagent is designed for the covalent modification of biomolecules, a process known as PEGylation. The primary targets for this compound are the free primary amino groups (-NH2) found on the side chains of lysine residues and the N-terminus of proteins and peptides.[1][2][3]

The NHS ester reacts with these amino groups under mild, slightly alkaline conditions (pH 7-9) to form a stable and irreversible amide bond.[1][3] The PEG16 linker is a hydrophilic chain of 16 ethylene glycol units, which imparts several beneficial properties to the conjugated molecule.

Key Advantages of PEGylation with this compound:

  • Increased Solubility and Stability: The hydrophilic PEG chain can enhance the aqueous solubility of proteins and reduce aggregation.

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated protein reduces renal clearance, leading to a longer half-life in the bloodstream.

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, potentially reducing its immunogenicity.

  • Improved Pharmacokinetics: Overall, these modifications can lead to an improved pharmacokinetic profile, allowing for less frequent dosing in therapeutic applications.

This document provides detailed protocols for the use of this compound in bioconjugation, methods for purification and characterization of the resulting conjugates, and an overview of its applications.

Experimental Protocols

General Considerations
  • Reagent Handling: this compound is moisture-sensitive. Store the reagent at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature to prevent condensation.

  • Solvent: Dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5 is a suitable reaction buffer.

Protocol for Protein PEGylation with this compound

This protocol is a general guideline for the PEGylation of a model protein, such as an antibody or enzyme. The optimal conditions may vary depending on the specific protein and desired degree of PEGylation.

Materials:

  • Protein to be PEGylated

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • This compound Preparation:

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • PEGylation Reaction:

    • Add a calculated molar excess of the dissolved this compound to the protein solution. A 10- to 50-fold molar excess is a common starting point. For more dilute protein solutions, a higher molar excess may be required.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted this compound and byproducts by size exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or dialysis. The choice of method will depend on the properties of the protein and the degree of PEGylation.

  • Storage:

    • Store the purified PEGylated protein under conditions optimal for the native protein.

Characterization of PEGylated Proteins

SDS-PAGE:

  • Analyze the reaction mixture and purified product by SDS-PAGE. PEGylated proteins will show an increase in apparent molecular weight compared to the unmodified protein. The bands of PEGylated proteins may appear diffuse due to the heterogeneity of PEGylation.

Mass Spectrometry:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the PEGylated protein and to assess the distribution of PEG chains per protein molecule.

Chromatography:

  • SEC, IEX, or HIC can be used to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated) and to quantify the purity of the conjugate.

Activity Assays:

  • Perform a relevant biological or enzymatic activity assay to determine the effect of PEGylation on the protein's function.

Data Presentation

Table 1: Effect of PEGylation on the Pharmacokinetics of Interferon-gamma (IFN-γ) in Rats

ProteinHalf-life (hours)
Native IFN-γ0.7
10 kDa PEG-IFN-γ14
20 kDa PEG-IFN-γ22.5
40 kDa PEG-IFN-γ16

(Data adapted from a study on site-specific PEGylation of IFN-γ using maleimide-PEG chemistry. The results demonstrate the significant increase in circulation half-life upon PEGylation.)

Table 2: Effect of PEGylation on the Enzymatic Activity and Stability of Lysozyme

ProteinResidual Activity (%)Melting Temperature (°C)
Native Lysozyme100202
20 kDa PEG-Lysozyme~70-80222

(Data adapted from studies on the PEGylation of lysozyme. The results show a slight decrease in enzymatic activity but a significant increase in thermal stability upon PEGylation.)

Visualization of Workflows and Pathways

Bioconjugation Experimental Workflow

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Conjugation PEGylation Reaction (pH 7.5, RT) Protein_Prep->Conjugation PEG_Prep This compound Dissolution (DMSO) PEG_Prep->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Purification Purification (SEC/IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product Purified PEG-Protein Purification->Final_Product IFN_gamma_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IFN_gamma PEG-IFN-γ Receptor IFN-γ Receptor (IFNGR1/IFNGR2) IFN_gamma->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation JAK2->STAT1 Phosphorylation STAT1_dimer STAT1 Dimer STAT1->STAT1_dimer Dimerization GAS Gamma-Activated Sequence (GAS) STAT1_dimer->GAS Nuclear Translocation & DNA Binding Transcription Gene Transcription (e.g., IRF1, CIITA) GAS->Transcription

References

Application of m-PEG16-NHS Ester in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2][3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex.[4] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance solubility and improve pharmacokinetic properties. The length of the PEG linker is a crucial parameter that must be optimized to ensure the proper orientation of the POI and E3 ligase for efficient ubiquitination.

The m-PEG16-NHS ester is a specific type of PEG linker that offers several advantages in PROTAC development. The methoxy (m) group at one end provides stability, while the N-hydroxysuccinimide (NHS) ester at the other end is a highly reactive group that readily forms stable amide bonds with primary amines on the POI or E3 ligase ligand. The 16-unit PEG chain provides a significant degree of flexibility and a substantial hydrophilic spacer, which can be optimal for achieving potent degradation of certain target proteins.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The optimal linker length is target-dependent and must be determined empirically. The following tables summarize quantitative data from various studies, demonstrating the impact of PEG linker length on the degradation efficiency of different PROTACs. Degradation is typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).

Target ProteinE3 Ligase LigandLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHL LigandPEG12Effective Degradation-
Estrogen Receptor α (ERα)VHL LigandPEG16More Potent Degradation-
Tank-binding kinase 1 (TBK1)CRBN LigandAlkyl/Ether< 12No Degradation-
Tank-binding kinase 1 (TBK1)CRBN LigandAlkyl/Ether21396
Tank-binding kinase 1 (TBK1)CRBN LigandAlkyl/Ether2929276
Bruton's Tyrosine Kinase (BTK)CRBN LigandPEG< 5 unitsNo Degradation-
Bruton's Tyrosine Kinase (BTK)CRBN LigandPEG9 units5.9>90

Table 1: Influence of Linker Length on PROTAC Degradation Efficiency. This table illustrates that a 16-atom PEG linker was more potent for ERα degradation than a 12-atom linker. For TBK1, a linker length of 21 atoms was optimal, with shorter linkers showing no activity and longer linkers showing reduced potency. Similarly, for BTK, a critical PEG linker length of at least 5 units was required for degradation, with a 9-unit linker being the most potent.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the conjugation of a POI ligand containing a primary amine to an E3 ligase ligand-linker precursor that has been pre-functionalized with this compound.

Materials:

  • POI ligand with a primary amine (POI-NH2)

  • E3 ligase ligand-m-PEG16-NHS ester conjugate

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolution: Dissolve the POI-NH2 (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add TEA or DIPEA (2.0-3.0 equivalents) to the solution to act as a base.

  • Conjugation Reaction: To the stirred solution, add the E3 ligase ligand-m-PEG16-NHS ester conjugate (1.0-1.2 equivalents) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS to check for the consumption of starting materials and the formation of the desired PROTAC product.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cells expressing the target protein of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control and determine the DC50 and Dmax values.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a cell-free method to assess the passive permeability of a compound.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC stock solution

  • Phosphate-buffered saline (PBS) at pH 7.4

  • UV-Vis plate reader or LC-MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow it to impregnate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare Donor Plate: Add the PROTAC solution (at a known concentration in PBS) to the wells of the donor plate.

  • Incubation: Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [C_A] / [C_eq])

    Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the effective area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 E2 E2 E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 Activation (ATP) Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC PROTAC PROTAC->E3 POI Protein of Interest PROTAC->POI POI->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination PolyUb_POI->Proteasome Recognition & Degradation

Caption: PROTAC Mechanism of Action Signaling Pathway.

Experimental_Workflow cluster_Synthesis PROTAC Synthesis & Characterization cluster_Evaluation In Vitro Evaluation cluster_Analysis Data Analysis Synthesis Synthesis using This compound Purification HPLC Purification Synthesis->Purification Characterization LC-MS & NMR Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Permeability_Assay Permeability Assay (PAMPA) PROTAC_Treatment->Permeability_Assay Degradation_Quantification Degradation Quantification (DC50 & Dmax) Western_Blot->Degradation_Quantification Permeability_Calculation Permeability Calculation (Papp) Permeability_Assay->Permeability_Calculation

Caption: Experimental Workflow for PROTAC Development.

Logical_Relationship cluster_Physicochemical Physicochemical cluster_Biological Biological Linker_Properties Linker Properties (this compound) Linker_Properties->Physicochemical_Properties influences Linker_Properties->Biological_Activity influences PROTAC_Efficacy Overall PROTAC Efficacy Physicochemical_Properties->PROTAC_Efficacy determines Biological_Activity->PROTAC_Efficacy determines Solubility Solubility Permeability Permeability Ternary_Complex_Formation Ternary Complex Formation Degradation_Efficiency Degradation Efficiency

Caption: Logical Relationship of Linker Properties.

References

Purifying m-PEG16-NHS Ester Conjugates via Size Exclusion Chromatography: An Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the purification of molecules conjugated with m-PEG16-NHS ester using size exclusion chromatography (SEC). The protocols and data presented herein are intended for researchers, scientists, and professionals in the field of drug development. This guide outlines the principles of SEC for PEGylated compounds, detailed experimental procedures, and expected outcomes, ensuring a robust and reproducible purification process.

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely adopted technique in drug development to enhance the therapeutic properties of molecules by increasing their in vivo half-life, solubility, and stability, while reducing immunogenicity. The this compound is a specific PEGylation reagent with a molecular weight of approximately 862 to 906 g/mol , featuring a methoxy-terminated PEG chain of 16 ethylene glycol units and an N-hydroxysuccinimide (NHS) ester reactive group.[1][2][3][4] This NHS ester readily reacts with primary amines on proteins, peptides, or other amine-containing molecules to form stable amide bonds.[1]

Following the conjugation reaction, a heterogeneous mixture containing the desired PEGylated conjugate, unreacted PEG reagent, unconjugated starting material, and potentially multi-PEGylated species is generated. Size exclusion chromatography (SEC) is a powerful and commonly employed method for the separation of these components based on their hydrodynamic volume. Larger molecules, such as the PEGylated conjugate, navigate through the porous chromatography beads more quickly and elute first, while smaller molecules, like the unreacted PEG reagent, enter the pores and have a longer retention time. This application note details a standardized protocol for the purification of this compound conjugates.

Experimental Workflow

The overall workflow for the purification of this compound conjugates is depicted below. The process begins with the crude reaction mixture, which is then subjected to SEC for separation. Fractions are collected and analyzed to identify and pool the purified conjugate.

experimental_workflow cluster_prep Sample Preparation cluster_sec Size Exclusion Chromatography cluster_analysis Analysis & Pooling crude_mixture Crude m-PEG16-NHS Ester Conjugation Reaction Mixture filtration Sample Filtration (0.22 µm filter) crude_mixture->filtration Remove Particulates hplc_system HPLC/FPLC System filtration->hplc_system Load Sample sec_column SEC Column fraction_collection Fraction Collection sec_column->fraction_collection Elution hplc_system->sec_column Inject fraction_analysis Fraction Analysis (e.g., UV-Vis, SDS-PAGE) fraction_collection->fraction_analysis Characterize pooling Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions final_product Purified m-PEG16-NHS Ester Conjugate pooling->final_product Final Product

Figure 1: Experimental workflow for the purification of this compound conjugates.

Materials and Methods

Materials
  • Crude Conjugation Mixture: Reaction mixture containing the this compound conjugate and byproducts.

  • SEC Column: Appropriate size exclusion column (selection guide below).

  • Mobile Phase/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4 (0.1 M phosphate, 0.15 M NaCl) or other suitable non-amine containing buffer.

  • HPLC/FPLC System: Equipped with a UV detector (280 nm for proteins, or other appropriate wavelength).

  • Fraction Collector: For automated collection of eluting fractions.

  • Sample Filters: 0.22 µm syringe filters.

Equipment Setup and Parameters

The selection of the SEC column and running conditions is critical for successful purification. Below are recommended starting parameters that may require optimization based on the specific conjugate.

ParameterRecommended Value/TypeNotes
Chromatography System HPLC or FPLC SystemSystem should be biocompatible if working with proteins.
SEC Column TSKgel G3000SWxl, Superdex 75, or similarSelection depends on the molecular weight of the conjugate.
Mobile Phase 150 mM Phosphate Buffer, pH 7.0Avoid buffers with primary amines (e.g., Tris).
Flow Rate 0.5 - 1.0 mL/minOptimize for best resolution without excessive run times.
Column Temperature Ambient (20-25 °C)Temperature can be adjusted to improve separation.
Detection Wavelength 280 nm (for proteins) or 214 nmChoose a wavelength where the conjugate absorbs.
Injection Volume 10 - 100 µLDependent on column size and sample concentration.
Sample Concentration 1 - 10 mg/mLHigher concentrations can lead to better sensitivity but may reduce resolution.
Detailed Experimental Protocol
  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the crude conjugation mixture to pellet any precipitates. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated SEC column.

  • Chromatographic Separation: Run the chromatography using the isocratic mobile phase at the determined flow rate. Monitor the elution profile using the UV detector.

  • Fraction Collection: Collect fractions of a defined volume (e.g., 0.5 mL) throughout the elution of the peaks.

  • Analysis of Fractions: Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, UV-Vis spectroscopy) to determine which fractions contain the purified conjugate, free of unconjugated material and unreacted PEG.

  • Pooling of Fractions: Pool the fractions containing the purified this compound conjugate.

  • Buffer Exchange (Optional): If necessary, perform a buffer exchange on the pooled fractions into a suitable storage buffer using dialysis or a desalting column.

Expected Results and Data Presentation

A successful SEC purification will separate the this compound conjugate from both high molecular weight aggregates and low molecular weight contaminants, such as unconjugated starting material and free this compound.

Typical Chromatogram

The expected chromatogram will show distinct peaks corresponding to the different components of the reaction mixture. The first major peak to elute will be any high molecular weight aggregates, followed by the desired PEGylated conjugate. Subsequent peaks will correspond to the unconjugated starting material and the unreacted this compound.

Figure 2: Expected elution order based on molecular weight in SEC.
Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the SEC purification of a model protein (e.g., BSA) conjugated with this compound.

AnalyteRetention Time (min)Peak Area (%)Purity (%)Recovery (%)
Aggregates8.55--
m-PEG16-BSA Conjugate 10.2 75 >95% ~80%
Unconjugated BSA12.115--
Free this compound14.55--

Purity and recovery are calculated for the pooled fractions of the conjugate.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Resolution Inappropriate column selection.Choose a column with a fractionation range suitable for the molecular weights of your components.
Flow rate is too high.Decrease the flow rate to allow for better separation.
Peak Tailing Non-specific interactions with the column matrix.Add salt (e.g., 150 mM NaCl) or a non-ionic detergent to the mobile phase. Arginine can also be added to suppress hydrophobic interactions.
Low Recovery Adsorption of the conjugate to the column.Modify the mobile phase composition (see above). Ensure the system is biocompatible.
Sample precipitation.Ensure the sample is fully solubilized in the mobile phase before injection.

Conclusion

Size exclusion chromatography is a robust and effective method for the purification of this compound conjugates. By carefully selecting the appropriate column and optimizing the running conditions, high purity and recovery of the desired PEGylated product can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for developing a successful purification strategy for a wide range of this compound conjugates.

References

Application Notes and Protocols for the Characterization of m-PEG16-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)16-N-hydroxysuccinimidyl ester (m-PEG16-NHS ester) is a monofunctional PEGylation reagent used to covalently attach polyethylene glycol (PEG) chains to proteins, peptides, and other molecules containing primary amine groups. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2] Accurate and comprehensive characterization of this compound and its conjugates is a critical quality attribute in drug development and research to ensure product efficacy, safety, and batch-to-batch consistency.[3][4]

This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound and its conjugates.

Chemical Structure and Reaction Pathway

The this compound consists of a methoxy-capped polyethylene glycol chain with 16 ethylene glycol units, terminating in an N-hydroxysuccinimidyl (NHS) ester functional group. The NHS ester reacts with primary amines (e.g., the N-terminal α-amine or the ε-amine of lysine residues) at a physiological to slightly alkaline pH (typically 7.2-8.5) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[5]

Molecular Formula: C38H71NO20 Molecular Weight: Approximately 862 g/mol

Below is a diagram illustrating the structure of this compound and its reaction with a primary amine-containing molecule.

Caption: Structure of this compound and its amine conjugation.

Analytical Techniques and Protocols

A suite of analytical techniques is employed to characterize the this compound reagent and the resulting PEGylated conjugate. These methods assess identity, purity, molecular weight, and the extent of PEGylation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the this compound and for separating the PEGylated conjugate from the unreacted protein and excess PEG reagent. Both size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) are commonly used.

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 260 nm (to detect the NHS ester and potential hydrolysis byproducts).

  • Sample Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1 mg/mL immediately before analysis.

  • Injection Volume: 10 µL.

  • Data Analysis: Determine the purity by calculating the peak area percentage of the main peak relative to the total peak area.

  • System: An HPLC or UPLC system with a UV detector and preferably an evaporative light scattering detector (ELSD) for PEG detection.

  • Column: Size-exclusion column suitable for the molecular weight range of the protein and its conjugate (e.g., TSKgel G3000SWxl).

  • Mobile Phase: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm for the protein and conjugate, and ELSD for all non-volatile components including the PEG reagent.

  • Sample Preparation: Dilute the PEGylation reaction mixture with the mobile phase to a suitable concentration (e.g., 1 mg/mL total protein).

  • Injection Volume: 20 µL.

  • Data Analysis: Monitor the separation of the higher molecular weight PEGylated conjugate from the un-PEGylated protein and the excess PEG reagent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the this compound and for determining the extent of PEGylation (the number of PEG chains attached to the protein). Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF-MS) are commonly employed.

  • System: An ESI-MS instrument, often coupled with an LC system (LC-MS).

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 100 µg/mL.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Deconvolute the resulting spectrum to determine the zero-charge mass and confirm it matches the expected molecular weight of this compound.

  • System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with an HPLC or UPLC system.

  • Column: A reversed-phase column suitable for protein analysis (e.g., C4 or C8).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A shallow gradient appropriate for separating the different PEGylated species.

  • MS Analysis:

    • Acquire data in positive ion mode.

    • Perform deconvolution of the mass spectra to determine the mass of the intact protein and the different PEGylated forms.

    • The mass difference between peaks will correspond to the mass of the attached m-PEG16 moiety.

  • Peptide Mapping (for site analysis):

    • Digest the PEGylated protein with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residues that have been PEGylated.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for confirming the presence of characteristic functional groups in the this compound and the formation of the amide bond in the conjugate.

  • System: An FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound or the lyophilized conjugate directly on the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • This compound: Look for characteristic peaks for the C-O-C stretch of the PEG backbone (around 1100 cm⁻¹), C=O stretching of the ester (around 1740-1780 cm⁻¹), and the N-O stretch of the NHS group.

    • PEGylated Conjugate: Confirm the presence of the PEG backbone (C-O-C stretch at ~1100 cm⁻¹) and the appearance of a new amide I band (C=O stretch) at approximately 1650 cm⁻¹, with the disappearance of the NHS ester peaks.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the characterization of this compound and its conjugates.

ParameterAnalytical TechniqueExpected Value/Result
This compound
Molecular WeightMass Spectrometry (ESI-MS)~862.0 g/mol
PurityRP-HPLC>95%
IdentityFTIR, ¹H NMRCharacteristic peaks for PEG, NHS ester
PEGylated Conjugate
Extent of PEGylationMass Spectrometry (ESI-MS)Mass increase in multiples of ~862 Da
Separation of ConjugatesSEC-HPLC, RP-HPLCResolution of un-, mono-, di-, etc. PEGylated species
Confirmation of ConjugationFTIRPresence of amide I band (~1650 cm⁻¹), loss of NHS ester peaks
Site of PEGylationLC-MS/MS (Peptide Mapping)Identification of modified amino acid residues

Experimental and Analytical Workflow

The overall workflow for the synthesis and characterization of this compound conjugates is depicted below.

G Workflow for Synthesis and Characterization of m-PEG16-NHS Conjugates cluster_0 Reagent Characterization cluster_1 Conjugation cluster_2 Purification cluster_3 Conjugate Characterization Reagent_QC This compound (Purity, Identity, MW) HPLC_R RP-HPLC Reagent_QC->HPLC_R MS_R ESI-MS Reagent_QC->MS_R FTIR_R FTIR Reagent_QC->FTIR_R Conjugation PEGylation Reaction (Protein + m-PEG16-NHS) Reagent_QC->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Conjugate_QC Purified PEG-Protein Conjugate Purification->Conjugate_QC SEC_C SEC-HPLC (Aggregation, Purity) Conjugate_QC->SEC_C MS_C ESI-MS (Extent of PEGylation) Conjugate_QC->MS_C FTIR_C FTIR (Amide Bond Formation) Conjugate_QC->FTIR_C Peptide_Map LC-MS/MS (Site of PEGylation) Conjugate_QC->Peptide_Map

Caption: A typical workflow for PEGylation and characterization.

Important Considerations for NHS-Ester Chemistry

  • Hydrolysis: The NHS ester group is susceptible to hydrolysis, and the rate of hydrolysis increases with increasing pH. Therefore, it is crucial to prepare solutions of this compound immediately before use and to avoid aqueous stock solutions.

  • Buffer Choice: The PEGylation reaction should be performed in amine-free buffers, such as phosphate, borate, or carbonate buffers, to prevent the buffer from competing with the target molecule for reaction with the NHS ester. Buffers containing primary amines, like Tris or glycine, should be avoided during the reaction but can be used to quench the reaction.

  • Solvent: Non-sulfonated NHS esters may have limited aqueous solubility and often require initial dissolution in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.

By following these detailed protocols and considerations, researchers can confidently characterize their this compound conjugates, ensuring the quality and consistency required for their research and development activities.

References

Application Notes and Protocols for m-PEG16-NHS Ester in Protein Immobilization on Biosensor Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of proteins on biosensor surfaces is a critical step in the development of reliable and sensitive assays for a wide range of applications, from basic research to drug discovery and diagnostics. The choice of linker used to attach the protein to the surface plays a pivotal role in maintaining the protein's native conformation and activity, as well as in minimizing non-specific binding. m-PEG16-NHS ester is a heterobifunctional crosslinker that has gained prominence for its ability to create stable and biocompatible surfaces for protein immobilization.

This document provides detailed application notes and protocols for the use of this compound in immobilizing proteins on common biosensor surfaces, such as gold and carboxymethylated dextran (e.g., CM5 sensor chips used in Surface Plasmon Resonance - SPR).

Key Features of this compound:

  • Methoxy-Polyethylene Glycol (m-PEG) Chain: The 16-unit polyethylene glycol chain is a hydrophilic and flexible spacer that extends the protein from the surface, minimizing steric hindrance and improving accessibility for binding partners. This PEG layer also effectively reduces non-specific binding of other molecules to the biosensor surface, thereby enhancing the signal-to-noise ratio.

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently and specifically with primary amines (-NH2) present on the N-terminus and lysine residues of proteins, forming a stable and covalent amide bond.

Signaling Pathway and Reaction Mechanism

The fundamental reaction facilitated by this compound is amine coupling. The NHS ester is a highly reactive group that readily undergoes nucleophilic substitution with a primary amine.

G cluster_0 Surface Functionalization cluster_1 Protein Immobilization cluster_2 Reaction Details Biosensor_Surface Biosensor Surface (e.g., Gold, Glass) Self_Assembled_Monolayer Self-Assembled Monolayer (SAM) with Carboxyl Groups (-COOH) Biosensor_Surface->Self_Assembled_Monolayer Thiol Chemistry Activated_Surface Activated Surface (NHS Ester) Self_Assembled_Monolayer->Activated_Surface EDC/NHS Chemistry Immobilized_Protein Immobilized Protein on Biosensor Surface Activated_Surface->Immobilized_Protein Amine Coupling mPEG16_NHS This compound Protein Protein (with primary amines, -NH2) NHS_Ester NHS Ester (-CO-O-N(CO)2) Amide_Bond Stable Amide Bond (Protein-NH-CO-) NHS_Ester->Amide_Bond Nucleophilic Attack Primary_Amine Primary Amine (Protein-NH2) Primary_Amine->Amide_Bond NHS_Leaving_Group NHS Leaving Group Amide_Bond->NHS_Leaving_Group releases

Caption: General workflow for protein immobilization using this compound.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data associated with protein immobilization using PEG-NHS esters. It is important to note that optimal conditions and outcomes will vary depending on the specific protein, biosensor surface, and experimental setup.

Table 1: Influence of pH on NHS Ester Stability and Amine Coupling Efficiency

pHTemperature (°C)Half-life of NHS EsterAmine Coupling Efficiency
7.04~4-5 hoursModerate
7.525~2-3 hoursGood
8.025~1 hourHigh
8.525~30 minutesVery High
9.025<10 minutesHigh (hydrolysis competes)

Table 2: Comparison of PEG Linker Length on Protein Immobilization (Illustrative Data)

PEG LinkerImmobilized Protein Density (ng/mm²)Non-specific Binding Reduction (%)Retained Protein Activity (%)
No PEG Linker1.5 - 2.5040 - 60
m-PEG4-NHS Ester1.2 - 2.060 - 7570 - 85
This compound 1.0 - 1.8 85 - 95 80 - 95
m-PEG24-NHS Ester0.8 - 1.5>9575 - 90

Note: The data in this table is illustrative and compiled from various sources. Actual results will be protein and surface-dependent.

Experimental Protocols

Protocol 1: Immobilization of an Antibody on a Gold Biosensor Surface

This protocol describes the immobilization of an antibody onto a gold surface functionalized with a carboxyl-terminated self-assembled monolayer (SAM).

Materials:

  • This compound

  • Gold-coated biosensor chip

  • 11-Mercaptoundecanoic acid (MUA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanolamine hydrochloride, pH 8.5

  • Antibody to be immobilized (in a suitable buffer, e.g., 10 mM sodium acetate, pH 5.5)

  • Activation buffer: A mixture of 0.4 M EDC and 0.1 M NHS in water (prepare fresh)

  • Immobilization buffer: 10 mM sodium acetate, pH 5.5

  • Deactivation buffer: 1 M ethanolamine hydrochloride, pH 8.5

  • Wash buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST)

  • Anhydrous ethanol

  • Deionized (DI) water

Experimental Workflow:

G Start Start End End Decision Decision Process Process Clean_Gold_Surface Clean Gold Surface (Ethanol, DI Water) Form_SAM Form Carboxyl-terminated SAM (Incubate in MUA/Ethanol solution) Clean_Gold_Surface->Form_SAM 2. Activate_Carboxyl_Groups Activate Carboxyl Groups (Inject EDC/NHS solution) Form_SAM->Activate_Carboxyl_Groups 3. Immobilize_Antibody Immobilize Antibody with this compound (Inject Antibody/m-PEG16-NHS solution) Activate_Carboxyl_Groups->Immobilize_Antibody 4. Deactivate_Surface Deactivate Unreacted NHS Esters (Inject Ethanolamine) Immobilize_Antibody->Deactivate_Surface 5. Wash_Surface Wash Surface (PBST) Deactivate_Surface->Wash_Surface 6. Wash_Surface->End Ready for Analysis

Caption: Workflow for antibody immobilization on a gold biosensor.

Procedure:

  • Surface Preparation: a. Clean the gold biosensor chip by rinsing with anhydrous ethanol followed by DI water. Dry the surface with a gentle stream of nitrogen. b. Prepare a 1 mM solution of 11-mercaptoundecanoic acid (MUA) in anhydrous ethanol. c. Immerse the gold chip in the MUA solution and incubate for at least 12 hours at room temperature to form a self-assembled monolayer (SAM). d. Rinse the chip thoroughly with ethanol and then DI water to remove non-specifically bound MUA.

  • Activation of Carboxyl Groups: a. Prepare a fresh activation solution by mixing equal volumes of 0.4 M EDC and 0.1 M NHS. b. Inject the activation solution over the carboxyl-terminated surface for 7 minutes at a flow rate of 10 µL/min.

  • Protein Immobilization: a. Prepare a solution of the antibody to be immobilized at a concentration of 20-50 µg/mL in immobilization buffer (10 mM sodium acetate, pH 5.5). b. Add this compound to the antibody solution to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically. c. Immediately inject the antibody/m-PEG16-NHS ester solution over the activated surface for 7-10 minutes at a flow rate of 10 µL/min.

  • Deactivation: a. Inject the deactivation buffer (1 M ethanolamine hydrochloride, pH 8.5) over the surface for 7 minutes at a flow rate of 10 µL/min to block any unreacted NHS esters.

  • Final Wash: a. Wash the surface with PBST to remove any non-covalently bound protein. The biosensor is now ready for analysis.

Protocol 2: Immobilization of a Ligand on a Carboxymethylated Dextran (CM5) Surface for SPR

This protocol details the standard amine coupling procedure for immobilizing a protein ligand onto a CM5 sensor chip using this compound.

Materials:

  • This compound

  • CM5 sensor chip

  • Amine Coupling Kit (containing EDC, NHS, and ethanolamine)

  • Ligand to be immobilized (protein)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0, or 5.5 for pH scouting)

  • Running buffer (e.g., HBS-EP+)

  • SPR instrument

Experimental Workflow:

G Start Start End End Process Process Equilibrate_System Equilibrate System with Running Buffer Activate_Surface Activate CM5 Surface (Inject EDC/NHS) Equilibrate_System->Activate_Surface 2. Immobilize_Ligand Immobilize Ligand with this compound (Inject Ligand/m-PEG16-NHS solution) Activate_Surface->Immobilize_Ligand 3. Deactivate_Surface Deactivate Unreacted Esters (Inject Ethanolamine) Immobilize_Ligand->Deactivate_Surface 4. Stabilize_Baseline Stabilize Baseline with Running Buffer Deactivate_Surface->Stabilize_Baseline 5. Stabilize_Baseline->End Ready for Binding Analysis

Caption: Workflow for ligand immobilization on a CM5 sensor chip.

Procedure:

  • System Preparation: a. Dock the CM5 sensor chip in the SPR instrument. b. Equilibrate the system with running buffer (e.g., HBS-EP+) until a stable baseline is achieved.

  • Surface Activation: a. Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS from the Amine Coupling Kit. b. Inject the EDC/NHS mixture over the desired flow cell(s) for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethylated dextran surface.

  • Ligand Immobilization: a. Prepare a solution of the protein ligand at a concentration of 10-50 µg/mL in the optimal immobilization buffer (determined through pH scouting). b. Dissolve this compound in the ligand solution to a final concentration of 1-5 mM. c. Inject the ligand/m-PEG16-NHS ester solution over the activated surface. The injection time will depend on the desired immobilization level (typically 5-10 minutes). Monitor the response units (RU) in real-time.

  • Deactivation: a. Inject 1 M ethanolamine-HCl, pH 8.5, for 7 minutes at a flow rate of 10 µL/min to deactivate any remaining active esters.

  • Stabilization: a. Wash the surface with running buffer until a stable baseline is obtained. The surface is now ready for interaction analysis.

Troubleshooting

Problem: Low immobilization level. Possible Causes & Solutions:

  • Inactive NHS ester: Ensure the this compound is fresh and has been stored properly (at -20°C, protected from moisture).

  • Suboptimal pH: Perform pH scouting for the protein immobilization step. The optimal pH is typically 0.5 pH units below the protein's isoelectric point (pI).

  • Low protein concentration: Increase the concentration of the protein solution.

  • Insufficient activation: Ensure the EDC/NHS solution is freshly prepared.

Problem: High non-specific binding. Possible Causes & Solutions:

  • Incomplete deactivation: Ensure the ethanolamine injection is performed for the full duration.

  • Hydrophobic interactions: The m-PEG16 linker should minimize this, but if it persists, consider adding a small amount of surfactant (e.g., 0.05% Tween 20) to the running buffer.

Problem: Loss of protein activity. Possible Causes & Solutions:

  • Amine coupling to active site: If primary amines are present in the protein's active site, the NHS ester chemistry may lead to inactivation. Consider alternative immobilization strategies if this is the case.

  • Denaturation: Ensure the immobilization conditions (pH, buffer) are compatible with the protein's stability.

By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively utilize this compound to create robust and sensitive biosensor surfaces for a wide array of protein-based assays.

Creating Stable Amide Bonds with m-PEG16-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other molecules. The covalent attachment of PEG chains can improve solubility, increase systemic circulation time, and reduce immunogenicity. The m-PEG16-NHS ester is a monofunctional PEG reagent with a terminal N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines to form stable amide bonds.[1][2][3] This document provides detailed application notes and protocols for the effective use of this compound in creating stable bioconjugates.

The NHS ester moiety specifically targets primary amines, such as the N-terminal amine of a polypeptide chain or the epsilon-amine of lysine residues, in a nucleophilic substitution reaction.[1][2] This reaction is efficient under physiological to slightly alkaline conditions and results in a highly stable amide linkage, making this compound an ideal reagent for creating long-lasting bioconjugates for therapeutic and research applications. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.

Chemical Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.

Caption: Reaction of this compound with a primary amine.

Key Experimental Parameters

Successful PEGylation with this compound is dependent on several critical parameters that must be optimized for each specific application.

ParameterRecommended RangeNotes
pH 7.2 - 8.5The rate of reaction with primary amines increases with pH. However, the rate of hydrolysis of the NHS ester also increases at higher pH. A compromise is often found in this range.
Buffer Phosphate, Borate, Bicarbonate/Carbonate, HEPESBuffers should be free of primary amines (e.g., Tris) as they will compete with the target molecule for reaction with the NHS ester.
Molar Excess of this compound 5 to 50-foldThe optimal molar excess depends on the concentration of the target molecule and the desired degree of PEGylation. More dilute protein solutions may require a higher molar excess.
Reaction Time 30 minutes to 4 hoursReaction time is influenced by pH, temperature, and the reactivity of the target amine.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to slow down the hydrolysis of the NHS ester and provide better control over the reaction.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Protein Solution:

    • Dissolve or dialyze the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • Add a small volume of Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris. This will react with any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove the excess, unreacted PEG reagent and byproducts (NHS) using a desalting column or by performing SEC.

    • Collect the fractions containing the purified PEGylated protein. Ion-exchange chromatography (IEX) can also be employed for further purification and separation of species with different degrees of PEGylation.

  • Characterization of the Conjugate:

    • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight compared to the unmodified protein.

    • Determine the extent of PEGylation and purity using techniques such as SEC-HPLC, and mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Conjugation Mix Protein and PEG Reagent Incubate (1-4h) Protein_Prep->Conjugation PEG_Prep Prepare m-PEG16-NHS Ester in DMSO/DMF PEG_Prep->Conjugation Quench Quench with Tris Buffer Conjugation->Quench Purification Purify via SEC/IEX Quench->Purification Characterization Characterize by SDS-PAGE, SEC-HPLC, MS Purification->Characterization

Caption: General workflow for protein PEGylation.

Application in Targeted Drug Delivery

PEGylation is a cornerstone of modern drug delivery systems, particularly in the development of Antibody-Drug Conjugates (ADCs) and nanoparticle-based therapies. The this compound can be used to attach targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to link cytotoxic drugs to antibodies. The PEG chain acts as a flexible, hydrophilic spacer, improving the pharmacokinetic profile of the entire construct.

Drug_Delivery_Pathway cluster_construct ADC Construct cluster_delivery Systemic Delivery & Targeting cluster_action Cellular Action Antibody Targeting Antibody (Primary Amines) PEG_Linker m-PEG16-NHS Antibody->PEG_Linker Amide Bond Formation Drug Cytotoxic Drug PEG_Linker->Drug Linkage Circulation Systemic Circulation (Increased Half-life) Binding Antibody Binds to Tumor Cell Receptor Circulation->Binding Internalization Internalization of ADC Binding->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death Release->Apoptosis

Caption: PEGylation in Antibody-Drug Conjugate (ADC) delivery.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Presence of primary amines in the buffer- Hydrolysis of this compound- Insufficient molar excess of PEG reagent- Dialyze protein into an amine-free buffer.- Prepare fresh this compound solution immediately before use. Store reagent under dry conditions.- Increase the molar excess of the PEG reagent.
Protein Precipitation - High concentration of organic solvent (DMSO/DMF)- Change in protein pI after PEGylation- Keep the final concentration of the organic solvent below 10%.- Perform the reaction at a lower protein concentration. Adjust buffer pH.
Heterogeneous Product - Multiple reactive amine sites on the protein- Optimize the molar ratio of PEG to protein to favor mono-PEGylation. Consider site-specific PEGylation strategies if homogeneity is critical.

Storage and Handling

  • Store this compound at -20°C, desiccated.

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.

  • NHS esters are moisture-sensitive. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.

References

Troubleshooting & Optimization

how to prevent hydrolysis of m-PEG16-NHS ester during conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: m-PEG16-NHS Ester Conjugation

Welcome to the technical support center for this compound conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for preventing the hydrolysis of your PEG reagent and optimizing your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a critical issue?

A: The this compound is designed to react with primary amines (-NH2) on molecules like proteins or peptides in a process called aminolysis (or acylation), forming a stable amide bond.[][2] However, the N-hydroxysuccinimide (NHS) ester group is also susceptible to reaction with water in a competing process called hydrolysis.[][3] This reaction converts the reactive NHS ester into an inactive carboxylic acid, rendering the PEG molecule unable to conjugate to your target.[3] This directly reduces the yield of your desired PEGylated product and complicates downstream purification.

Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?

A: The stability of the this compound in your reaction is primarily influenced by three key factors:

  • pH: This is the most critical factor. The rate of hydrolysis increases significantly as the pH rises.

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation and the undesired hydrolysis.

  • Buffer Composition: The presence of any competing molecules with primary amines, such as Tris, will consume the NHS ester.

Q3: What is the optimal pH for conducting an this compound conjugation?

A: The optimal pH is a trade-off between maximizing amine reactivity and minimizing hydrolysis. The recommended range for NHS ester conjugations is pH 7.2 to 8.5 .

  • Below pH 7.2: Most primary amines on your target molecule will be protonated (R-NH3+), making them poor nucleophiles and drastically slowing the desired reaction.

  • Above pH 8.5: The rate of hydrolysis becomes extremely rapid, which can quickly inactivate a large portion of your this compound reagent. For many applications, a pH of 8.3-8.5 is recommended as an ideal starting point to balance these two competing effects.

Q4: How should I choose and prepare my reaction buffer?

A: Buffer selection is crucial to avoid interfering with the conjugation.

  • Recommended Buffers: Use non-amine-containing (amine-free) buffers. Good choices include phosphate, carbonate-bicarbonate, HEPES, and borate buffers.

  • Buffers to Avoid: Strictly avoid buffers that contain primary amines, such as Tris (TBS), as they will compete with your target molecule for reaction with the NHS ester. If your protein is in an amine-containing buffer, a buffer exchange step is necessary before starting the conjugation.

Q5: How should I prepare and store this compound to minimize hydrolysis?

A: Proper handling is essential to maintain the reagent's reactivity.

  • Storage: Store the solid, powdered this compound at -20°C in a desiccator to protect it from moisture.

  • Preparation: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation inside. Because many NHS esters have poor aqueous solubility, they are typically first dissolved in a high-quality, anhydrous (water-free) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Usage: This organic stock solution should be prepared immediately before you add it to your aqueous reaction buffer. An aqueous solution of the NHS ester is not stable and should be used right away.

Q6: My conjugation yield is low. What are the common causes and how can I troubleshoot this?

A: Low yield is a common problem, often stemming from the hydrolysis of the NHS ester. Here are the most frequent causes and their solutions:

  • Suboptimal pH: The reaction pH was too low (inactivating the amine) or too high (causing rapid hydrolysis).

    • Solution: Verify the pH of your reaction buffer is within the optimal 7.2-8.5 range. A pH of 8.3 is often a good starting point.

  • Incorrect Buffer: An amine-containing buffer (like Tris) was used.

    • Solution: Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or Borate before the reaction.

  • Reagent Degradation: The this compound was hydrolyzed before or during the reaction due to improper storage or handling.

    • Solution: Always use a fresh vial of reagent if you suspect degradation. Ensure the reagent is stored in a desiccator at -20°C and prepare the stock solution in anhydrous DMSO or DMF immediately before use.

  • Low Reactant Concentration: The concentrations of your protein and/or PEG reagent are too low, which favors the competing hydrolysis reaction.

    • Solution: Increase the concentration of your reactants. A typical protein concentration is 1-10 mg/mL. You can also increase the molar excess of the this compound (a 5 to 20-fold molar excess is a common starting point).

Quantitative Data Summary

For successful conjugation, it is critical to understand the stability of the NHS ester under your experimental conditions.

Table 1: Impact of pH and Temperature on NHS Ester Stability This table shows the half-life of a typical NHS ester, which is the time it takes for 50% of the reagent to be hydrolyzed in an aqueous solution.

pHTemperatureApproximate Half-Life
7.00°C4 - 5 hours
8.64°C10 minutes
7.5Ambient~ 7 hours
8.5AmbientMinutes

(Data compiled from sources:)

Table 2: Recommended Reaction Parameters for this compound Conjugation

ParameterRecommended Range / Value
pH7.2 - 8.5 (8.3-8.5 is often recommended as a starting point)
Temperature4°C to Room Temperature (~25°C)
Reaction Time30 minutes to 4 hours (can be extended to overnight at 4°C)
Buffer TypeAmine-free buffers (Phosphate, Bicarbonate, HEPES, Borate)
NHS Ester SolventAnhydrous DMSO or DMF
Molar RatioA 5-20 fold molar excess of NHS ester to the protein is a common starting point; this should be optimized for each application.

Visualizing the Chemistry and Workflow

Understanding the reaction pathways and the experimental process is key to troubleshooting and optimization.

G cluster_reaction Competing Reaction Pathways cluster_aminolysis Desired Path cluster_hydrolysis Undesired Path reagent This compound (Active) product Stable PEG-Amide Conjugate reagent->product Aminolysis inactive Inactive PEG-Carboxylic Acid reagent->inactive Hydrolysis amine Primary Amine (R-NH2) amine->product water Water (H2O) water->inactive

Caption: The two competing reactions for an NHS ester: desired aminolysis versus undesired hydrolysis.

G cluster_workflow General Experimental Workflow prep_protein 1. Prepare Protein (Buffer Exchange to Amine-Free Buffer, pH 7.2-8.5) react 3. Conjugation Reaction (Add PEG solution to protein. Incubate for 0.5-4 hours) prep_protein->react prep_peg 2. Prepare m-PEG16-NHS (Dissolve powder in anhydrous DMSO or DMF just before use) prep_peg->react quench 4. Quench Reaction (Optional: Add Tris or Glycine to consume excess NHS ester) react->quench purify 5. Purify Conjugate (Dialysis or Size-Exclusion Chromatography) quench->purify analyze 6. Analyze Product (SDS-PAGE, HPLC, etc.) purify->analyze

Caption: A typical experimental workflow for this compound conjugation.

Detailed Experimental Protocol

This protocol provides a general methodology for conjugating this compound to a protein. All steps should be optimized for your specific application.

Materials
  • Protein of interest (1-10 mg/mL)

  • This compound powder

  • Amine-free Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5; or 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous, amine-free DMSO or DMF

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 8.0

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Methodology
  • Buffer Exchange of Protein:

    • Ensure your protein is in the appropriate amine-free Reaction Buffer.

    • If your current buffer contains amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

    • Adjust the final protein concentration to between 1-10 mg/mL.

  • Preparation of this compound Solution:

    • Allow the vial of this compound powder to warm completely to room temperature before opening to prevent moisture condensation.

    • Immediately before use , dissolve the required amount of the ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). Vortex briefly to ensure it is fully dissolved. Do not store this solution.

  • Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess over the protein (e.g., 20-fold molar excess).

    • Add the calculated volume of the ester solution to the protein solution while gently stirring or vortexing. Ensure the final volume of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Incubation times may need to be optimized.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted this compound, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG reagent and reaction byproducts (like free N-hydroxysuccinimide) from the PEGylated protein.

    • Common methods include size-exclusion chromatography (SEC) or extensive dialysis against an appropriate storage buffer.

  • Analysis:

    • Analyze the purified conjugate using methods such as SDS-PAGE (which will show a shift in molecular weight for the PEGylated protein), HPLC, or mass spectrometry to confirm the degree of PEGylation and purity.

References

Technical Support Center: Troubleshooting m-PEG16-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting low yields in m-PEG16-NHS ester reactions. The information is presented in a question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound with a protein?

The reaction involves the N-hydroxysuccinimide (NHS) ester of methoxy polyethylene glycol (m-PEG) reacting with primary amines (-NH₂) on a protein.[1] The most common targets are the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction, known as acylation, forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[2][3]

Q2: What is the primary competing reaction that leads to low yield?

The primary competing reaction is the hydrolysis of the this compound.[2] In the presence of water, the NHS ester can react with a water molecule instead of the amine, resulting in an inactive carboxylic acid derivative of the m-PEG16 and preventing its conjugation to the protein. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[4]

Q3: What is the optimal pH range for this compound reactions?

The optimal pH range for reacting NHS esters with primary amines is typically between 7.2 and 8.5. Below this range, the primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react with the NHS ester. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which outcompetes the desired conjugation reaction.

Q4: Which buffers are recommended for this reaction?

Amine-free buffers are essential to prevent the buffer components from competing with the target protein for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Bicarbonate/Carbonate

  • Borate

Q5: Which buffers should be avoided?

Buffers containing primary amines must be avoided. These include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the PEGylation reaction.

Q6: How should I store and handle this compound?

m-PEG16-NHS esters are moisture-sensitive and should be stored at -20°C in a desiccated environment. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. It is recommended to dissolve the reagent in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and not to prepare aqueous stock solutions for storage.

Troubleshooting Guide: Low PEGylation Yield

Issue 1: Very low or no yield of the PEGylated product.

Potential Cause How to Identify Solution
Hydrolyzed this compound The reagent may have been improperly stored or handled, leading to moisture exposure.Purchase a fresh vial of this compound. Ensure proper storage at -20°C in a desiccator. Allow the vial to warm to room temperature before opening. Prepare solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of the NHS ester (see Experimental Protocols).
Incorrect buffer pH The pH of the reaction buffer is outside the optimal 7.2-8.5 range.Use a calibrated pH meter to verify the buffer pH. Adjust the pH to be within the 7.2-8.5 range. A pH of 8.3 is often a good starting point.
Presence of primary amines in the buffer Use of Tris, glycine, or other amine-containing buffers.Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or Borate before the reaction.
Low protein concentration The concentration of the protein solution is too low, favoring the competing hydrolysis reaction.Increase the protein concentration. A concentration of 1-10 mg/mL is generally recommended.

Issue 2: Incomplete reaction with a mix of unreacted protein and PEGylated product.

Potential Cause How to Identify Solution
Suboptimal molar ratio of this compound to protein Insufficient excess of the PEG reagent.Increase the molar excess of the this compound. A 5 to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein. For dilute protein solutions, a higher molar excess may be required.
Insufficient reaction time or temperature The reaction has not proceeded to completion.Increase the incubation time. Reactions are typically run for 30-60 minutes at room temperature or for 2 hours on ice. For potentially less reactive amines or to minimize hydrolysis, the reaction can be performed overnight at 4°C.
Steric hindrance The primary amines on the protein are not easily accessible to the this compound.While m-PEG16 already provides a spacer, if steric hindrance is suspected with a particularly complex protein, there are longer PEG chain options available.

Quantitative Data Summary

Table 1: Stability of NHS Esters in Aqueous Solution

This table summarizes the half-life of the NHS ester functional group at different pH values and temperatures. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

Table 2: Recommended Reaction Parameters

ParameterRecommended Range/Value
pH 7.2 - 8.5
Temperature 4°C to Room Temperature (~25°C)
Reaction Time 30 minutes to 2 hours at room temperature, or overnight at 4°C
Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)
This compound Solvent Anhydrous DMSO or DMF
Molar Ratio (PEG:Protein) 5:1 to 20:1 (starting point, requires optimization)
Protein Concentration 1 - 10 mg/mL

Experimental Protocols

Protocol 1: Standard this compound Protein Conjugation

This protocol provides a general guideline for the PEGylation of a protein. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction: Add the desired molar excess (e.g., 20-fold) of the this compound solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and the NHS byproduct from the PEGylated protein using a desalting column or dialysis.

Protocol 2: Testing the Reactivity of this compound

This protocol allows for a qualitative assessment of the activity of the NHS ester by measuring the release of the NHS leaving group upon intentional hydrolysis.

Materials:

  • This compound

  • Amine-free buffer (e.g., PBS, pH 7.0)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Reagent Solution: Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then add the buffer.

  • Prepare Control: Prepare a control tube containing the same buffer (and organic solvent if used).

  • Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control solution. Measure the absorbance of the reagent solution. If the absorbance is greater than 1.0, dilute the solution with more buffer and record the new absorbance.

  • Induce Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution. Vortex for 30 seconds.

  • Final Absorbance Measurement: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group which absorbs at 260 nm. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and m-PEG16-NHS Solution Protein->Mix PEG_NHS Dissolve m-PEG16-NHS in Anhydrous DMSO/DMF PEG_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Final_Product PEGylated Protein Purify->Final_Product

Caption: A typical experimental workflow for protein PEGylation.

Competing_Reactions cluster_desired Desired Reaction (Aminolysis) cluster_side Side Reaction (Hydrolysis) Start This compound + Protein-NH2 Desired_Product Protein-NH-CO-PEG16 (Stable Amide Bond) Start->Desired_Product pH 7.2-8.5 Side_Product HOOC-PEG16 (Inactive) Start->Side_Product Higher pH increases rate H2O H₂O

Caption: Competing reaction pathways in NHS ester chemistry.

Troubleshooting_Tree Start Low PEGylation Yield? Check_Reagent Is this compound Active? Start->Check_Reagent Yes Check_Buffer Is Buffer Correct? Check_Reagent->Check_Buffer Yes Sol_Reagent Use fresh reagent. Handle properly. Check_Reagent->Sol_Reagent No Check_Conditions Are Reaction Conditions Optimal? Check_Buffer->Check_Conditions Yes Sol_Buffer Use amine-free buffer. Verify pH (7.2-8.5). Check_Buffer->Sol_Buffer No Sol_Conditions Optimize molar ratio, reaction time, and temperature. Check_Conditions->Sol_Conditions No Success Yield should improve Check_Conditions->Success Yes

Caption: A decision tree for troubleshooting low PEGylation yield.

References

Technical Support Center: Managing Protein Conjugate Aggregation with m-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the aggregation of protein conjugates when using m-PEG16-NHS ester. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the PEGylation process.

Troubleshooting Guides

Protein aggregation is a common issue during conjugation with this compound. The following table summarizes potential causes and recommended solutions to mitigate this problem.

Problem Potential Cause Recommended Solution Key Parameters & Quantitative Data
Visible Precipitation or Turbidity During Reaction High Reagent Concentration: Localized high concentrations of the this compound can lead to rapid, uncontrolled reactions and protein precipitation.[1]Add the dissolved this compound to the protein solution slowly and with gentle, continuous mixing.[1]- This compound Stock: Prepare a 10-20 mM stock solution in an anhydrous organic solvent like DMSO or DMF.[1][2] - Solvent Concentration: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[2]
Suboptimal Buffer pH: The pH of the reaction buffer can affect both protein stability and the efficiency of the NHS ester reaction.Ensure the labeling buffer pH is within the optimal range of 7.2 to 8.5. For proteins sensitive to higher pH, a buffer closer to physiological pH (7.4) may be necessary, although the reaction will be slower.- Optimal pH Range: 7.0 - 8.5 - Recommended Buffers: Phosphate-buffered saline (PBS), HEPES. Avoid buffers containing primary amines like Tris or glycine.
High Protein Concentration: High concentrations of the protein can increase the likelihood of intermolecular crosslinking and aggregation.If aggregation occurs, try reducing the protein concentration.- Recommended Protein Concentration: 1-5 mg/mL.
Increased Aggregation Post-Purification Over-labeling: The addition of too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.Optimize the molar ratio of this compound to the protein. Start with a lower molar excess and incrementally increase it to achieve the desired degree of labeling without causing aggregation.- Starting Molar Excess: A 5 to 20-fold molar excess of the NHS ester to the protein is a common starting point. For dilute protein solutions, a higher molar excess may be needed.
Hydrophobicity: Although PEG is hydrophilic, the overall hydrophobicity of the conjugate can be influenced by the linker and the protein itself, potentially promoting self-association.Consider using a more hydrophilic variant of the PEG linker if available. Ensure the protein is in a buffer that maintains its stability.- Solubility of this compound: Soluble in water, DMSO, DCM, and DMF.
Reaction Temperature: Higher temperatures can accelerate both the labeling reaction and the process of protein unfolding and aggregation.Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.- Incubation Conditions: 30-60 minutes at room temperature or 2 hours at 4°C or on ice.
Inconsistent Labeling and Aggregation Hydrolysis of NHS Ester: The NHS ester moiety is moisture-sensitive and can readily hydrolyze, becoming non-reactive. This can lead to inconsistent labeling and the need to use higher concentrations of the reagent, which can cause aggregation.Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Prepare the stock solution immediately before use and discard any unused portion.- Storage: Store at -20°C with a desiccant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a PEGylation reagent that contains a methoxy-terminated polyethylene glycol (PEG) chain with 16 PEG units and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds. This process, known as PEGylation, is used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their solubility, stability, and in vivo half-life, while potentially reducing their immunogenicity.

Q2: Why is my protein aggregating after conjugation with this compound?

A2: Protein aggregation after PEGylation can be caused by several factors:

  • Over-labeling: Attaching too many PEG chains can disrupt the protein's native structure and surface charge, leading to insolubility.

  • Hydrophobicity: While PEG itself is hydrophilic, the modification of surface amines can expose hydrophobic patches on the protein, leading to intermolecular association.

  • Intermolecular Crosslinking: Although less common with monofunctional PEGs like this compound, impurities or side reactions could potentially lead to crosslinking between protein molecules.

  • Reaction Conditions: Suboptimal pH, high protein concentration, or high temperature can destabilize the protein and promote aggregation.

Q3: What is the optimal buffer for my PEGylation reaction?

A3: The ideal buffer should maintain the stability of your protein while being conducive to the NHS ester reaction. A common choice is phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.

Q4: How can I control the degree of PEGylation?

A4: The degree of PEGylation can be controlled by adjusting the molar ratio of this compound to the protein. A higher molar excess will generally result in a higher degree of labeling. It is recommended to perform a series of reactions with varying molar ratios to determine the optimal condition that provides the desired level of PEGylation without causing significant aggregation.

Q5: How can I remove unreacted this compound and byproducts after the reaction?

A5: Unreacted this compound and the N-hydroxysuccinimide byproduct can be removed using size-based separation techniques such as dialysis or gel filtration (desalting columns).

Q6: What methods can I use to quantify the aggregation of my protein conjugate?

A6: Several techniques can be used to quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution and detect the presence of aggregates.

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and association state of macromolecules in solution.

  • Visual Inspection and Turbidity Measurement: A simple method to detect gross aggregation is to visually inspect the solution for turbidity or measure its absorbance at a wavelength where the protein does not absorb (e.g., 340-600 nm).

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline for the conjugation of a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. For example, dissolve ~9 mg of this compound (MW ~906 g/mol ) in 1 mL of DMSO.

  • Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess).

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by applying the reaction mixture to a desalting column or by dialysis against a suitable storage buffer.

  • Characterization and Storage:

    • Characterize the protein conjugate for the degree of PEGylation and the extent of aggregation.

    • Store the purified conjugate under conditions that are optimal for the non-PEGylated protein.

Protocol 2: Quantification of Protein Aggregation using Size Exclusion Chromatography (SEC)

Materials:

  • Protein conjugate sample

  • SEC column suitable for the molecular weight range of the protein and its potential aggregates

  • HPLC or FPLC system with a UV detector

  • Mobile Phase: A buffer that is compatible with the protein and the column, e.g., phosphate-buffered saline (PBS).

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with the Mobile Phase until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the protein conjugate sample through a low-protein-binding 0.22 µm filter to remove any large, insoluble aggregates.

    • Dilute the sample to an appropriate concentration within the linear range of the UV detector.

  • SEC Analysis:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Run the separation using an isocratic flow of the Mobile Phase.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).

    • Integrate the area under each peak.

    • Calculate the percentage of each species (monomer, dimer, aggregates) by dividing the area of the respective peak by the total area of all peaks and multiplying by 100.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Protein Preparation (1-5 mg/mL in amine-free buffer) Reaction Reaction (Add PEG to protein slowly) Incubate RT or 4°C Protein_Prep->Reaction PEG_Prep This compound Prep (10 mM in DMSO/DMF) PEG_Prep->Reaction Quench Quench Reaction (Optional, with Tris/Glycine) Reaction->Quench Purify Purification (SEC or Dialysis) Quench->Purify Analyze Analysis (Aggregation, DoL) Purify->Analyze

Caption: Experimental workflow for protein conjugation with this compound.

Troubleshooting_Aggregation cluster_solutions Start Aggregation Observed? Reduce_Ratio Reduce Molar Ratio of PEG Start->Reduce_Ratio Yes No_Aggregation Aggregation Resolved Start->No_Aggregation No Lower_Conc Lower Protein Concentration Reduce_Ratio->Lower_Conc Still aggregates Optimize_pH Optimize Buffer pH (7.2-8.0) Lower_Conc->Optimize_pH Still aggregates Lower_Temp Lower Reaction Temperature (4°C) Optimize_pH->Lower_Temp Still aggregates Slow_Addition Slow Reagent Addition Lower_Temp->Slow_Addition Still aggregates Slow_Addition->No_Aggregation Resolved

Caption: Decision tree for troubleshooting protein aggregation during PEGylation.

References

optimizing reaction time and temperature for m-PEG16-NHS ester labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction time and temperature for m-PEG16-NHS ester labeling.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the labeling process.

Issue 1: Low Labeling Efficiency

Question: I am observing very low or no PEGylation of my protein with this compound. What are the potential causes and how can I improve the efficiency?

Answer:

Low labeling efficiency is a common issue that can stem from several factors related to reaction conditions and reagent quality. Here's a systematic approach to troubleshooting:

  • pH of the Reaction Buffer: The reaction between the NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1] At a lower pH, the primary amines on the protein are protonated and less available for reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.

    • Troubleshooting Step: Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range. Buffers such as phosphate, bicarbonate, or HEPES are recommended. Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target protein for the NHS ester.

  • Reaction Temperature and Time: The temperature and duration of the reaction are critical parameters. Reactions are typically performed for 30-60 minutes at room temperature or for 2 hours on ice.[2][3][4]

    • Troubleshooting Step: If you suspect hydrolysis of the this compound is a major issue, try performing the reaction at 4°C. While the reaction rate will be slower, the rate of hydrolysis will also be significantly reduced. You may need to increase the incubation time to compensate for the lower temperature. Conversely, if the reaction is proceeding too slowly at 4°C, consider increasing the temperature to room temperature (around 20-25°C) and optimizing the incubation time.

  • Concentration of Reactants: The concentration of both your protein and the this compound can impact labeling efficiency. Low protein concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.

    • Troubleshooting Step: If possible, increase the concentration of your protein. A concentration of 1-10 mg/mL is generally recommended. You can also try increasing the molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point.[4]

  • Reagent Quality: The this compound is sensitive to moisture and can hydrolyze over time if not stored properly.

    • Troubleshooting Step: Always use fresh, high-quality this compound. Store it desiccated at -20°C. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare the this compound solution immediately before use and do not store it in solution.

Issue 2: Protein Aggregation or Loss of Activity

Question: My protein is aggregating or losing its biological activity after PEGylation. What can I do to prevent this?

Answer:

Protein aggregation and loss of activity are often consequences of suboptimal reaction conditions or excessive labeling.

  • Reaction Temperature: Higher temperatures can sometimes lead to protein denaturation and aggregation, especially for sensitive proteins.

    • Troubleshooting Step: Perform the labeling reaction at a lower temperature, such as 4°C. This can help to maintain the protein's native conformation and reduce the risk of aggregation.

  • Degree of PEGylation: Attaching too many PEG chains to a protein can sterically hinder its active site or disrupt its tertiary structure, leading to a loss of activity.

    • Troubleshooting Step: Optimize the molar ratio of this compound to your protein. Start with a lower molar excess and gradually increase it to find the optimal balance between labeling efficiency and retention of biological activity. You can analyze the extent of PEGylation using techniques like SDS-PAGE or dot blot.

  • Buffer Conditions: The composition of the reaction buffer can influence protein stability.

    • Troubleshooting Step: Ensure your buffer is appropriate for your specific protein and does not contain any components that could promote aggregation. Consider adding stabilizing agents, such as glycerol or specific salts, if compatible with the labeling chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound labeling?

A1: The optimal temperature depends on the stability of your protein and the desired reaction kinetics. A common starting point is room temperature (20-25°C) for 30-60 minutes. For temperature-sensitive proteins, performing the reaction at 4°C for 2 hours or longer is recommended to minimize protein degradation and aggregation, though this will likely result in a slower reaction rate.

Q2: What is the recommended reaction time for this compound labeling?

A2: The ideal reaction time is a balance between achieving sufficient labeling and minimizing the competing hydrolysis of the NHS ester. For reactions at room temperature, 30 to 60 minutes is often sufficient. At 4°C, a longer incubation time of 2 hours to overnight may be necessary. It is highly recommended to perform a time-course experiment to determine the optimal reaction time for your specific protein and conditions.

Q3: How does reaction temperature affect the speed of the labeling reaction versus the hydrolysis of the NHS ester?

A3: Both the desired labeling reaction (aminolysis) and the competing hydrolysis reaction are accelerated at higher temperatures. However, the rate of hydrolysis of the NHS ester increases more significantly with temperature than the rate of the reaction with the amine. Therefore, while a higher temperature will speed up the labeling, it will also lead to a more rapid loss of the reactive this compound due to hydrolysis. This is why for some systems, a lower temperature with a longer incubation time can lead to a higher overall yield of the desired PEGylated product.

Q4: Can I perform the labeling reaction overnight at 4°C?

A4: Yes, an overnight incubation at 4°C is a common strategy, particularly for proteins that are sensitive to prolonged exposure to room temperature or when a very high degree of labeling is desired and the reaction kinetics are slow. The lower temperature significantly slows down the hydrolysis of the this compound, allowing for a longer reaction time to maximize the labeling of the target protein.

Data Presentation

The following tables summarize the expected trends in labeling efficiency based on reaction time and temperature. The actual efficiencies will vary depending on the specific protein and reaction conditions.

Table 1: Effect of Reaction Temperature on Labeling Efficiency (Constant Reaction Time)

Temperature (°C)Relative Labeling Efficiency (Arbitrary Units)Notes
4++Slower reaction rate, but also slower hydrolysis of NHS ester. Good for sensitive proteins.
20-25 (Room Temp)+++Faster reaction rate, but hydrolysis is more significant. A good starting point for many proteins.
37+Very fast reaction, but hydrolysis is rapid, potentially leading to lower overall yield. Risk of protein denaturation.

Table 2: Effect of Reaction Time on Labeling Efficiency (at Room Temperature)

Reaction Time (minutes)Relative Labeling Efficiency (Arbitrary Units)Notes
10+Some labeling will occur, but likely incomplete.
30++A good starting point for efficient labeling.
60+++Often sufficient to reach near-maximum labeling.
120+++Further increases in labeling may be minimal as the NHS ester is consumed or hydrolyzed.

Experimental Protocols

Protocol 1: Optimizing Reaction Time and Temperature for this compound Labeling

This protocol provides a framework for determining the optimal reaction time and temperature for your specific protein.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., 100 mM sodium phosphate, pH 7.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE analysis equipment

  • Dot blot analysis equipment (nitrocellulose membrane, blocking buffer, primary antibody against the protein, HRP-conjugated secondary antibody, chemiluminescence substrate)

Procedure:

  • Prepare Protein Solution: Dissolve your protein in the reaction buffer to the desired concentration.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration that will allow for the desired molar excess when added to the protein solution (typically 10-20 fold molar excess).

  • Set up Reactions:

    • Temperature Optimization: Set up parallel reactions at 4°C and room temperature.

    • Time Course: For each temperature, set up a series of reactions that will be stopped at different time points (e.g., 15 min, 30 min, 60 min, 120 min, and overnight for 4°C).

  • Initiate the Reaction: Add the calculated volume of the this compound stock solution to each protein solution. Mix gently but thoroughly.

  • Incubate: Incubate the reactions at their respective temperatures for the designated time points.

  • Quench the Reaction: At each time point, stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Analyze the Results:

    • SDS-PAGE Analysis: Analyze the samples by SDS-PAGE. Successful PEGylation will result in a shift in the molecular weight of the protein band. The intensity of the shifted band relative to the un-PEGylated protein band can be used to semi-quantitatively assess the labeling efficiency.

    • Dot Blot Analysis: Perform a dot blot to more quantitatively assess the PEGylation efficiency (see Protocol 2).

Protocol 2: Dot Blot Analysis for Assessing PEGylation Efficiency

This protocol allows for a semi-quantitative comparison of labeling efficiency under different conditions.

Procedure:

  • Prepare Membrane: Cut a piece of nitrocellulose or PVDF membrane to the desired size.

  • Spot Samples: Spot a small, equal volume (e.g., 1-2 µL) of each quenched reaction mixture onto the membrane. Also, spot a dilution series of the un-PEGylated protein as a standard curve.

  • Drying: Allow the spots to dry completely at room temperature.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each, followed by a final wash with TBS.

  • Detection: Add a chemiluminescent substrate and image the blot.

  • Analysis: Quantify the dot intensities using image analysis software. A decrease in signal intensity for the PEGylated samples compared to the un-PEGylated control (at the same protein concentration) can indicate that the PEG moiety is sterically hindering the antibody binding, providing an indirect measure of PEGylation efficiency. Alternatively, if you have an antibody that specifically recognizes PEG, you can use that for a more direct detection of the PEGylated protein.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis Prot_Sol Prepare Protein Solution (1-10 mg/mL, pH 7.5) Reaction_Setup Set up Parallel Reactions Prot_Sol->Reaction_Setup PEG_Sol Prepare m-PEG16-NHS Ester Stock Solution (in DMSO) PEG_Sol->Reaction_Setup Temp_Opt Temperature: 4°C vs. Room Temp Reaction_Setup->Temp_Opt Time_Course Time Points: 15, 30, 60, 120 min Reaction_Setup->Time_Course Incubate Incubate Reactions Temp_Opt->Incubate Time_Course->Incubate Quench Quench Reactions (Tris-HCl) Incubate->Quench SDS_PAGE SDS-PAGE Analysis (Assess MW Shift) Quench->SDS_PAGE Dot_Blot Dot Blot Analysis (Quantify Efficiency) Quench->Dot_Blot signaling_pathway cluster_reactants Reactants cluster_products Products & Byproducts cluster_competing_reaction Competing Reaction PEG_NHS This compound PEG_Protein PEGylated Protein (Stable Amide Bond) PEG_NHS->PEG_Protein Aminolysis (Desired Reaction) Hydrolyzed_PEG Hydrolyzed PEG (Inactive Carboxylate) PEG_NHS->Hydrolyzed_PEG Hydrolysis (Undesired Reaction) Protein_Amine Protein with Primary Amine (-NH2) Protein_Amine->PEG_Protein NHS N-Hydroxysuccinimide (Byproduct) PEG_Protein->NHS Water Water (H2O) Water->Hydrolyzed_PEG

References

side reactions of m-PEG16-NHS ester with other amino acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG16-NHS ester for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

The primary targets for this compound are primary amines (-NH₂). In proteins and peptides, these are predominantly the ε-amino group of lysine (Lys, K) residues and the α-amino group at the N-terminus. The reaction involves a nucleophilic acyl substitution, forming a stable and irreversible amide bond.[1][2][3][4]

Q2: What are the optimal reaction conditions for selective PEGylation of primary amines?

For selective labeling of primary amines, the reaction is typically carried out in a pH range of 7.2 to 8.5.[5] Below this range, the primary amines are largely protonated (-NH₃⁺), reducing their nucleophilicity. Above this pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.

Q3: Can this compound react with other amino acid residues?

Yes, while highly selective for primary amines, this compound can react with other nucleophilic amino acid side chains, leading to side reactions. These are generally less efficient and the resulting linkages are often less stable than amide bonds. The most common side reactions occur with:

  • Tyrosine (Tyr, Y): The phenolic hydroxyl group can be acylated to form an ester linkage. This reaction is more favored at a lower pH (around 6.0) where primary amines are less reactive.

  • Serine (Ser, S) and Threonine (Thr, T): The aliphatic hydroxyl groups can also be acylated to form ester bonds, although this reaction is generally less favorable than with tyrosine.

  • Cysteine (Cys, C): The sulfhydryl group is a potent nucleophile and can react to form a thioester linkage. However, this reaction is typically less favored than the reaction with primary amines.

  • Histidine (His, H): The imidazole group can be acylated, but this is generally considered a minor side reaction, and the resulting acyl-imidazole linkage is very labile.

Q4: What is NHS ester hydrolysis and how can it be minimized?

NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water to form an inactive carboxylic acid and N-hydroxysuccinimide. This reduces the efficiency of the desired PEGylation reaction. The rate of hydrolysis is highly dependent on pH and temperature, increasing significantly at higher pH values. To minimize hydrolysis, it is recommended to:

  • Perform the reaction promptly after preparing the this compound solution.

  • Maintain the pH within the optimal range (7.2-8.5).

  • Use amine-free buffers such as phosphate, borate, or carbonate buffers.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low PEGylation Efficiency 1. Hydrolysis of this compound: The reagent may have degraded due to moisture or improper storage.1. Use fresh or properly stored this compound. Allow the reagent to warm to room temperature before opening to prevent condensation.
2. Suboptimal pH: The reaction pH is too low, leading to protonated and unreactive primary amines.2. Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
3. Presence of competing nucleophiles: The buffer or sample contains primary amines (e.g., Tris buffer, ammonium salts).3. Use an amine-free buffer (e.g., phosphate, borate, bicarbonate). Perform buffer exchange on the protein sample if necessary.
Non-specific PEGylation / Side Reactions 1. Reaction pH is too low: A lower pH can favor reactions with hydroxyl groups (Tyr, Ser, Thr) over primary amines.1. Increase the reaction pH to the 7.5-8.5 range to enhance the reactivity of primary amines.
2. High molar excess of this compound: A large excess of the PEG reagent can drive less favorable side reactions.2. Optimize the molar ratio of this compound to the protein to minimize off-target reactions.
3. Favorable microenvironment: Certain amino acid residues may be located in a structural context that enhances their reactivity.3. Characterize the PEGylation sites using mass spectrometry to identify any unexpected modifications.
Heterogeneous Product 1. Multiple accessible primary amines: The protein has several lysine residues and/or a reactive N-terminus, leading to a mixture of PEGylated species.1. This is an inherent challenge with NHS ester chemistry. Consider site-directed mutagenesis to remove reactive lysines if a single PEGylation site is desired.
2. Hydrolysis of labile side-product linkages: Ester or thioester linkages formed through side reactions may hydrolyze over time, leading to product heterogeneity.2. Purify the PEGylated protein promptly after the reaction. To selectively reverse O-acylation, consider post-reaction treatment with hydroxylamine.

Quantitative Data Summary

Table 1: Relative Reactivity of Amino Acid Side Chains with NHS Esters

Amino AcidNucleophilic GroupRelative ReactivityResulting LinkageLinkage Stability
Lysine ε-Amino (-NH₂)Very HighAmideVery Stable
N-Terminus α-Amino (-NH₂)HighAmideVery Stable
Tyrosine Phenolic Hydroxyl (-OH)Moderate (favored at pH < 7)EsterLabile
Serine/Threonine Aliphatic Hydroxyl (-OH)Low to ModerateEsterLabile
Cysteine Sulfhydryl (-SH)ModerateThioesterLabile
Histidine ImidazoleLowAcyl-imidazoleVery Labile

Source: Adapted from BenchChem Technical Guide.

Table 2: pH-Dependent Hydrolysis of NHS Esters in Aqueous Solution

pHHalf-life of NHS Ester
7.04-5 hours (at 0-4°C)
8.01 hour (at 4°C)
8.610 minutes (at 4°C)

Source: Adapted from BenchChem Technical Support Guide.

A study comparing the reaction rates of a mPEG-NHS ester with an amino group (ethanolamine) and an alcohol group (ethanol) in DMF showed a significantly faster reaction with the amino group. This provides a quantitative illustration of the higher reactivity towards amines.

Experimental Protocols

Protocol for Identification of PEGylation Sites by LC-MS/MS Peptide Mapping

This protocol provides a general workflow for identifying both the intended and potential off-target PEGylation sites on a protein.

1. Materials:

  • PEGylated protein sample

  • Urea or Guanidine-HCl

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Formic acid

  • Acetonitrile (ACN)

  • Ultrapure water

  • LC-MS/MS system (e.g., Orbitrap)

2. Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Dissolve the PEGylated protein in a denaturing buffer (e.g., 8 M urea or 6 M guanidine-HCl).

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate free cysteine residues.

    • Quench the alkylation reaction by adding DTT to a final concentration of 25 mM.

  • Buffer Exchange and Digestion:

    • Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) to remove the denaturant and excess reagents.

    • Add trypsin at a 1:20 to 1:50 (enzyme:protein, w/w) ratio.

    • Incubate at 37°C for 12-18 hours.

  • Sample Cleanup and LC-MS/MS Analysis:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Clean up the peptide mixture using a C18 desalting column.

    • Analyze the peptides by LC-MS/MS. The LC gradient should be optimized to achieve good separation of the PEGylated and non-PEGylated peptides.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

    • Include the mass of the m-PEG16 moiety as a variable modification on all potential amino acid residues (Lys, N-terminus, Ser, Thr, Tyr, Cys, His) in the search parameters.

    • Manually inspect the MS/MS spectra of identified PEGylated peptides to confirm the site of modification. The fragmentation pattern will reveal which residue carries the PEG chain.

Visualizations

Reaction_Pathway cluster_main This compound Reaction cluster_primary Primary Reaction (High Efficiency) cluster_side Side Reactions (Lower Efficiency) mPEG_NHS This compound Lysine Lysine (ε-NH2) N-Terminus (α-NH2) mPEG_NHS->Lysine Tyr Tyrosine (-OH) mPEG_NHS->Tyr Ser_Thr Serine/Threonine (-OH) mPEG_NHS->Ser_Thr Cys Cysteine (-SH) mPEG_NHS->Cys His Histidine (Imidazole) mPEG_NHS->His Protein Protein Protein->Lysine Protein->Tyr Protein->Ser_Thr Protein->Cys Protein->His Amide_Bond Stable Amide Bond Lysine->Amide_Bond pH 7.2-8.5 Labile_Linkages Labile Ester/ Thioester Bonds Tyr->Labile_Linkages Ser_Thr->Labile_Linkages Cys->Labile_Linkages His->Labile_Linkages

Caption: Reaction pathways of this compound with a protein.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for this compound Reactions start Start: Unexpected PEGylation Result check_efficiency Low PEGylation Efficiency? start->check_efficiency check_specificity Non-specific PEGylation? check_efficiency->check_specificity No check_reagent Check Reagent Quality and Storage check_efficiency->check_reagent Yes successful_peg Successful PEGylation check_specificity->successful_peg No check_ph_specificity Adjust pH to Favor Amine Reactivity (pH 7.5-8.5) check_specificity->check_ph_specificity Yes check_ph Verify Reaction pH (7.2-8.5) check_reagent->check_ph check_buffer Ensure Amine-Free Buffer check_ph->check_buffer check_buffer->successful_peg optimize_ratio Optimize Molar Ratio of PEG:Protein analyze_sites Characterize Sites by Mass Spec optimize_ratio->analyze_sites analyze_sites->successful_peg check_ph_specificity->optimize_ratio

Caption: A logical workflow for troubleshooting common issues in PEGylation experiments.

Side_Reaction_Mechanisms cluster_mechanisms General Mechanism of NHS Ester Side Reactions mPEG_NHS m-PEG-C(=O)-O-NHS This compound Intermediate m-PEG-C(O-)(-Nu+-R)-O-NHS Tetrahedral Intermediate mPEG_NHS->Intermediate Nucleophilic Attack Nucleophile R-Nu: Amino Acid Side Chain (e.g., -OH, -SH) Nucleophile->Intermediate Product m-PEG-C(=O)-Nu-R PEGylated Side Chain Intermediate->Product Collapse of Intermediate Leaving_Group N-Hydroxysuccinimide Intermediate->Leaving_Group

Caption: Generalized mechanism for the side reaction of this compound.

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of molecules modified with m-PEG16-NHS ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the removal of unreacted PEG reagents and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities present after a PEGylation reaction with this compound?

After a PEGylation reaction, the mixture typically contains the desired PEGylated product, unreacted this compound, hydrolyzed m-PEG16-acid, and potentially unreacted protein or molecule. The N-hydroxysuccinimide (NHS) group is released as a byproduct of both the successful conjugation and the hydrolysis of the ester.[][2]

Q2: Why is it crucial to remove unreacted this compound and byproducts?

The removal of unreacted PEG and byproducts is critical for several reasons:

  • Accurate Characterization: The presence of impurities can interfere with downstream analytical techniques, leading to inaccurate characterization of the PEGylated molecule's size, charge, and activity.

  • Therapeutic Applications: For therapeutic proteins, incomplete purification can lead to undesired immunological responses and affect the product's safety and efficacy profile.[3]

  • Process Consistency: Reproducible purification is essential for consistent batch-to-batch quality of the final product.

Q3: What are the most common methods for purifying PEGylated molecules?

The most common methods for purifying PEGylated molecules leverage the differences in size and charge between the desired product and the impurities. These include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[][4]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.

  • Dialysis/Ultrafiltration: Separates molecules based on size using a semi-permeable membrane.

  • Tangential Flow Filtration (TFF): A more advanced form of membrane filtration suitable for larger volumes.

Troubleshooting Guides

Issue 1: Low Recovery of PEGylated Product
Potential Cause Troubleshooting Step
Non-specific binding to the purification matrix (SEC or IEX column, or membrane) Pre-treat the purification matrix according to the manufacturer's protocol to block non-specific binding sites. Adjust the buffer composition (e.g., increase ionic strength) to minimize interactions.
Precipitation of the PEGylated protein during purification Ensure the buffer conditions (pH, ionic strength) are optimal for the solubility of your PEGylated molecule. Consider adding stabilizing excipients if aggregation is a known issue.
Product loss during dialysis or TFF Use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your PEGylated product (typically 3-5 times smaller).
Overly harsh elution conditions in IEX Use a shallower gradient or step elution with smaller increments in salt concentration to elute the target molecule.
Issue 2: Incomplete Removal of Unreacted PEG
Potential Cause Troubleshooting Step
Poor resolution in Size Exclusion Chromatography (SEC) Optimize the column length, bead size, and flow rate. A longer column and slower flow rate generally improve resolution. Ensure the sample volume is not exceeding the column's recommended capacity (typically 1-2% of the total column volume for high resolution).
Incorrect membrane MWCO for dialysis or TFF Select a membrane with a MWCO that allows for the efficient passage of the unreacted this compound (MW ≈ 862 g/mol ) while retaining the PEGylated product.
Insufficient diafiltration volumes in TFF Perform at least 5-10 diavolumes to ensure complete removal of small molecule impurities.
Co-elution in Ion Exchange Chromatography (IEX) The unreacted PEG is neutral and should not bind to the IEX column. If it co-elutes, it might be due to aggregation with the product. In this case, SEC would be a more appropriate primary purification step.
Issue 3: Presence of Hydrolyzed m-PEG16-acid in the Final Product
Potential Cause Troubleshooting Step
Hydrolysis of unreacted this compound during purification The NHS ester is prone to hydrolysis, especially at neutral to high pH. Perform the purification at a slightly acidic pH (if your protein is stable) or as quickly as possible.
Similar properties to the PEGylated product Hydrolyzed PEG may have a similar size to the unreacted PEG. Purification methods like SEC, dialysis, and TFF are effective at removing it along with the unreacted PEG.

Experimental Protocols and Workflows

Size Exclusion Chromatography (SEC) Protocol

This protocol is a general guideline for removing unreacted this compound and byproducts from a PEGylated protein.

Materials:

  • SEC column with an appropriate fractionation range for your PEGylated protein.

  • Chromatography system (e.g., FPLC, HPLC).

  • Elution Buffer: A buffer in which your protein is stable and soluble (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Reaction mixture containing the PEGylated protein.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of elution buffer at a flow rate recommended by the manufacturer.

  • Sample Preparation: Centrifuge the reaction mixture to remove any precipitates.

  • Sample Loading: Load the clarified reaction mixture onto the column. The sample volume should be 1-5% of the total column volume for optimal separation.

  • Elution: Elute the sample with the elution buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and, if possible, a wavelength specific to the PEG or a refractive index detector.

  • Analysis: Analyze the collected fractions by SDS-PAGE or other relevant techniques to identify the fractions containing the purified PEGylated protein.

Workflow Diagram:

SEC_Workflow A Equilibrate SEC Column B Load Reaction Mixture A->B 2-3 Column Volumes C Elute with Buffer B->C 1-5% of Column Volume D Collect Fractions C->D E Analyze Fractions (e.g., SDS-PAGE) D->E F Pool Pure Fractions E->F

Caption: Workflow for purification using Size Exclusion Chromatography.

Dialysis / Ultrafiltration Protocol

This protocol is suitable for removing small molecules like unreacted PEG and NHS from a PEGylated protein solution.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein).

  • Dialysis Buffer: A buffer compatible with your protein's stability.

  • Large beaker and stir plate.

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (e.g., rinsing with DI water).

  • Sample Loading: Load the PEGylation reaction mixture into the dialysis tubing/cassette, leaving some headspace.

  • Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (e.g., 100-200 times the sample volume). Stir the buffer gently at 4°C.

  • Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8-12 hours to maintain a high concentration gradient. A final overnight dialysis is often recommended.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Workflow Diagram:

Dialysis_Workflow A Prepare Dialysis Membrane B Load Reaction Mixture A->B C Immerse in Dialysis Buffer B->C D Stir and Exchange Buffer C->D Multiple Changes E Recover Purified Product D->E

Caption: Workflow for purification using Dialysis/Ultrafiltration.

Tangential Flow Filtration (TFF) Protocol

TFF is ideal for larger sample volumes and allows for simultaneous concentration and buffer exchange (diafiltration).

Materials:

  • TFF system with a membrane cassette of appropriate MWCO.

  • Diafiltration Buffer: A buffer compatible with your protein.

Procedure:

  • System Setup and Sanitization: Set up the TFF system and sanitize it according to the manufacturer's protocol.

  • Membrane Equilibration: Equilibrate the membrane with the diafiltration buffer.

  • Sample Concentration: Concentrate the reaction mixture to a smaller volume. The permeate, containing small molecules, is discarded.

  • Diafiltration: Add diafiltration buffer to the concentrated sample at the same rate as the permeate is being removed. Perform 5-10 diavolumes to wash out the unreacted PEG and byproducts.

  • Final Concentration: Concentrate the purified product to the desired final volume.

  • Product Recovery: Recover the concentrated, purified PEGylated product from the system.

Workflow Diagram:

TFF_Workflow cluster_0 TFF System A Reaction Mixture B Concentration A->B C Diafiltration (Buffer Exchange) B->C P1 Permeate (Waste) B->P1 D Final Concentration C->D P2 Permeate (Waste) C->P2 E Purified Product D->E DB Diafiltration Buffer DB->C

Caption: Workflow for purification using Tangential Flow Filtration.

Data Summary

The efficiency of removing unreacted PEG can vary depending on the method and the specific characteristics of the PEGylated molecule. The following table provides a general comparison of the common purification methods.

Purification Method Principle Typical Purity Advantages Disadvantages
Size Exclusion Chromatography (SEC) Size-based separation>95%High resolution, applicable to a wide range of sizes.Dilution of the sample, limited sample volume capacity.
Ion Exchange Chromatography (IEX) Charge-based separation>98%High capacity, can separate species with small charge differences.PEGylation can shield charges, potentially reducing resolution.
Dialysis / Ultrafiltration Size-based separation>90%Simple setup, gentle on the sample.Slow process, potential for product loss if MWCO is not optimal.
Tangential Flow Filtration (TFF) Size-based separation>95%Fast, scalable, combines concentration and purification.Higher initial equipment cost, potential for membrane fouling.

Note: The purity values are estimates and can vary significantly based on the specific experimental conditions and the nature of the PEGylated molecule.

References

Technical Support Center: Purifying m-PEG16-NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with m-PEG16-NHS ester for protein PEGylation. Find answers to common challenges encountered during the purification of PEGylated proteins to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PEGylation reaction efficiency is very low. What could be the cause?

Low PEGylation efficiency is a common issue that can stem from several factors related to the reagents and reaction conditions.

  • Suboptimal pH: The reaction of NHS esters with primary amines (N-terminus and lysine residues) is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1][2][3] Below this range, the amine groups are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes excessively rapid.[2][3]

  • Hydrolyzed NHS Ester: m-PEG-NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive. It is crucial to use fresh, anhydrous DMSO or DMF to prepare the PEG solution immediately before use and to avoid storing it.

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing the labeling efficiency. Always use amine-free buffers like PBS, HEPES, or borate.

  • Low Protein Concentration: The hydrolysis of the NHS ester is a competing unimolecular reaction. In dilute protein solutions, hydrolysis can outcompete the desired bimolecular PEGylation reaction. Increasing the protein concentration (ideally 2-10 mg/mL) can favor the PEGylation reaction.

Q2: After purification, my final product contains a mix of unreacted protein, mono-PEGylated, and multi-PEGylated species. How can I improve the separation?

Achieving a homogenous PEGylated product is a significant challenge due to the random nature of NHS ester reactions with multiple lysine residues. The choice of purification method is critical for resolving these different species.

  • Size Exclusion Chromatography (SEC): SEC is effective at removing unreacted, low molecular weight PEG reagent and can separate un-PEGylated protein from the total PEGylated protein pool due to the significant increase in hydrodynamic radius after PEGylation. However, it often provides poor resolution between species with small differences in size, such as mono- vs. di-PEGylated proteins.

  • Ion Exchange Chromatography (IEX): IEX is a powerful technique for separating PEGylated species. The attachment of PEG chains shields the protein's surface charges, altering its interaction with the IEX resin. This change in charge allows for the separation of unreacted protein from PEGylated versions and can even resolve positional isomers (proteins PEGylated at different sites).

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. While PEG itself can be hydrophobic, the utility of HIC depends on the relative hydrophobicity of the protein and the PEG chain. It can be a useful secondary purification step after IEX but may offer lower resolution.

Q3: My protein precipitates or aggregates after the labeling reaction. How can I prevent this?

Protein precipitation can occur if the PEGylation reaction alters the protein's solubility.

  • Over-PEGylation: Attaching too many PEG chains can significantly change the protein's physicochemical properties, leading to aggregation. It is essential to optimize the molar ratio of m-PEG-NHS ester to the protein. Start with a titration series (e.g., 5-fold, 10-fold, 20-fold molar excess) to find the optimal ratio that yields sufficient labeling without causing precipitation.

  • Hydrophobic Reagents: If the PEG reagent itself is highly hydrophobic, it can reduce the overall solubility of the conjugated protein.

  • Reaction Conditions: High concentrations of organic solvents (like DMSO or DMF) used to dissolve the NHS ester can denature the protein. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.

Q4: How can I confirm that my protein is successfully PEGylated and assess the purity of my final product?

Several analytical techniques can be used to characterize the PEGylated product.

  • SDS-PAGE: A simple and common method to visualize the results of a PEGylation reaction. PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a band shift compared to the un-PEGylated protein.

  • HPLC-Based Methods: Techniques like Size Exclusion (SEC-HPLC) and Reversed-Phase (RP-HPLC) can separate and quantify the different species in the reaction mixture.

  • Mass Spectrometry (MS): MS provides precise molecular weight information, confirming the covalent attachment of PEG chains and helping to determine the degree of PEGylation (the number of PEG chains attached per protein molecule).

Quantitative Data Summary

The stability of the m-PEG-NHS ester is critical for reaction efficiency. Hydrolysis is the primary competing reaction, and its rate is highly dependent on pH and temperature.

Table 1: Half-life of NHS Esters in Aqueous Solution

pH Temperature (°C) Approximate Half-life Reference(s)
7.0 0 4-5 hours
7.0 Room Temp ~7 hours
8.0 Room Temp ~1 hour
8.6 4 10 minutes

| 9.0 | Room Temp | Minutes | |

Note: These values are approximations and can vary based on the specific NHS ester structure and buffer composition.

Experimental Protocols & Methodologies

Protocol 1: General this compound Labeling of Proteins

This protocol provides a starting point for the PEGylation of a protein with this compound. Optimization of the molar ratio of PEG reagent to protein is recommended.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., desalting or size exclusion column).

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange via dialysis or a desalting column.

  • Prepare the NHS Ester Solution: Immediately before use, allow the this compound vial to equilibrate to room temperature to prevent condensation. Dissolve the required amount in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction: Add a calculated molar excess (e.g., starting with a 20-fold molar excess) of the dissolved this compound to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Gentle stirring or mixing is recommended.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purify the Conjugate: Remove unreacted PEG reagent and byproducts by running the reaction mixture through a desalting column, size exclusion chromatography, or via dialysis.

Protocol 2: Purification of PEGylated Protein using Ion Exchange Chromatography (IEX)

This protocol outlines the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated proteins.

Materials:

  • Crude PEGylated protein mixture from Protocol 1.

  • IEX column (e.g., Cation Exchange (CEX) or Anion Exchange (AEX), depending on the protein's pI).

  • Binding Buffer (low salt concentration, e.g., 20 mM phosphate buffer, pH adjusted).

  • Elution Buffer (high salt concentration, e.g., 20 mM phosphate buffer + 1 M NaCl, pH adjusted).

  • HPLC or FPLC system.

Procedure:

  • Buffer Exchange: Exchange the crude reaction mixture into the IEX Binding Buffer.

  • Equilibrate the Column: Equilibrate the chosen IEX column with 5-10 column volumes of Binding Buffer.

  • Load the Sample: Load the buffer-exchanged sample onto the equilibrated column.

  • Wash: Wash the column with Binding Buffer until the UV absorbance (at 280 nm) returns to baseline. This removes any unbound material.

  • Elute: Apply a linear salt gradient by mixing the Elution Buffer with the Binding Buffer (e.g., 0-100% Elution Buffer over 20 column volumes). Un-PEGylated protein typically elutes first, followed by mono-PEGylated, and then multi-PEGylated species, as the shielding of charges by PEG reduces the protein's interaction with the resin.

  • Analyze Fractions: Collect fractions and analyze them using SDS-PAGE and/or HPLC to identify the fractions containing the desired PEGylated species.

Visualizations

Workflow for Protein PEGylation and Purification Protein Protein Solution (Amine-free buffer) Reaction PEGylation Reaction (pH 7.2-8.5) Protein->Reaction PEG_Reagent m-PEG-NHS Ester (Dissolved in DMSO/DMF) PEG_Reagent->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Optional Purification Purification (IEX or SEC) Reaction->Purification Quench->Purification Analysis Characterization (SDS-PAGE, HPLC, MS) Purification->Analysis Final_Product Purified PEGylated Protein Analysis->Final_Product

Caption: A general workflow for protein PEGylation and subsequent purification.

Troubleshooting Low PEGylation Yield Start Low Yield of PEGylated Protein Check_pH Is buffer pH 7.2 - 8.5? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Buffer Does buffer contain primary amines? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Buffer exchange to amine-free buffer Check_Buffer->Change_Buffer Yes Check_Reagent Is PEG-NHS reagent fresh? (Not hydrolyzed) Check_Buffer->Check_Reagent No Change_Buffer->Check_Reagent Use_Fresh_Reagent Use fresh, anhydrous PEG-NHS stock Check_Reagent->Use_Fresh_Reagent No Check_Concentration Is protein concentration > 2 mg/mL? Check_Reagent->Check_Concentration Yes Use_Fresh_Reagent->Check_Concentration Increase_Concentration Increase protein concentration or PEG molar excess Check_Concentration->Increase_Concentration No Success Improved Yield Check_Concentration->Success Yes Increase_Concentration->Success

Caption: A decision tree for troubleshooting low PEGylation reaction yields.

References

effect of protein concentration on m-PEG16-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG16-NHS ester conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound conjugation?

A1: The this compound conjugation process involves the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (-NH2) on a protein. This reaction forms a stable amide bond, covalently attaching the polyethylene glycol (PEG) chain to the protein. Proteins typically have multiple primary amines available for conjugation, primarily on the side chains of lysine (K) residues and the N-terminus of each polypeptide chain.

Q2: How does protein concentration impact the efficiency of the conjugation reaction?

A2: Protein concentration plays a crucial role in the efficiency of the conjugation reaction. In dilute protein solutions, the competing hydrolysis reaction of the NHS ester becomes more significant. Therefore, a higher molar excess of the this compound is required to achieve the same level of PEGylation as in a more concentrated protein solution.

Q3: What is the optimal pH for this compound conjugation?

A3: The optimal pH range for NHS ester reactions with primary amines is between 7.0 and 9.0. A pH that is too low will result in the protonation of the amine groups, making them unreactive. Conversely, a pH that is too high will accelerate the hydrolysis of the NHS ester, reducing the efficiency of the conjugation.

Q4: Which buffers should be used for the conjugation reaction, and which should be avoided?

A4: It is critical to use buffers that do not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), bicarbonate buffer, and borate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester, significantly reducing the conjugation efficiency.

Q5: How should this compound be stored and handled?

A5: m-PEG16-NHS esters are moisture-sensitive and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Stock solutions should not be prepared for long-term storage as the NHS ester moiety readily hydrolyzes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Hydrolyzed this compound: The reagent is sensitive to moisture and can hydrolyze over time.Ensure proper storage of the reagent at -20°C with a desiccant. Always allow the vial to reach room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before each use.
Incorrect buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the protein for the NHS ester.Perform a buffer exchange into an amine-free buffer such as PBS, bicarbonate, or borate buffer at a pH of 7.0-8.0 using dialysis or gel filtration.
Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 7.0-9.0.Verify and adjust the pH of the reaction buffer to be within the 7.0-8.0 range for optimal reaction efficiency and minimal NHS ester hydrolysis.
Insufficient molar excess of PEG reagent: For dilute protein solutions, a higher molar excess of the PEG reagent is required to drive the reaction.Increase the molar ratio of this compound to protein. For protein concentrations below 2 mg/mL, a significantly higher molar excess may be needed.
High Degree of Polydispersity (Multiple PEG Chains Attached) High molar excess of PEG reagent: Using a large excess of the this compound can lead to the attachment of multiple PEG chains to a single protein molecule.Reduce the molar ratio of this compound to protein. Perform small-scale optimization experiments to determine the ideal ratio for the desired degree of PEGylation.
Prolonged reaction time: Longer incubation times can lead to more extensive PEGylation.Reduce the reaction time. Monitor the reaction progress over time using techniques like SDS-PAGE to identify the optimal time point.
Protein Precipitation After Conjugation Change in protein properties: The addition of PEG chains can alter the solubility and isoelectric point of the protein.Optimize the buffer conditions (pH, ionic strength) for the PEGylated protein. Consider using a PEG reagent with a different chain length or structure.
Hydrophobic NHS ester: If a very hydrophobic molecule is being conjugated via an NHS ester, it can decrease the overall solubility of the protein conjugate.Consider using a more hydrophilic or a PEGylated version of the NHS ester to improve the solubility of the final conjugate.

Data Presentation

The following table provides an illustrative guide on how protein concentration can influence the required molar excess of this compound to achieve a similar degree of PEGylation. These are starting recommendations and may require optimization for your specific protein.

Protein ConcentrationRecommended Molar Excess of this compoundExpected Degree of PEGylation
> 2 mg/mL5 to 20-foldMono- and di-PEGylated species
1 - 10 mg/mL (e.g., IgG)20-fold4-6 PEGs per antibody
< 1 mg/mL> 20-fold (optimization required)Variable, requires empirical determination

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol is a general guideline and requires optimization for each specific protein and application.

Materials:

  • Protein solution (in an amine-free buffer like PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Buffer Exchange (if necessary): If the protein is in a buffer containing primary amines, exchange it into an amine-free buffer (e.g., PBS, pH 7.2-8.0) using a desalting column or dialysis.

  • Prepare Protein Solution: Adjust the concentration of the protein solution to the desired level (e.g., 1-10 mg/mL).

  • Prepare this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add the calculated volume of the this compound solution to the protein solution while gently mixing. A common starting point is a 20-fold molar excess of the PEG reagent. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary depending on the protein.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by using a desalting column or dialysis.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE to confirm the increase in molecular weight and estimate the degree of PEGylation. Further characterization can be performed using techniques like mass spectrometry or HPLC.

  • Storage: Store the purified PEGylated protein under conditions that are optimal for the unmodified protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis start Start with Protein Solution buffer_exchange Buffer Exchange (if needed) (Amine-free buffer, pH 7.2-8.0) start->buffer_exchange mix Mix Protein and PEG-NHS (Target Molar Ratio) buffer_exchange->mix prep_peg Prepare this compound (Freshly in anhydrous DMSO/DMF) prep_peg->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) (e.g., Tris or Glycine) incubate->quench purify Purification (Dialysis / Gel Filtration) quench->purify analyze Analysis (SDS-PAGE, MS, HPLC) purify->analyze store Store Conjugate analyze->store

Caption: Experimental workflow for this compound protein conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield? hydrolysis NHS Ester Hydrolyzed? start->hydrolysis Yes buffer Amine Buffer Used? start->buffer No storage Check Storage & Handling hydrolysis->storage ph Incorrect pH? buffer->ph No buffer_exchange Buffer Exchange to Amine-Free buffer->buffer_exchange Yes ratio Insufficient Molar Ratio? ph->ratio No adjust_ph Adjust pH to 7.0-8.0 ph->adjust_ph Yes increase_ratio Increase PEG Molar Excess ratio->increase_ratio

Caption: Troubleshooting logic for low PEGylation conjugation yield.

improving the solubility of m-PEG16-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the solubility and successful application of m-PEG16-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve directly in my aqueous reaction buffer. What should I do?

A1: This is expected behavior. m-PEG16-NHS esters are not readily soluble in aqueous buffers.[1] You must first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][3] After dissolution in the organic solvent, you can add this stock solution to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%) to avoid negative effects on your protein or biomolecule.[1]

Q2: Why is my conjugation yield low? I'm observing unreacted protein/molecule after the reaction.

A2: Low conjugation yield is a common issue that can be attributed to several factors:

  • Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. This hydrolysis is accelerated at higher pH.[4] It is crucial to use anhydrous (dry) solvents for initial dissolution and to prepare the NHS ester solution immediately before use. Do not store this compound in solution.

  • Incorrect pH: The reaction of the NHS ester with primary amines is pH-dependent. While the reaction is faster at a more alkaline pH (typically 7.2-8.5), the competing hydrolysis reaction also accelerates. An optimal pH must be determined to balance the rate of the desired reaction against the rate of hydrolysis.

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers for the conjugation reaction.

  • Low Reagent Concentration: Reactions in dilute protein solutions may be less efficient. If possible, increase the concentration of your target molecule.

Q3: After my conjugation reaction, I see precipitation or aggregation of my protein conjugate. How can I improve its solubility?

A3: While the PEG chain is designed to enhance the aqueous solubility of the final conjugate, several factors can still lead to precipitation:

  • High Degree of PEGylation: Excessive modification of your protein with PEG chains can sometimes lead to aggregation. You can try reducing the molar excess of the this compound used in the reaction.

  • Buffer Conditions: The final buffer composition is critical for the solubility of the conjugate. Experiment with different buffers and pH values to find the optimal conditions for your specific conjugate.

  • Concentration Effects: High concentrations of the final conjugate can promote aggregation. It is advisable to work with more dilute solutions during purification and for final storage.

Troubleshooting Guides

Issue: Low PEGylation Efficiency
Potential Cause Troubleshooting Step
Hydrolysis of this compound Use anhydrous DMSO or DMF for initial dissolution. Prepare the reagent solution immediately before adding it to the reaction mixture.
Suboptimal Reaction pH Optimize the reaction pH within the range of 7.2-8.5. Perform small-scale pilot reactions at different pH values (e.g., 7.2, 7.5, 8.0, 8.5) to find the best balance between amidation and hydrolysis.
Competing Primary Amines in Buffer Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your protein sample into an appropriate amine-free buffer like PBS before the reaction.
Insufficient Molar Excess of PEG Reagent Increase the molar excess of the this compound to your target molecule. A common starting point is a 5- to 20-fold molar excess.
Low Protein Concentration If possible, increase the concentration of your target protein in the reaction mixture.
Issue: Poor Solubility of the Final Conjugate
Potential Cause Troubleshooting Step
High Degree of PEGylation Decrease the molar ratio of this compound to the target molecule in the conjugation reaction.
Suboptimal Buffer Conditions for the Conjugate Perform a buffer screen to identify the optimal buffer and pH for the solubility of your final conjugate.
High Conjugate Concentration Purify and store the conjugate at a lower concentration. Determine the maximum soluble concentration empirically.
Presence of Unreacted Hydrophobic Species Ensure the purification method effectively removes any unreacted, hydrophobic starting material. Reverse-phase chromatography can be effective for this.

Quantitative Data Summary

Table 1: Effect of pH on the Half-life of NHS Ester Hydrolysis

This table illustrates the significant impact of pH on the stability of the NHS ester. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes

Data is for general NHS esters and serves as a guideline.

Experimental Protocols

Protocol 1: Dissolving this compound
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, weigh the desired amount of the reagent.

  • Dissolve the this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

  • Do not store the stock solution; use it immediately.

Protocol 2: General Protein Conjugation with this compound
  • Buffer Exchange: Ensure your protein (1-10 mg/mL) is in an amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl at a pH between 7.2 and 8.5.

  • Reagent Preparation: Prepare a fresh solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.

  • Conjugation Reaction: Add a calculated molar excess (e.g., 20-fold) of the dissolved this compound solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualizations

Troubleshooting_Solubility cluster_start Initial Observation cluster_protocol Correct Dissolution Protocol cluster_outcome Expected Outcome start This compound does not dissolve in aqueous buffer dissolve Dissolve in anhydrous DMSO or DMF first start->dissolve  Action   add Add dropwise to aqueous reaction buffer dissolve->add  Next Step   end Homogeneous reaction mixture add->end  Result   Conjugation_Pathway cluster_conditions Reaction Conditions reagents This compound + Target Molecule (-NH2) ph pH 7.2 - 8.5 (Amine-free buffer) desired_path Desired Reaction: Amide Bond Formation reagents->desired_path  Favored   side_reaction Side Reaction: NHS Ester Hydrolysis reagents->side_reaction  Competing   product Soluble m-PEG16-Conjugate desired_path->product inactive Inactive PEG-Acid side_reaction->inactive

References

Technical Support Center: m-PEG16-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching strategies and troubleshooting for m-PEG16-NHS ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching an this compound reaction?

Quenching stops the conjugation reaction by consuming any remaining active this compound. This is crucial to prevent the labeling of non-target molecules in subsequent steps and to ensure a defined final product. Unquenched reactions can lead to high background signals and inconsistent results.

Q2: What are the most common quenching reagents for this compound reactions?

Common quenching agents are small molecules containing primary amines that rapidly react with the NHS ester. These include:

  • Tris (tris(hydroxymethyl)aminomethane)[1][2][3]

  • Glycine[1][2]

  • Hydroxylamine

  • Ethanolamine

Q3: How do I choose the right quenching reagent?

The choice of quencher depends on the downstream application. Tris and glycine are widely used and effective. Hydroxylamine can also be used and has been shown to potentially reverse O-acylation, a side reaction where the NHS ester reacts with serine, threonine, or tyrosine residues.

Q4: At what concentration should I use the quenching reagent?

A final concentration of 20-100 mM of the quenching reagent is typically sufficient to stop the reaction.

Q5: How long should the quenching reaction proceed?

Incubating the reaction with the quenching agent for 15-30 minutes at room temperature is generally sufficient to ensure all excess this compound is deactivated.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.- Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.- Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.- Avoid repeated freeze-thaw cycles of stock solutions.
Suboptimal pH: The reaction is pH-dependent. At low pH, primary amines are protonated and less reactive. At high pH, hydrolysis of the NHS ester is accelerated.- The optimal pH range for most NHS ester conjugations is 7.2 to 8.5. A pH of 8.3-8.5 is a good starting point.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester.- Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If your sample is in an incompatible buffer, perform a buffer exchange before the reaction.
Low protein concentration: In dilute protein solutions, the competing hydrolysis reaction is more significant.- If possible, increase the concentration of your protein to favor the conjugation reaction.
High Background / Non-Specific Binding Excess unreacted this compound: If not properly quenched or removed, the excess reagent can react with other molecules in downstream steps.- Ensure effective quenching by adding a sufficient concentration of a primary amine-containing buffer (e.g., 20-50 mM Tris or glycine) and incubating for at least 15 minutes.- Purify the conjugate using a desalting column or dialysis to remove excess reagent and byproducts.
Protein Aggregation: The conjugation process can sometimes lead to protein aggregation.- Optimize the molar ratio of the this compound to your protein. High degrees of labeling can cause aggregation.
Precipitation of this compound Low aqueous solubility of the reagent: Some NHS esters have poor solubility in aqueous buffers.- Dissolve the this compound in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture. The final concentration of the organic solvent should typically be less than 10%.

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Half-life
7.004 - 5 hours
8.04~1 hour
8.6410 minutes

This data highlights the critical importance of pH control in NHS ester reactions. As the pH increases, the rate of hydrolysis significantly increases, reducing the amount of active ester available for conjugation.

Experimental Protocols

Protocol 1: General Quenching of this compound Reaction
  • Perform Conjugation: Carry out the reaction between your amine-containing molecule and this compound in an appropriate amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or glycine at pH ~8.0.

  • Add Quenching Reagent: Add the quenching solution to the reaction mixture to a final concentration of 20-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.

  • Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.

  • Purification: Proceed with the purification of your PEGylated product using methods like dialysis, size exclusion chromatography, or a desalting column to remove the quenched this compound and other reaction byproducts.

Visualizations

Quenching_Workflow Experimental Workflow for Quenching this compound Reactions cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_purification Purification A Prepare Amine-Free Reaction Buffer (e.g., PBS, pH 7.2-8.5) B Dissolve Target Molecule in Reaction Buffer A->B D Add this compound to Target Molecule Solution B->D C Prepare Fresh m-PEG16-NHS Ester in Anhydrous DMSO or DMF C->D E Incubate for 30 min - 2 hours (Room Temp or 4°C) D->E F Add Quenching Reagent (e.g., Tris, Glycine) to 20-100 mM E->F G Incubate for 15-30 min at Room Temperature F->G H Purify Conjugate (Dialysis, Desalting Column) G->H I Characterize Final Product H->I

Caption: Workflow for this compound reaction and quenching.

Reaction_Pathways Competing Reaction Pathways for this compound cluster_reactants Reactants cluster_products Reaction Pathways NHS_Ester This compound (Active) Desired_Reaction Desired Reaction (Aminolysis) NHS_Ester->Desired_Reaction Hydrolysis Side Reaction (Hydrolysis) NHS_Ester->Hydrolysis Quenching Quenching Reaction NHS_Ester->Quenching Conjugate Stable Amide Bond (m-PEG16-NH-R) Desired_Reaction->Conjugate Inactive_PEG Inactive PEG-Carboxylate (m-PEG16-COOH) Hydrolysis->Inactive_PEG Quenched_PEG Quenched PEG (m-PEG16-NH-Quencher) Quenching->Quenched_PEG Amine Target Primary Amine (R-NH2) Amine->Desired_Reaction Water Water (H2O) Water->Hydrolysis Quencher Quenching Reagent (e.g., Tris) Quencher->Quenching

Caption: Competing reaction pathways for this compound.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Conjugation Yield Start Low Conjugation Yield Check_Reagent Is this compound Reagent Active? Start->Check_Reagent Check_pH Is Reaction pH Optimal (7.2-8.5)? Check_Reagent->Check_pH Yes Sol_Reagent Use Fresh Reagent, Store Properly Check_Reagent->Sol_Reagent No Check_Buffer Is Buffer Amine-Free? Check_pH->Check_Buffer Yes Sol_pH Adjust pH to 7.2-8.5 Check_pH->Sol_pH No Check_Conc Is Protein Concentration Sufficient? Check_Buffer->Check_Conc Yes Sol_Buffer Use Amine-Free Buffer (e.g., PBS, HEPES) Check_Buffer->Sol_Buffer No Sol_Conc Increase Protein Concentration Check_Conc->Sol_Conc No Success Improved Yield Check_Conc->Success Yes Sol_Reagent->Check_pH Sol_pH->Check_Buffer Sol_Buffer->Check_Conc Sol_Conc->Success

Caption: Troubleshooting logic for low conjugation yield.

References

identifying and characterizing unexpected modifications from m-PEG16-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG16-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the nuances of using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

A1: The primary reaction of this compound involves the N-hydroxysuccinimide (NHS) ester group reacting with primary amines (-NH2) on a target molecule, such as a protein or peptide.[1][2] This reaction, a nucleophilic acyl substitution, forms a stable and irreversible amide bond, covalently attaching the m-PEG16 linker to the target.[3][4] The primary targets on proteins are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[3]

Q2: What is the most common side reaction to be aware of?

A2: The most common and significant side reaction is the hydrolysis of the NHS ester. In aqueous solutions, the NHS ester can react with water, which leads to the formation of an inactive carboxyl group on the PEG linker. This hydrolyzed PEG will no longer be able to react with the target amine, thus reducing the efficiency of the conjugation reaction. The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.

Q3: Can this compound react with other amino acid residues besides primary amines?

A3: Yes, under certain conditions, NHS esters can react with other nucleophilic amino acid residues. These are generally considered "unexpected" or off-target modifications. The most common secondary targets are the hydroxyl groups of serine, threonine, and tyrosine. These reactions result in the formation of ester linkages, which are less stable than the amide bonds formed with primary amines and can be prone to hydrolysis. The reactivity towards these residues is influenced by factors such as pH and the local microenvironment created by neighboring amino acids.

Q4: How does pH affect the PEGylation reaction?

A4: The pH of the reaction buffer is a critical parameter. The reaction with primary amines is most efficient at a pH range of 7.2 to 8.5. At a lower pH, the primary amines are protonated (-NH3+), which renders them non-nucleophilic and thus unreactive. Conversely, at a higher pH (above 8.5), the rate of NHS ester hydrolysis increases dramatically, which competes with the desired reaction with the amine. Therefore, an optimal pH must be maintained to balance the rate of the desired amide bond formation with the rate of hydrolysis.

Q5: What type of buffer should be used for the PEGylation reaction?

A5: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the this compound. Commonly recommended buffers include phosphate buffer, carbonate-bicarbonate buffer, HEPES, and borate buffer within the optimal pH range of 7.2-8.5. Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine should be avoided for the reaction itself, but can be used to quench the reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during PEGylation experiments with this compound.

Issue Potential Cause Recommended Solution
Low PEGylation Efficiency Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or the reaction pH is too high.Store the this compound in a desiccated environment at -20°C. Allow the reagent to warm to room temperature before opening to prevent condensation. Optimize the reaction pH to be within the 7.2-8.5 range. Prepare the reagent solution immediately before use.
Suboptimal pH: The reaction pH is too low, leading to protonation of the target amines.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. For targeting the N-terminus specifically, a slightly lower pH (around 7.0) can sometimes provide better selectivity over lysine residues.
Presence of competing nucleophiles: The buffer or other components in the reaction mixture contain primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as phosphate, carbonate-bicarbonate, HEPES, or borate. If the target molecule is in an amine-containing buffer, perform a buffer exchange prior to the reaction.
Poor solubility of this compound: The reagent is not fully dissolved in the aqueous reaction mixture.Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not affect the stability of the target molecule.
Presence of Unexpected Modifications Reaction with hydroxyl-containing residues: At higher pH or with a large excess of the PEG reagent, reaction with serine, threonine, or tyrosine can occur.Optimize the molar ratio of this compound to the target molecule to use the minimum necessary excess. Carefully control the reaction pH to stay within the recommended range. To remove these less stable ester linkages, the product can be treated with hydroxylamine or by incubation in a boiling water bath, which will hydrolyze the ester bonds while leaving the more stable amide bonds intact.
Reaction with other nucleophiles: In some cases, reaction with histidine has been observed.Characterize the PEGylated product thoroughly using mass spectrometry to identify the sites of modification. If modification of specific residues is problematic, consider site-directed mutagenesis to protect those residues or using a different PEGylation chemistry.
Inconsistent Results Variable reagent quality: Impurities in the this compound or solvents can affect the reaction outcome.Use high-quality, well-characterized reagents and anhydrous, amine-free solvents (if applicable).
pH drift during the reaction: The hydrolysis of the NHS ester can lead to a drop in pH during the reaction, especially in large-scale reactions.Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.

Summary of this compound Reactivity and Side Reactions

Reactant Functional Group Amino Acid Residues Bond Formed Stability Notes
Primary Target Primary Amine (-NH2)Lysine, N-terminusAmideStableDesired reaction for PEGylation.
Primary Side Reactant Water (H2O)N/ACarboxylic AcidN/AHydrolysis inactivates the NHS ester.
Unexpected Modification Hydroxyl (-OH)Serine, Threonine, TyrosineEsterLabileCan be reversed with hydroxylamine or heat treatment.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound
  • Buffer Preparation: Prepare a suitable non-amine-containing buffer, such as 100 mM sodium phosphate buffer with 150 mM NaCl, at pH 7.5.

  • Protein Preparation: Dissolve the protein to be PEGylated in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10-100 mg/mL.

  • Reaction: Add a calculated molar excess (typically 5- to 20-fold) of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may need to be determined empirically.

  • Quenching: (Optional) To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

  • Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Characterization of PEGylation by Mass Spectrometry
  • Sample Preparation: Prepare the purified PEGylated protein at a suitable concentration for mass spectrometry analysis (e.g., 0.1-1 mg/mL in a volatile buffer like ammonium acetate).

  • Intact Mass Analysis: Analyze the intact PEGylated protein using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to determine the distribution of PEGylated species. The mass difference between peaks will correspond to the mass of the m-PEG16 moiety.

  • Peptide Mapping for Site Analysis: a. Reduction and Alkylation: Reduce the disulfide bonds of the PEGylated protein using a reducing agent (e.g., DTT) and alkylate the resulting free thiols with an alkylating agent (e.g., iodoacetamide). b. Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. c. LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS). d. Data Analysis: Use appropriate software to search the MS/MS data against the protein sequence to identify the peptides that have been modified with the m-PEG16 linker. This will pinpoint the specific amino acid residues that have been PEGylated.

Visualizations

PEGylation_Pathway m-PEG16-NHS_Ester This compound PEGylated_Protein PEGylated Protein (Stable Amide Bond) m-PEG16-NHS_Ester->PEGylated_Protein Desired Reaction (pH 7.2-8.5) Hydrolyzed_PEG Hydrolyzed m-PEG16 (Inactive) m-PEG16-NHS_Ester->Hydrolyzed_PEG Side Reaction (Hydrolysis) Protein Protein (with primary amines) Protein->PEGylated_Protein Water Water (H2O) Water->Hydrolyzed_PEG

Caption: Desired PEGylation reaction versus the competing hydrolysis side reaction.

Unexpected_Modifications m-PEG16-NHS_Ester This compound Amide_Bond Stable Amide Bond (Expected Modification) m-PEG16-NHS_Ester->Amide_Bond Ester_Bond Labile Ester Bond (Unexpected Modification) m-PEG16-NHS_Ester->Ester_Bond Side Reaction Lysine_N_Terminus Lysine / N-Terminus (-NH2) Lysine_N_Terminus->Amide_Bond Serine_Threonine_Tyrosine Serine / Threonine / Tyrosine (-OH) Serine_Threonine_Tyrosine->Ester_Bond

Caption: Reactivity of this compound with primary amines versus hydroxyl-containing amino acids.

Troubleshooting_Workflow start Low PEGylation Efficiency? check_pH Is pH 7.2-8.5? start->check_pH Yes check_buffer Amine-free buffer? check_pH->check_buffer Yes adjust_pH Adjust pH check_pH->adjust_pH No check_reagent Reagent handled properly? check_buffer->check_reagent Yes buffer_exchange Buffer Exchange check_buffer->buffer_exchange No rerun_fresh_reagent Use fresh reagent check_reagent->rerun_fresh_reagent No success Problem Solved check_reagent->success Yes, investigate other factors adjust_pH->start Re-run experiment buffer_exchange->start Re-run experiment rerun_fresh_reagent->start Re-run experiment

Caption: A logical workflow for troubleshooting low PEGylation efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: m-PEG16-NHS Ester vs. m-PEG-Maleimide for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains to proteins—a process known as PEGylation—is a cornerstone technique for improving the therapeutic properties of biologics. The choice of PEGylating agent is a critical decision that dictates the specificity, efficiency, and stability of the final conjugate. This guide provides an objective comparison of two widely used PEGylation reagents: m-PEG16-NHS ester and m-PEG-maleimide, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for specific research needs.

At the heart of the comparison lies the distinct reactivity of each molecule. This compound targets primary amines, found on lysine residues and the N-terminus of proteins, while m-PEG-maleimide specifically reacts with free sulfhydryl groups on cysteine residues. This fundamental difference in target specificity has profound implications for the outcome of the conjugation reaction, influencing the homogeneity, biological activity, and stability of the PEGylated protein.

Executive Summary: Key Differences at a Glance

FeatureThis compoundm-PEG-Maleimide
Target Residue Primary amines (Lysine, N-terminus)Sulfhydryls (Cysteine)
Resulting Linkage Stable amide bondStable thioether bond
Specificity Lower (multiple lysines often available)Higher (free cysteines are less common)
Potential for Heterogeneity HighLow
Reaction pH 7.0 - 9.06.5 - 7.5
Linkage Stability Highly stablePotentially reversible in reducing environments

Performance Comparison: A Deeper Dive

The selection between an NHS ester and a maleimide linker is often a trade-off between reaction simplicity and site-specificity. While NHS esters are highly reactive and target readily available amine groups, this can lead to a heterogeneous mixture of products with varying degrees of PEGylation at different sites. This heterogeneity can complicate downstream characterization and may impact the biological activity of the protein if lysine residues are located within or near the active site.

Conversely, the thiol-reactive chemistry of m-PEG-maleimide offers a more controlled and site-specific approach. As free cysteine residues are generally less abundant on the surface of proteins than lysines, maleimide PEGs can be used to achieve a more homogeneous population of PEGylated conjugates, often with a predictable 1:1 stoichiometry. This is particularly advantageous when a well-defined and consistent product is required, as is often the case in the development of therapeutic proteins.

Quantitative Data Summary

The following table summarizes key quantitative performance metrics for each PEGylation strategy. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in proteins, reaction conditions, and analytical methods.

Performance MetricThis compoundm-PEG-Maleimide
Conjugation Efficiency Mono-PEGylated products can be obtained with yields up to 75% under optimized conditions.Homogeneous PEGylation with >80% efficiency has been reported.[1]
Linkage Stability Forms a highly stable and irreversible amide bond.The thioether bond is generally stable, but can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. One study showed that a maleimide-PEG conjugate retained about 70% of its conjugation after 7 days in the presence of 1 mM glutathione.

Reaction Mechanisms and Experimental Workflows

This compound: Targeting Primary Amines

The N-hydroxysuccinimide (NHS) ester of this compound is a highly reactive group that readily acylates primary amines on proteins at physiological to slightly alkaline pH. The reaction results in the formation of a stable amide bond and the release of NHS.

NHS_Ester_Reaction Protein Protein-NH₂ Reaction Protein->Reaction mPEG_NHS m-PEG₁₆-O-CO-NHS mPEG_NHS->Reaction PEGylated_Protein Protein-NH-CO-O-PEG₁₆-m NHS NHS Reaction->PEGylated_Protein Reaction->NHS +

This compound conjugation with a primary amine.
m-PEG-Maleimide: Site-Specific Thiol Conjugation

The maleimide group of m-PEG-maleimide undergoes a Michael addition reaction with the sulfhydryl group of a cysteine residue. This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5 and forms a stable thioether linkage.

Maleimide_Reaction Protein Protein-SH Reaction Protein->Reaction mPEG_Maleimide m-PEG-Maleimide mPEG_Maleimide->Reaction PEGylated_Protein Protein-S-Maleimide-PEG-m Reaction->PEGylated_Protein

m-PEG-maleimide conjugation with a sulfhydryl group.

The following diagram illustrates the decision-making workflow for selecting the appropriate PEGylation reagent based on the desired outcome.

Decision_Workflow Start Start: Protein PEGylation Goal Question1 Is site-specific conjugation critical? Start->Question1 Question2 Does the protein have accessible free cysteines? Question1->Question2 Yes NHS_Ester Use this compound Question1->NHS_Ester No Maleimide Use m-PEG-Maleimide Question2->Maleimide Yes Consider_Engineering Consider protein engineering to introduce a cysteine residue Question2->Consider_Engineering No End_NHS End: Heterogeneous PEGylated product NHS_Ester->End_NHS End_Maleimide End: Homogeneous PEGylated product Maleimide->End_Maleimide Consider_Engineering->Maleimide

Decision workflow for selecting a PEGylation reagent.

Experimental Protocols

Protocol for Protein Conjugation with this compound

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The reaction can be carried out for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Protocol for Protein Conjugation with m-PEG-Maleimide

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • m-PEG-maleimide

  • (Optional) Reducing agent (e.g., TCEP)

  • Degassed buffers

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: The protein must have at least one free sulfhydryl group. If the cysteine residues are involved in disulfide bonds, reduction may be necessary. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.

  • Reagent Preparation: Dissolve the m-PEG-maleimide in the reaction buffer to the desired concentration.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG-maleimide solution to the protein solution.[2] The reaction is typically performed for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the sulfhydryl groups.[2]

  • Purification: Purify the PEGylated protein from unreacted PEG reagent and other reaction components using size-exclusion chromatography or dialysis.

Conclusion

The choice between this compound and m-PEG-maleimide for protein conjugation is dictated by the specific goals of the research and the characteristics of the protein of interest. For applications where a high degree of PEGylation is desired and product heterogeneity is acceptable, the amine-reactive this compound provides a straightforward and efficient method. However, when site-specificity, a well-defined product, and preservation of biological activity are paramount, the thiol-reactive m-PEG-maleimide is the superior choice. A thorough understanding of the underlying chemistry and careful consideration of the desired attributes of the final conjugate will enable researchers to select the most appropriate tool for their protein modification needs, ultimately leading to more robust and reliable results in therapeutic protein development and other biomedical applications.

References

A Researcher's Guide to Selecting m-PEG-NHS Esters: A Comparison of PEG Chain Lengths

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of proteins and peptides. The use of methoxy PEG N-hydroxysuccinimidyl (m-PEG-NHS) esters is a popular method for targeting primary amines on proteins, such as lysine residues. However, a critical decision in the design of these bioconjugates is the choice of the PEG chain length. This guide provides an objective comparison of different m-PEG chain lengths, supported by experimental data, to aid in the rational design and selection of the optimal PEGylation strategy.

The length of the m-PEG chain is a key determinant of the physicochemical and biological properties of the resulting conjugate. Generally, a longer PEG chain increases the hydrodynamic size of the protein, which can prolong its circulation half-life and reduce immunogenicity. Conversely, this increased size can also introduce steric hindrance, potentially decreasing the protein's biological activity. This guide will explore these trade-offs through quantitative data and detailed experimental protocols.

Performance Comparison: The Impact of PEG Chain Length

The selection of a specific m-PEG-NHS ester chain length involves a careful balance between improving pharmacokinetic properties and preserving biological function. The following tables summarize experimental data illustrating these effects.

Pharmacokinetic Parameters

A longer PEG chain significantly increases the hydrodynamic radius of a protein, which in turn reduces its renal clearance and extends its circulation time in the bloodstream. This is a primary reason for PEGylation in therapeutic drug development.

A study on a therapeutic protein, mmTRAIL, directly compared the effects of conjugating linear m-PEG chains of 5 kDa, 10 kDa, and 20 kDa on its pharmacokinetic profile in mice. The results clearly demonstrate that increasing the PEG chain length from 5 kDa to 10 kDa dramatically extends the serum half-life. However, a further increase to 20 kDa did not provide a significant additional benefit in half-life, suggesting a point of diminishing returns.[1]

ParameterUnmodified mmTRAILmmTRAIL-5kDa PEGmmTRAIL-10kDa PEGmmTRAIL-20kDa PEG
Serum Half-life (t½) < 10 min~30 min350 - 400 min350 - 400 min

Table 1: Comparison of serum half-life for the protein mmTRAIL after conjugation with linear m-PEG chains of different molecular weights. Data shows a significant increase in half-life with 10 kDa and 20 kDa PEGs compared to the 5 kDa PEG and the unmodified protein.[1]

In Vitro Biological Activity

While extending the half-life is often desirable, it can come at the cost of reduced biological activity. The bulky PEG chain can sterically hinder the protein's interaction with its target receptor or substrate.

The same study on mmTRAIL also investigated the impact of PEG chain length on the protein's ability to bind to its death receptors, a critical step for its anti-tumor activity. The results showed that while the 10 kDa PEG did not significantly affect receptor binding, the larger 20 kDa PEG caused a substantial reduction.[1]

PEG Chain LengthReceptor Binding ReductionCytotoxicity Reduction
10 kDa MinimalMinimal
20 kDa 5- to 8-fold3-fold

Table 2: Effect of 10 kDa and 20 kDa linear m-PEG chains on the in vitro receptor binding and cytotoxicity of mmTRAIL. The larger PEG chain shows a significant negative impact on biological function.[1]

Key Experimental Protocols

Reproducible and well-characterized results are paramount in bioconjugation. The following is a detailed protocol for a typical protein PEGylation experiment using an m-PEG-NHS ester.

General Protocol for Protein PEGylation with m-PEG-NHS Ester

Objective: To covalently attach m-PEG-NHS ester to primary amines (lysine residues and N-terminus) of a target protein.

Materials:

  • Target protein (e.g., antibody, enzyme)

  • m-PEG-NHS ester with desired chain length (e.g., 5 kDa, 10 kDa, 20 kDa)

  • Reaction Buffer: Amine-free buffer, such as 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0

  • Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.

  • Characterization Instruments: SDS-PAGE equipment, UV-Vis spectrophotometer, and optionally a mass spectrometer.

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free reaction buffer via dialysis or a desalting column.

  • m-PEG-NHS Ester Preparation:

    • Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the m-PEG-NHS ester (e.g., 10 mM) by dissolving it in anhydrous DMSO or DMF. The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

  • PEGylation Reaction:

    • Add a calculated molar excess of the m-PEG-NHS ester solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, but this should be optimized for each specific protein and desired degree of PEGylation.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any unreacted m-PEG-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts, and separate the different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the un-PEGylated protein using SEC or IEX chromatography.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Characterization:

    • Analyze the purified fractions using SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight compared to the native protein.

    • Determine the protein concentration using a BCA assay or UV absorbance at 280 nm.

    • Assess the degree of PEGylation and confirm the molecular weight of the conjugate using mass spectrometry (e.g., MALDI-TOF).

Visualization of Workflows and Concepts

To further clarify the processes and considerations involved in choosing a PEG chain length, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Target Protein in Amine-Free Buffer Mix Combine & Incubate (pH 7.2-8.5, RT or 4°C) Protein->Mix PEG_Ester m-PEG-NHS Ester in DMSO/DMF PEG_Ester->Mix Quench Quench Reaction (Tris or Glycine) Mix->Quench PEGylation Purify Purify Conjugate (SEC or IEX) Quench->Purify Analyze Characterize (SDS-PAGE, MS) Purify->Analyze Final Purified PEG-Protein Analyze->Final G cluster_short Shorter PEG Chain (e.g., <10 kDa) cluster_long Longer PEG Chain (e.g., >10 kDa) Start Choice of m-PEG-NHS Chain Length Short_Adv Advantage: Higher Bioactivity (Less Steric Hindrance) Start->Short_Adv Short_Dis Disadvantage: Shorter Half-Life (Faster Clearance) Start->Short_Dis Long_Adv Advantage: Longer Half-Life (Reduced Clearance) Start->Long_Adv Long_Dis Disadvantage: Lower Bioactivity (More Steric Hindrance) Start->Long_Dis

References

A Comparative Guide to m-PEG16-NHS Ester and SMCC Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the selection of an appropriate crosslinker is a critical determinant of the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. This guide provides a detailed comparison between m-PEG16-NHS ester, a polyethylene glycol (PEG) based crosslinker, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a conventional heterobifunctional crosslinker. The focus is to elucidate the distinct advantages of PEGylation, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

Introduction to the Crosslinkers

This compound is a PEG derivative featuring a methoxy-capped polyethylene glycol chain with a terminal N-hydroxysuccinimide (NHS) ester.[1][2][3] The NHS ester facilitates the covalent attachment to primary amines (-NH2) on biomolecules.[1][2] The defining characteristic of this crosslinker is the hydrophilic 16-unit PEG spacer, which imparts unique properties to the final conjugate.

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used heterobifunctional crosslinker. It possesses two distinct reactive groups: an NHS ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl (thiol) groups. This dual reactivity allows for the specific and sequential conjugation of two different molecules. The cyclohexane ring in its structure enhances the stability of the maleimide group.

Core Advantages of this compound (PEGylation)

The incorporation of a PEG chain via this compound offers several significant advantages over traditional, more hydrophobic crosslinkers like SMCC. These benefits are collectively known as PEGylation and can profoundly impact the performance of bioconjugates, particularly in therapeutic applications.

  • Enhanced Hydrophilicity and Solubility : The hydrophilic nature of the PEG spacer arm dramatically increases the water solubility of the resulting conjugate. This is particularly advantageous when working with hydrophobic drugs or proteins that are prone to aggregation. In contrast, the inherent hydrophobicity of SMCC can lead to aggregation, especially when conjugating hydrophobic payloads, which can limit the achievable drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).

  • Reduced Immunogenicity : The PEG chain creates a "stealth" effect by forming a hydrated shield around the conjugated molecule. This steric hindrance can mask antigenic epitopes, thereby reducing the immunogenic potential of the bioconjugate. While PEG itself can sometimes elicit an immune response (anti-PEG antibodies), it is generally considered to have low immunogenicity.

  • Improved Pharmacokinetics : PEGylation significantly increases the hydrodynamic volume of the conjugated molecule. This increased size reduces renal clearance, leading to a prolonged circulation half-life in vivo. This allows for less frequent dosing and sustained therapeutic effect.

  • Increased Stability and Reduced Aggregation : For complex biologics like ADCs, maintaining stability is crucial. Hydrophobic linkers like SMCC can contribute to aggregation, especially at higher DARs. The hydrophilic PEG linker counteracts this, enabling the production of stable ADCs with higher drug loading without compromising physical stability.

Key Characteristics of SMCC

While PEGylated linkers offer distinct advantages, SMCC remains a valuable tool in bioconjugation due to its specific features:

  • Heterobifunctional Specificity : SMCC's primary advantage is its ability to link two different functional groups—amines and thiols—in a controlled, two-step process. This allows for the precise construction of complex conjugates, such as linking a cytotoxic drug to a specific cysteine residue on an antibody.

  • Stable Linkage : The NHS ester forms a stable amide bond with amines, while the maleimide group forms a stable thioether bond with sulfhydryls. The cyclohexane bridge in SMCC's structure provides additional stability to the maleimide group, making it less susceptible to hydrolysis compared to some other maleimide-containing linkers.

  • Well-Established Chemistry : As a widely used crosslinker, the reaction conditions and protocols for SMCC are well-documented and optimized, providing a reliable foundation for conjugation experiments.

Quantitative Data Summary

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reactive Groups N-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide (NHS) Ester, Maleimide
Target Functionality Primary Amines (-NH₂)Primary Amines (-NH₂) and Sulfhydryls (-SH)
Hydrophilicity HighLow
Impact on Conjugate Solubility Increases solubility, reduces aggregationCan decrease solubility and lead to aggregation with hydrophobic molecules
Immunogenicity Generally low; PEG can mask epitopesCan be potentially immunogenic
In Vivo Half-Life Can be significantly extendedGenerally shorter half-life compared to PEGylated counterparts
Primary Applications PEGylation of proteins, peptides, and nanoparticles to improve PK and reduce immunogenicityCreation of antibody-drug conjugates (ADCs), immunogens, and enzyme-antibody conjugates
Resulting Bonds Stable Amide BondStable Amide and Thioether Bonds

Visualizing the Mechanisms and Concepts

To further clarify the differences, the following diagrams illustrate the reaction mechanisms, conceptual impacts, and a general experimental workflow.

G Figure 1. Reaction Mechanism Comparison cluster_0 This compound Conjugation cluster_1 SMCC Two-Step Conjugation mPEG_NHS This compound Conjugate_A Protein-NH-CO-PEG16-m mPEG_NHS->Conjugate_A pH 7-9 Protein_A Protein-NH₂ (e.g., Lysine residue) Protein_A->Conjugate_A SMCC SMCC Intermediate Protein 1-NH-CO-(cyclohexane)-Maleimide SMCC->Intermediate Step 1: pH 7-9 Protein_B1 Protein 1-NH₂ Protein_B1->Intermediate Conjugate_B Protein 1-(amide bond)-SMCC-(thioether bond)-Protein 2 Intermediate->Conjugate_B Step 2: pH 6.5-7.5 Protein_B2 Protein 2-SH (e.g., Cysteine residue) Protein_B2->Conjugate_B

Caption: Reaction schemes for this compound and SMCC.

Caption: PEG linkers improve ADC solubility and allow higher drug loading.

Experimental Protocols

The following are generalized protocols for bioconjugation. Optimal conditions, such as molar excess of crosslinker and reaction times, should be determined empirically for each specific application.

Protocol 1: One-Step Amine Conjugation (e.g., using this compound)

This protocol describes the PEGylation of a protein via its primary amine groups.

Materials:

  • Amine-containing biomolecule (e.g., antibody, protein)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5. (Note: Avoid amine-containing buffers like Tris).

  • Anhydrous DMSO or DMF

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for purification

Procedure:

  • Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the biomolecule solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted crosslinker and byproducts by purifying the conjugate using a desalting column or dialysis.

  • Analysis: Characterize the conjugate to determine the degree of PEGylation using methods such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.

Protocol 2: Two-Step Sequential Conjugation (e.g., using SMCC)

This protocol describes linking an amine-containing molecule to a sulfhydryl-containing molecule.

Materials:

  • Amine-containing biomolecule (Molecule A)

  • Sulfhydryl-containing biomolecule (Molecule B)

  • SMCC crosslinker

  • Reaction Buffer A (Amine-reactive step): PBS or Borate buffer, pH 7.2-8.5.

  • Reaction Buffer B (Sulfhydryl-reactive step): PBS or MES buffer, pH 6.5-7.5.

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure: Step 1: Maleimide-Activation of Molecule A

  • Dissolve Molecule A in Reaction Buffer A.

  • Dissolve SMCC in DMSO or DMF and add a 10- to 20-fold molar excess to the Molecule A solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess SMCC using a desalting column, exchanging the buffer to Reaction Buffer B. The product is the maleimide-activated Molecule A.

Step 2: Conjugation to Molecule B

  • Dissolve Molecule B (which must have a free sulfhydryl group) in Reaction Buffer B. If necessary, reduce disulfide bonds using a reducing agent like DTT and subsequently remove the reducing agent.

  • Immediately add the maleimide-activated Molecule A to the solution of Molecule B.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using methods such as size-exclusion chromatography (SEC) or affinity chromatography to separate the conjugate from unreacted molecules.

  • Analysis: Analyze the final conjugate using SDS-PAGE, HPLC, and mass spectrometry to confirm successful conjugation and purity.

G Figure 3. General Bioconjugation Workflow Prep 1. Reagent Preparation - Dissolve Biomolecule(s) - Dissolve Crosslinker React 2. Conjugation Reaction - Mix Reagents - Incubate Prep->React Quench 3. Quench Reaction (Optional) React->Quench Purify 4. Purification - Desalting Column - Chromatography Quench->Purify Analyze 5. Analysis - SDS-PAGE - Mass Spectrometry - HPLC Purify->Analyze

Caption: A typical experimental workflow for bioconjugation.

Conclusion

The choice between this compound and SMCC is contingent on the specific goals of the bioconjugation strategy. For applications demanding improved solubility, extended half-life, and reduced immunogenicity, the PEGylated this compound is a superior choice. Its ability to mitigate aggregation associated with hydrophobic payloads makes it particularly valuable for the development of next-generation ADCs and other protein therapeutics.

Conversely, SMCC remains the crosslinker of choice for applications requiring a robust, stable, and specific covalent linkage between an amine-containing molecule and a sulfhydryl-containing molecule. Its well-defined, two-step reaction chemistry provides a high degree of control over the conjugation process. The evolution of crosslinking technology, particularly with the advent of PEGylated linkers, provides researchers with a sophisticated toolkit to engineer bioconjugates with optimized physicochemical and therapeutic properties.

References

A Researcher's Guide to Characterizing m-PEG16-NHS Ester Conjugated Proteins Versus Native Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, is a critical strategy to enhance therapeutic properties. This guide provides an objective comparison of m-PEG16-NHS ester conjugated proteins and their native counterparts, supported by experimental data and detailed protocols. The focus is on the analytical techniques used to characterize the resulting bioconjugates, ensuring a thorough understanding of the physicochemical and biological changes that occur upon PEGylation.

The Impact of PEGylation on Protein Characteristics

PEGylation with reagents like methoxy-PEG16-N-hydroxysuccinimide (m-PEG16-NHS) ester significantly alters the properties of a native protein. The NHS ester reacts with primary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine, to form stable amide bonds. This modification leads to an increase in molecular weight, altered surface charge, and steric hindrance, which in turn can improve a protein's pharmacokinetic and pharmacodynamic profile. Key benefits often include increased serum half-life, reduced immunogenicity, and enhanced stability.[1][2][3] However, these changes necessitate a comprehensive analytical characterization to ensure the quality, consistency, and efficacy of the PEGylated product.

Comparative Analysis of Native vs. PEGylated Proteins

The characterization of a PEGylated protein involves a multi-faceted approach to confirm the successful conjugation, determine the degree of PEGylation, and assess the impact on the protein's structure and function. The following sections detail the key analytical techniques and expected outcomes.

Table 1: Summary of Expected Physicochemical Properties
CharacteristicNative ProteinThis compound ConjugateAnalytical Technique(s)
Molecular Weight Lower, definedHigher, potentially heterogeneousSDS-PAGE, Mass Spectrometry, Size Exclusion Chromatography (SEC)
Purity HighMay contain unreacted protein, PEG, and different PEGylated speciesSEC, Reversed-Phase Chromatography (RPC), Ion-Exchange Chromatography (IEC)
Hydrodynamic Radius SmallerLargerSize Exclusion Chromatography (SEC)
Surface Charge Dependent on amino acid compositionGenerally reduced due to shielding of charged residues by PEGIon-Exchange Chromatography (IEC)
Immunogenicity Potentially immunogenicGenerally reducedIn vivo studies, ELISA to detect anti-drug antibodies
Biological Activity 100% (baseline)May be reduced due to steric hindrance at active sitesIn vitro and in vivo activity assays

Experimental Protocols and Data Interpretation

A thorough characterization of this compound conjugates requires a suite of orthogonal analytical methods.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental technique to visualize the increase in molecular weight upon PEGylation. Due to the covalent attachment of the PEG chain, the conjugate will migrate slower than the native protein.

Experimental Protocol:

  • Sample Preparation: Mix the native protein and the PEGylated conjugate with 4X NuPAGE LDS sample buffer and a reducing agent (e.g., DTT). Heat the samples at 70°C for 10 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel using MES or MOPS SDS running buffer at a constant voltage (e.g., 200 V) for approximately 35-50 minutes.

  • Staining: Stain the gel with Coomassie Blue to visualize the protein bands. An additional staining step with barium iodide can be used to specifically detect the PEG portion of the conjugate.[4]

Data Interpretation: The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the native protein.[5] The band for the PEGylated protein may be broader or appear as a smear due to the heterogeneity of the PEGylation reaction, where multiple PEG molecules may attach to a single protein.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is a powerful tool for separating the PEGylated conjugate from the unreacted native protein and free PEG, as well as for detecting aggregates.

Experimental Protocol:

  • System Preparation: Equilibrate an SEC column (e.g., Agilent AdvanceBio SEC) with a mobile phase such as 150 mM sodium phosphate buffer, pH 7.0. The addition of modifiers like arginine to the mobile phase can reduce non-specific interactions.

  • Sample Injection: Inject the native protein and the PEGylated conjugate samples onto the column.

  • Detection: Monitor the elution profile using a UV detector at 280 nm. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used in series to detect the PEG moiety, which lacks a strong UV chromophore.

Data Interpretation: The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the native protein. Unreacted PEG will typically elute later. The peak area can be used to quantify the purity of the conjugate and the percentage of aggregation.

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight of the native protein and the PEGylated conjugate, allowing for the determination of the degree of PEGylation.

Experimental Protocol:

  • Sample Preparation: Desalt the protein samples using a suitable method.

  • LC-MS Analysis: Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A reversed-phase column is often used for separation prior to MS analysis.

  • Data Acquisition and Analysis: Acquire the mass spectra. The resulting complex spectra of multiple charge states are deconvoluted to determine the zero-charge mass of the proteins. The addition of a charge-reducing agent like triethylamine (TEA) post-column can simplify the mass spectra of PEGylated proteins.

Data Interpretation: The mass spectrum of the native protein will show a single major peak corresponding to its molecular weight. The spectrum of the PEGylated protein will show a distribution of peaks, with each successive peak corresponding to the addition of one PEG molecule. This allows for the determination of the average number of PEG molecules per protein.

Biological Activity Assays

It is crucial to assess whether PEGylation affects the biological function of the protein. The specific assay will depend on the protein's mechanism of action.

Experimental Protocol:

The protocol will be specific to the protein of interest. For example, for an enzyme, an activity assay would measure the conversion of a substrate. For a therapeutic antibody, a cell-based assay could measure its ability to inhibit cell proliferation or a binding assay (e.g., ELISA) could assess its affinity for its target. A modification-dependent activity assay can be employed to specifically measure the activity of the PEGylated protein in a mixture.

Data Interpretation: The biological activity of the PEGylated protein is typically compared to that of the native protein. A certain degree of activity loss may be acceptable in exchange for the benefits of improved pharmacokinetics.

Visualizing the Process and Logic

To better illustrate the concepts discussed, the following diagrams are provided.

PEGylation_Reaction cluster_reactants Reactants cluster_products Products Protein Native Protein (with primary amines, e.g., Lysine) Conjugate PEGylated Protein (stable amide bond) Protein->Conjugate pH 7-9 PEG_NHS This compound PEG_NHS->Conjugate NHS N-hydroxysuccinimide (byproduct)

Figure 1: this compound Conjugation Reaction.

Characterization_Workflow start PEGylation Reaction Mixture sds_page SDS-PAGE (Molecular Weight) start->sds_page sec SEC (Purity, Aggregation) start->sec ms Mass Spectrometry (Degree of PEGylation) start->ms activity Biological Activity Assay (Functionality) start->activity end Characterized PEGylated Protein sds_page->end sec->end ms->end activity->end

Figure 2: Experimental Workflow for Characterization.

PEGylation_Effects pegylation Protein PEGylation mw Increased Molecular Weight & Hydrodynamic Radius pegylation->mw charge Shielding of Surface Charges pegylation->charge steric Steric Hindrance pegylation->steric stability Enhanced Stability pegylation->stability half_life Increased Serum Half-Life mw->half_life immunogenicity Reduced Immunogenicity charge->immunogenicity steric->immunogenicity activity Potentially Altered Biological Activity steric->activity

Figure 3: Effects of PEGylation on Protein Properties.

Conclusion

The characterization of this compound conjugated proteins is a comprehensive process that requires multiple analytical techniques to fully understand the consequences of PEGylation. By comparing the physicochemical and biological properties of the conjugate to the native protein, researchers can ensure the development of a safe, effective, and consistent biotherapeutic product. The methodologies and expected outcomes presented in this guide provide a solid framework for the successful characterization of PEGylated proteins. While PEGylation offers significant advantages, its impact on protein immunogenicity and activity must be evaluated on a case-by-case basis.

References

A Researcher's Guide to Confirming Covalent Conjugation of m-PEG16-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming the successful covalent conjugation of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG16-NHS ester) to a target molecule, such as a protein or peptide, is a critical step in the development of PEGylated therapeutics. This guide provides a comparative analysis of key analytical methods used for this purpose, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique.

Introduction to PEGylation and the Importance of Confirmation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The this compound is a common reagent that reacts with primary amines (e.g., lysine residues in proteins) to form a stable amide bond. Verification of this covalent linkage is essential to ensure the desired modification has occurred and to characterize the resulting conjugate, including the degree of PEGylation (the number of PEG chains per molecule).

Comparative Analysis of Analytical Methods

A variety of analytical techniques can be employed to confirm the covalent conjugation of this compound. The choice of method depends on several factors, including the nature of the target molecule, the required level of detail, and the available instrumentation. The following sections provide a detailed comparison of the most commonly used methods.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a fundamental and widely accessible technique for visualizing the increase in molecular weight of a protein after PEGylation.

Principle: SDS denatures the protein and imparts a uniform negative charge, allowing for separation based on size. PEGylated proteins migrate slower than their unmodified counterparts, resulting in a visible band shift on the gel.

Quantitative Data Summary:

ParameterPerformanceCitation
Resolution Low to moderate; can distinguish between different degrees of PEGylation but may produce broad or smeared bands.[1]
Sensitivity Moderate; dependent on the staining method (e.g., Coomassie Brilliant Blue or silver stain).
Quantification Semi-quantitative; densitometry can estimate the relative amounts of unmodified and PEGylated protein.
Molecular Weight Accuracy Low; apparent molecular weight can be overestimated due to the hydrodynamic properties of PEG.

Experimental Protocol:

  • Sample Preparation:

    • Mix 10-20 µg of the protein sample (unmodified and PEGylated) with 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation.

  • Gel Electrophoresis:

    • Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel).

    • Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours with gentle agitation.

    • Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.

    • Alternatively, for higher sensitivity, use a silver staining kit.

  • Data Analysis:

    • Visualize the gel on a light box or using an imaging system.

    • Compare the migration of the PEGylated protein to the unmodified protein. A successful conjugation will result in a band with a higher apparent molecular weight.

Troubleshooting:

  • Smeared bands: This can be due to the interaction between PEG and SDS.[1][2] Using native PAGE (without SDS) can sometimes provide better resolution.[1][2]

  • Inaccurate molecular weight estimation: The hydrodynamic size of the PEG chain can cause the PEGylated protein to migrate slower than expected based on its actual molecular weight.

Experimental Workflow for SDS-PAGE Analysis:

SDS-PAGE Workflow for PEGylation Analysis cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_vis Visualization & Analysis A Mix Protein and PEGylation Reaction Samples with Laemmli Buffer B Heat at 95-100°C for 5-10 min A->B C Load Samples and MW Marker onto Polyacrylamide Gel B->C D Run Electrophoresis at Constant Voltage C->D E Stain Gel with Coomassie Blue or Silver Stain D->E F Destain and Visualize Bands E->F G Analyze Band Shift to Confirm PEGylation F->G

Caption: Workflow for confirming PEGylation using SDS-PAGE.

Size-Exclusion Chromatography (SEC)

SEC is a powerful technique for separating molecules based on their hydrodynamic radius, making it well-suited for analyzing the heterogeneity of a PEGylation reaction.

Principle: The sample is passed through a column packed with porous beads. Larger molecules, such as PEGylated proteins, are excluded from the pores and elute earlier, while smaller molecules, like the unmodified protein and free PEG, enter the pores and elute later.

Quantitative Data Summary:

ParameterPerformanceCitation
Resolution Good; can separate mono-, di-, and poly-PEGylated species from the unmodified protein and free PEG.
Sensitivity High; dependent on the detector used (e.g., UV or refractive index).
Quantification Excellent; peak areas can be integrated to determine the relative amounts of each species and calculate PEGylation efficiency.
Molecular Weight Accuracy Moderate; can be used to estimate molecular weight when calibrated with appropriate standards.

Experimental Protocol:

  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., a TSKgel G3000SWxl) with a mobile phase such as phosphate-buffered saline (PBS) at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Sample Preparation:

    • Filter the PEGylation reaction mixture through a 0.22 µm filter to remove any particulate matter.

    • Prepare a control sample of the unmodified protein at the same concentration.

  • Chromatographic Run:

    • Inject 20-100 µL of the filtered sample onto the equilibrated column.

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and a refractive index (RI) detector (for PEG).

  • Data Analysis:

    • Identify the peaks corresponding to the PEGylated protein, unmodified protein, and free PEG based on their retention times.

    • Integrate the peak areas to quantify the percentage of each species in the reaction mixture.

Experimental Workflow for SEC Analysis:

SEC Workflow for PEGylation Analysis cluster_prep System & Sample Preparation cluster_run Chromatographic Separation cluster_analysis Data Analysis A Equilibrate SEC Column with Mobile Phase B Filter PEGylation Reaction Sample C Inject Sample onto SEC Column B->C D Monitor Elution with UV and RI Detectors C->D E Identify Peaks for PEGylated, Unmodified Protein, and Free PEG D->E F Integrate Peak Areas to Quantify Species E->F

Caption: Workflow for confirming PEGylation using SEC.

Mass Spectrometry (MS)

Mass spectrometry is a highly accurate and sensitive technique that provides definitive confirmation of covalent conjugation by measuring the precise mass of the PEGylated molecule.

Principle: The PEGylated protein is ionized and its mass-to-charge ratio (m/z) is measured. The increase in mass compared to the unmodified protein corresponds to the mass of the attached PEG chains.

Quantitative Data Summary:

ParameterPerformanceCitation
Resolution Very high; can resolve different degrees of PEGylation and even variations in PEG chain length.
Sensitivity Very high; requires only small amounts of sample.
Quantification Good; relative peak intensities can be used to estimate the distribution of different PEGylated species.
Molecular Weight Accuracy Excellent; provides highly accurate mass determination.

Experimental Protocol (MALDI-TOF MS):

  • Sample Preparation:

    • Desalt the PEGylation reaction mixture using a C4 ZipTip or dialysis to remove salts and other interfering substances.

    • Mix the desalted sample (1 µL) with a matrix solution (1 µL) (e.g., sinapinic acid in acetonitrile/water/TFA) directly on the MALDI target plate.

    • Allow the mixture to air-dry to form crystals.

  • Mass Spectrometry Analysis:

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for large molecules.

    • Acquire spectra for both the unmodified and PEGylated protein.

  • Data Analysis:

    • Determine the molecular weight of the unmodified protein and the PEGylated species.

    • The mass difference will confirm the covalent attachment of the PEG chain(s). The number of attached PEG chains can be calculated by dividing the total mass shift by the mass of a single this compound molecule.

Experimental Workflow for Mass Spectrometry Analysis:

Mass Spectrometry Workflow for PEGylation Analysis cluster_prep Sample Preparation cluster_ms MS Analysis cluster_analysis Data Analysis A Desalt PEGylation Reaction Sample B Co-crystallize with MALDI Matrix on Target Plate A->B C Analyze Sample with MALDI-TOF MS B->C D Acquire Mass Spectra C->D E Determine Molecular Weights of Unmodified and PEGylated Protein D->E F Calculate Mass Difference to Confirm Conjugation and Degree of PEGylation E->F

Caption: Workflow for confirming PEGylation using Mass Spectrometry.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural characterization of PEGylated molecules and can be used to determine the degree of PEGylation.

Principle: The characteristic repeating ethylene oxide protons (-O-CH₂-CH₂-) of the PEG chain give a strong, sharp signal in the ¹H NMR spectrum (typically around 3.6 ppm). By comparing the integral of this signal to the integral of a well-resolved proton signal from the protein, the average number of PEG chains per protein molecule can be calculated.

Quantitative Data Summary:

ParameterPerformanceCitation
Resolution High; provides detailed structural information.
Sensitivity Moderate to low; requires a relatively high concentration of the sample.
Quantification Excellent; provides a direct and accurate measurement of the degree of PEGylation.
Structural Information Excellent; can provide insights into the conformation of the PEG chains.

Experimental Protocol:

  • Sample Preparation:

    • Purify the PEGylated protein to remove any unreacted PEG. This is crucial for accurate quantification.

    • Lyophilize the purified sample and then dissolve it in a known concentration in a deuterated solvent (e.g., D₂O).

  • NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum of the sample using a high-field NMR spectrometer.

    • Acquire a spectrum of the unmodified protein under the same conditions as a control.

  • Data Analysis:

    • Integrate the characteristic PEG proton signal (around 3.6 ppm).

    • Integrate a well-resolved proton signal from the protein (e.g., aromatic protons between 6.5 and 8.0 ppm).

    • Calculate the degree of PEGylation using the ratio of the integrals, taking into account the number of protons contributing to each signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the formation of the amide bond between the this compound and the protein.

Principle: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. The formation of an amide bond results in characteristic absorption bands (Amide I and Amide II) in the IR spectrum.

Experimental Protocol:

  • Sample Preparation:

    • Acquire spectra of the starting materials: the unmodified protein and the this compound.

    • Prepare a sample of the purified and lyophilized PEGylated protein.

  • FTIR Spectroscopy:

    • Acquire the FTIR spectrum of the PEGylated protein.

  • Data Analysis:

    • Compare the spectrum of the PEGylated protein to the spectra of the starting materials.

    • Look for the appearance of the characteristic Amide I (around 1650 cm⁻¹) and Amide II (around 1550 cm⁻¹) bands, which indicate the formation of the amide linkage. The disappearance of the NHS ester peaks can also be monitored.

Conclusion: Choosing the Right Analytical Tool

The confirmation of covalent conjugation of this compound is a multi-faceted process, and often a combination of the techniques described above provides the most comprehensive characterization.

  • For initial screening and qualitative confirmation , SDS-PAGE is a rapid and accessible method.

  • For detailed analysis of heterogeneity and quantification of PEGylation efficiency , SEC is the method of choice.

  • For definitive confirmation of covalent attachment and precise mass determination , Mass Spectrometry is indispensable.

  • For accurate determination of the degree of PEGylation and detailed structural information , ¹H NMR is a powerful, albeit less commonly available, technique.

  • FTIR can provide supporting evidence for the formation of the correct chemical bond.

By understanding the principles, advantages, and limitations of each method, researchers can design an effective analytical strategy to thoroughly characterize their PEGylated molecules, ensuring the quality and consistency of their products for downstream applications.

References

Assessing the Immunogenicity of m-PEG16-NHS Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking epitopes, PEGylation can prolong the circulating half-life, improve stability, and reduce the immunogenicity of the native molecule.[1] However, the immune system can recognize PEG as a foreign substance, leading to the production of anti-PEG antibodies.[2] These antibodies can, in turn, accelerate the blood clearance (ABC) of the PEGylated therapeutic, diminish its efficacy, and in some cases, trigger hypersensitivity reactions.[1][2]

This guide provides a comparative assessment of the immunogenicity of m-PEG16-NHS ester conjugates, delving into the factors that influence the immune response and presenting experimental protocols for its evaluation.

Factors Influencing the Immunogenicity of PEGylated Conjugates

The immunogenic potential of a PEGylated conjugate is a multifactorial issue. Key characteristics of the PEG polymer, the conjugated molecule, and the linker chemistry all play crucial roles.

  • PEG Characteristics : The molecular weight, architecture (linear vs. branched), and terminal functional groups of the PEG polymer significantly influence its immunogenicity.[2] Higher molecular weight PEGs tend to be more immunogenic.

  • Protein Characteristics : The intrinsic immunogenicity of the protein itself is a major determinant of the overall immunogenicity of the conjugate. Proteins of non-human origin are more likely to elicit a strong immune response.

  • Conjugation Chemistry : The stability and chemical nature of the linker connecting PEG to the therapeutic molecule can impact immunogenicity. The choice of reactive group for conjugation, such as N-hydroxysuccinimide (NHS) ester for targeting amines (e.g., lysine residues) or maleimide for targeting thiols (e.g., cysteine residues), can influence the stability and immunogenic profile of the resulting conjugate. While m-PEG-NHS esters are widely used for their ability to react with primary amines under physiological conditions, the stability of the resulting amide bond is a key consideration.

Comparison with Alternative PEGylation Chemistries

While direct quantitative comparative data on the immunogenicity of this compound conjugates versus other specific linkers is limited in publicly available literature, some studies provide insights into the role of the conjugation chemistry.

Maleimide-based conjugation , for instance, has been shown in some contexts to enhance the immunogenicity of vaccines, suggesting the linker itself can play a role in the immune response. One study on idiotype-KLH vaccines indicated that maleimide conjugation significantly enhanced the immunogenicity of the conjugate compared to glutaraldehyde conjugation. This suggests that the choice of a thiol-reactive maleimide linker could potentially lead to a higher anti-PEG antibody response compared to an amine-reactive NHS ester linker, although this is likely dependent on the specific protein and PEG conjugate.

It is hypothesized that the thiosuccinimide linkage formed by maleimide conjugation may be less stable under certain physiological conditions, potentially leading to deconjugation and exposure of the linker and the therapeutic molecule to the immune system.

Table 1: Comparison of Common PEGylation Chemistries

Featurem-PEG-NHS EsterMaleimide-PEG
Target Residue Primary amines (e.g., Lysine)Thiol groups (e.g., Cysteine)
Bond Formed AmideThioether
Reaction pH 7.0 - 9.06.5 - 7.5
Potential Immunogenicity Generally considered to have low immunogenicity, but dependent on multiple factors.Some evidence suggests it can enhance the immunogenicity of the conjugate.
Linkage Stability StablePotentially reversible under certain physiological conditions.

Experimental Assessment of Immunogenicity

A tiered approach is typically employed to assess the immunogenicity of PEGylated conjugates.

dot

G cluster_tier1 Tier 1: Screening Assay cluster_tier2 Tier 2: Confirmatory Assay cluster_tier3 Tier 3: Characterization Screening Anti-PEG Antibody Screening (ELISA) Confirmatory Confirmatory Assay (e.g., Competitive ELISA) Screening->Confirmatory Positive Samples Isotyping Isotyping (IgG, IgM, IgE) Confirmatory->Isotyping Confirmed Positive Neutralizing Neutralizing Antibody Assay Confirmatory->Neutralizing Confirmed Positive TCell T-Cell Activation Assay Confirmatory->TCell Further Investigation

Caption: Tiered approach for immunogenicity assessment of PEGylated conjugates.

Detailed Experimental Protocol: Anti-PEG Antibody ELISA

This protocol describes a common method for quantifying anti-PEG IgM and IgG antibodies in serum or plasma.

Materials:

  • High-binding 96-well microplates

  • This compound conjugate (or other PEGylated protein of interest)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples from test subjects

  • Anti-human IgG-HRP and Anti-human IgM-HRP secondary antibodies

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the this compound conjugate to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute serum/plasma samples in Blocking Buffer (e.g., 1:100).

    • Add 100 µL of diluted samples to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute the anti-human IgG-HRP and anti-human IgM-HRP antibodies in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibodies to the appropriate wells.

    • Incubate for 1 hour at room temperature.

  • Development and Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a plate reader.

dot

G start Start coat Coat Plate with PEG-conjugate start->coat block Block Wells coat->block add_sample Add Diluted Serum/Plasma block->add_sample add_secondary Add HRP-conjugated Secondary Antibody add_sample->add_secondary add_substrate Add TMB Substrate add_secondary->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Experimental workflow for Anti-PEG Antibody ELISA.

Signaling Pathways in the Immune Response to PEGylated Conjugates

The induction of an anti-PEG antibody response typically involves the activation of B cells and T cells.

B-Cell Activation

B-cell activation is initiated by the binding of the PEGylated antigen to the B-cell receptor (BCR). This triggers a signaling cascade that ultimately leads to B-cell proliferation and differentiation into antibody-secreting plasma cells.

dot

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Syk Syk BCR->Syk Activation Antigen PEGylated Antigen Antigen->BCR Binding PLCg2 PLCγ2 Syk->PLCg2 Activation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca Ca²⁺ IP3->Ca Release PKC PKC DAG->PKC Activation NFkB NF-κB PKC->NFkB Activation Transcription Gene Transcription (Proliferation, Differentiation) NFkB->Transcription Translocation

Caption: Simplified B-cell activation signaling pathway.

T-Cell Activation

T-cell activation is a critical step in the adaptive immune response to protein antigens, including PEGylated proteins. It involves the presentation of processed antigens by antigen-presenting cells (APCs) to T-cells via the Major Histocompatibility Complex (MHC).

dot

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell cluster_nucleus_tcell Nucleus MHC MHC-II TCR TCR MHC->TCR Binding CD4 CD4 MHC->CD4 Peptide PEG-Peptide Peptide->MHC Presentation Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Activation PLCg1 PLCγ1 ZAP70->PLCg1 Activation NFAT NFAT PLCg1->NFAT Activation Cytokine Cytokine Production (e.g., IL-2) NFAT->Cytokine Translocation

Caption: Simplified T-cell activation signaling pathway.

Conclusion

The immunogenicity of this compound conjugates is a complex issue influenced by a multitude of factors. While PEGylation is a proven strategy to reduce the immunogenicity of therapeutic proteins, the potential for an anti-PEG immune response necessitates a thorough risk assessment. The choice of conjugation chemistry is a critical parameter, with some evidence suggesting that maleimide-based linkers may be more immunogenic than NHS esters. A comprehensive evaluation of immunogenicity, employing a tiered approach that includes screening, confirmation, and characterization of anti-PEG antibodies, is essential for the safe and effective development of PEGylated biotherapeutics. Further research into the direct comparison of different PEGylation strategies will provide a clearer understanding and enable the design of next-generation biologics with optimized safety and efficacy profiles.

References

A Researcher's Guide to Validating m-PEG16-NHS Ester Conjugates: A Comparative Analysis of Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of methoxy-polyethylene glycol (m-PEG) to a protein therapeutic is a critical step in enhancing its pharmacokinetic and pharmacodynamic properties. The use of an N-hydroxysuccinimide (NHS) ester, such as m-PEG16-NHS ester, provides a common and effective method for targeting primary amines on the protein surface. However, rigorous validation is paramount to ensure the integrity, efficacy, and safety of the resulting conjugate. This guide provides a comprehensive comparison of key functional assays to validate this compound conjugates, supported by experimental data and detailed protocols.

The covalent attachment of PEG chains, a process known as PEGylation, can significantly improve a protein's solubility, increase its serum half-life, and reduce its immunogenicity. The this compound specifically reacts with primary amino groups, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond. Validating the integrity of these conjugates involves a multi-faceted approach, encompassing the determination of the degree of PEGylation, confirmation of retained biological activity, and assessment of conjugate stability.

Comparative Analysis of Key Validation Assays

A suite of analytical techniques is available to characterize this compound conjugates. The choice of assay depends on the specific information required, the characteristics of the protein, and the available instrumentation.

Assay Principle Information Provided Advantages Limitations
SDS-PAGE Separation of molecules based on their molecular weight.Qualitative assessment of conjugation, estimation of apparent molecular weight.Simple, widely available, and provides a quick visual confirmation of PEGylation.Low resolution, provides only an apparent molecular weight which can be inaccurate for PEGylated proteins.[1]
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic volume.Determination of aggregation, separation of PEGylated protein from free PEG and unconjugated protein.High resolution for separating species of different sizes.May not separate isomers or conjugates with small differences in the degree of PEGylation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.Separation of PEGylated isomers, quantification of conjugation efficiency.High resolving power for species with different degrees of PEGylation and positional isomers.Can be challenging to optimize for all protein-PEG conjugates.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Measurement of the mass-to-charge ratio of ionized molecules.Accurate determination of the molecular weight of the conjugate and the degree of PEGylation.High accuracy and sensitivity, provides direct evidence of conjugation.Can be sensitive to sample preparation and may not be suitable for highly heterogeneous mixtures.
In Vitro Bioactivity Assays Measurement of the biological function of the conjugated protein (e.g., enzyme activity, receptor binding).Assessment of the impact of PEGylation on the protein's therapeutic efficacy.Directly measures the functional integrity of the conjugate.Assay specific to the protein of interest and its mechanism of action.
Stability Assays Evaluation of the conjugate's integrity under various stress conditions (e.g., temperature, pH).Determination of the shelf-life and in vivo stability of the PEGylated protein.Provides critical information for formulation and storage.Can be time-consuming and requires specific analytical methods to monitor degradation.

Experimental Workflows and Logical Relationships

The validation of an this compound conjugate typically follows a logical progression of experiments to build a comprehensive understanding of its properties.

PEGylation_Validation_Workflow cluster_synthesis Conjugation cluster_purification Purification cluster_characterization Characterization cluster_data_analysis Data Analysis Protein Protein Reaction PEGylation Reaction Protein->Reaction mPEG16NHS This compound mPEG16NHS->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification SDSPAGE SDS-PAGE Purification->SDSPAGE HPLC HPLC (SEC/RP) Purification->HPLC MALDITOF MALDI-TOF MS Purification->MALDITOF Bioassay Bioactivity Assay Purification->Bioassay Stability Stability Assay Purification->Stability Analysis Confirm Integrity & Assess Functionality SDSPAGE->Analysis HPLC->Analysis MALDITOF->Analysis Bioassay->Analysis Stability->Analysis

A typical workflow for the synthesis and validation of this compound conjugates.

The decision to use an amine-reactive PEG, such as this compound, over other reactive chemistries depends on the specific goals of the PEGylation.

PEG_Reagent_Selection cluster_amine Amine-Reactive PEGs cluster_thiol Thiol-Reactive PEGs start Goal of PEGylation amine_reactive Target Primary Amines (Lysine, N-terminus) start->amine_reactive High abundance of surface lysines thiol_reactive Target Thiols (Cysteine) start->thiol_reactive Site-specific conjugation at free cysteines other_reactive Other Chemistries (e.g., Aldehyde, Carbonate) start->other_reactive Specific N-terminal or other modifications needed peg_nhs m-PEG-NHS Ester (e.g., m-PEG16-NHS) amine_reactive->peg_nhs High reactivity, stable amide bond peg_aldehyde m-PEG-Aldehyde amine_reactive->peg_aldehyde N-terminal selectivity under controlled pH peg_npc m-PEG-NPC amine_reactive->peg_npc Stable urethane linkage, reaction monitoring peg_maleimide m-PEG-Maleimide thiol_reactive->peg_maleimide High specificity for thiols, stable thioether bond PEGylation_Signaling_Impact cluster_extracellular Extracellular Space Unconjugated_Protein Unconjugated Protein Receptor Cell Surface Receptor Unconjugated_Protein->Receptor Binding PEG_Protein m-PEG16-Protein Conjugate PEG_Protein->Receptor Binding (Potentially altered affinity) Signaling_Cascade_Unconjugated Signaling Cascade Receptor->Signaling_Cascade_Unconjugated Activation Signaling_Cascade_PEG Sustained Signaling Cascade Receptor->Signaling_Cascade_PEG Sustained Activation (due to longer half-life) Biological_Response_Unconjugated Biological Response Signaling_Cascade_Unconjugated->Biological_Response_Unconjugated Biological_Response_PEG Prolonged Biological Response Signaling_Cascade_PEG->Biological_Response_PEG

References

Safety Operating Guide

Proper Disposal of m-PEG16-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper disposal of m-PEG16-NHS ester is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this reagent, from immediate safety measures to final waste collection.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. According to available SDS documentation, this compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4) [1]

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2A) [1]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures: A Step-by-Step Guide

The primary principle for the safe disposal of this compound is the deactivation of its reactive N-Hydroxysuccinimide (NHS) ester group through hydrolysis. NHS esters react with water, which converts the reactive ester into a less hazardous carboxylic acid and N-hydroxysuccinimide.[2][3] This process, often referred to as quenching, is a critical first step before collection as chemical waste.

Step 1: Quenching (Deactivation) of Reactive NHS Ester

This protocol is designed for small quantities of this compound waste typically generated in a laboratory setting.

Experimental Protocol: Hydrolysis of Unreacted this compound

  • Preparation : In a designated chemical fume hood, select a container (e.g., a beaker or flask) made of a material compatible with the waste. The container should be large enough to hold the waste volume plus the quenching solution.

  • For Aqueous Solutions :

    • Ensure the pH of the aqueous waste solution is neutral or slightly basic (pH 7-8.5) to facilitate hydrolysis. If necessary, adjust with a small amount of a suitable buffer, such as sodium bicarbonate.

    • Allow the solution to stand at room temperature for several hours (overnight is recommended) to ensure complete hydrolysis of the NHS ester.

  • For Unused Solid or Concentrated Solutions (e.g., in DMSO, DMF) :

    • Slowly add the solid or concentrated solution to a larger volume of an aqueous buffer (e.g., phosphate-buffered saline or a Tris buffer). Tris is effective as it contains a primary amine that will readily quench the NHS ester.

    • Stir the mixture at room temperature for several hours to ensure the reaction is complete.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is a legal requirement and crucial for safety. Never mix incompatible chemicals.

Waste StreamCollection Procedure
Quenched Aqueous Solutions Collect in a designated, clearly labeled hazardous waste container for non-halogenated aqueous waste. Ensure the container is sealed and stored in a designated satellite accumulation area.
Unused or Expired Solid this compound The original vial containing the solid should be placed directly into a designated solid hazardous waste container. Do not dispose of in regular trash.
Contaminated Labware and Debris (e.g., pipette tips, gloves, weigh boats) All solid materials that have come into contact with this compound should be collected in a designated solid hazardous waste container. Chemically contaminated sharps must be placed in a puncture-resistant sharps container specifically for chemical waste.
Step 3: Labeling and Storage

All hazardous waste containers must be properly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (e.g., "this compound, hydrolyzed solution")

  • The approximate percentages of the components

  • The date accumulation started

  • The relevant hazard pictograms (e.g., irritant, harmful)

Store the sealed and labeled containers in a designated and properly managed satellite accumulation area, away from drains and incompatible materials, until pickup.

Step 4: Arranging for Final Disposal

The final and most critical step is to dispose of the waste in accordance with local, state, and federal regulations.

  • Contact your Institution's Environmental Health and Safety (EHS) Department. This is the most important step. Your EHS office will provide specific instructions for waste pickup and disposal that are compliant with all regulations. They will have established procedures with licensed hazardous waste disposal companies.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain. This is illegal and can harm the environment.

  • Do Not Dispose in Regular Trash: Solid this compound and contaminated labware must not be placed in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Waste Generation cluster_form Identify Waste Form cluster_action Action cluster_final Final Disposal start This compound Waste Generated is_solution Solution or Contaminated Labware? start->is_solution is_solid Solid (Unused/Expired)? collect_solid Collect in Designated Solid Hazardous Waste Container is_solid->collect_solid Yes collect_labware Collect Contaminated Labware in Solid Hazardous Waste Container is_solid->collect_labware No (Labware) is_solution->is_solid No quench Quench (Hydrolyze) with Aqueous Buffer (e.g., Tris or Bicarbonate) is_solution->quench Yes (Solution) collect_liquid Collect Quenched Solution in Aqueous Hazardous Waste Container quench->collect_liquid label_store Properly Label and Store in Satellite Accumulation Area collect_solid->label_store collect_liquid->label_store collect_labware->label_store contact_ehs Contact Institutional EHS for Waste Pickup label_store->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.